3,5-Diacetamido-2,6-diiodobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-diacetamido-2,6-diiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10I2N2O4/c1-4(16)14-6-3-7(15-5(2)17)10(13)8(9(6)12)11(18)19/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBYKVSRFAJNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1I)C(=O)O)I)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10I2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162193-53-5 | |
| Record name | 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162193535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-BIS(ACETYLAMINO)-2,6-DIIODOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5G3OH9RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Diacetamido-2,6-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and plausible synthetic pathways for 3,5-Diacetamido-2,6-diiodobenzoic acid, a compound of interest in medicinal chemistry and drug development, primarily as a known impurity and analogue of the X-ray contrast agent, Diatrizoic acid.
Chemical Identity and Structure
This compound is an organoiodine compound featuring a benzoic acid core. The benzene ring is substituted with two iodo groups at positions 2 and 6, and two acetamido groups at positions 3 and 5. Its chemical identity is well-defined in public chemical databases.[1]
Chemical Structure:
Caption: Plausible synthetic pathway highlighting incomplete iodination.
Step 1: Reduction of 3,5-Dinitrobenzoic Acid
-
Objective: To reduce the two nitro groups to amino groups, forming 3,5-diaminobenzoic acid.
-
Protocol: 3,5-Dinitrobenzoic acid is dissolved in a suitable solvent (e.g., an aqueous solution of its sodium salt). The reduction is typically carried out via catalytic hydrogenation using a noble metal catalyst like palladium on carbon (Pd/C) under hydrogen pressure. [2]Alternatively, chemical reduction using agents like tin and hydrochloric acid can be employed. The reaction is monitored until the consumption of hydrogen ceases. The catalyst is then filtered off, and the pH of the filtrate is adjusted to precipitate the 3,5-diaminobenzoic acid product, which is then filtered, washed, and dried.
Step 2: Controlled Iodination of 3,5-Diaminobenzoic Acid
-
Objective: To selectively introduce two iodine atoms at the ortho-positions (2 and 6) relative to the carboxylic acid group, while minimizing the iodination at the para-position (4).
-
Protocol: 3,5-Diaminobenzoic acid is suspended in an acidic aqueous medium (e.g., dilute hydrochloric acid). A solution of an iodinating agent, such as iodine monochloride (ICl) or potassium iododichloride (KICl₂), is added dropwise under vigorous stirring. [2]To favor the di-iodinated product, the stoichiometry of the iodinating agent should be carefully controlled (approximately 2 molar equivalents). The reaction temperature is typically maintained between 50-70°C. [3]After the addition is complete, the mixture is stirred for several hours. The precipitated solid, containing primarily 3,5-diamino-2,6-diiodobenzoic acid, is collected by filtration, washed with water to remove excess acid and salts, and then dried.
Step 3: Acetylation of 3,5-Diamino-2,6-diiodobenzoic Acid
-
Objective: To convert the two primary amino groups into acetamido groups.
-
Protocol: The dried 3,5-diamino-2,6-diiodobenzoic acid is dissolved or suspended in an excess of acetic anhydride. A catalytic amount of a strong acid, such as sulfuric acid, can be added to facilitate the reaction. [2]The mixture is heated (e.g., on a steam bath) until the reaction is complete, which can be monitored by techniques like TLC or HPLC. After cooling, the reaction mixture is poured into water to hydrolyze the excess acetic anhydride and precipitate the crude product. The solid this compound is then collected by filtration, washed thoroughly with water, and can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
Conclusion
This compound is a significant compound, primarily due to its structural relationship with Diatrizoic acid. While not a commercial product itself, its presence as an impurity is critical for quality control in the manufacturing of iodinated contrast media. The synthetic protocols outlined, derived from established chemical literature, provide a foundational methodology for its preparation in a laboratory setting for research, analytical standard development, and toxicological studies. A thorough understanding of its properties and synthesis is essential for professionals in drug development and quality assurance.
References
- 1. 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | C11H10I2N2O4 | CID 5284542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 3. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physical Properties of 3,5-Diacetamido-2,6-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamido-2,6-diiodobenzoic acid, a halogenated aromatic carboxylic acid, is a compound of interest in medicinal chemistry and materials science. Its structural features, including the presence of two iodo substituents and two acetamido groups on a benzoic acid backbone, are anticipated to confer unique physicochemical properties. This technical guide provides a summary of the available (computed and predicted) physical properties of this compound. Due to the limited availability of experimental data in peer-reviewed literature, this guide also outlines general experimental protocols for the determination of key physical properties.
Core Physical Properties
| Physical Property | Predicted/Computed Value | Data Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 162193-53-5 | PubChem[1] |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄ | PubChem[1] |
| Molecular Weight | 488.02 g/mol | PubChem[1] |
| Melting Point | 266-268 °C | ChemicalBook[2] |
| Boiling Point | 593.3 ± 50.0 °C (Predicted) | ChemicalBook[2] |
| Density | 2.299 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | 1.10 ± 0.10 (Predicted) | ChemicalBook[2] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | ChemicalBook[2] |
| XLogP3 | 1.1 | PubChem[1] |
| Topological Polar Surface Area | 95.5 Ų | PubChem[1] |
Experimental Protocols
The following sections detail generalized experimental methodologies that can be employed to determine the key physical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity and can be determined using the capillary method.
Methodology:
-
A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer.
-
The temperature is raised at a slow, controlled rate.
-
The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
Solubility Determination
The solubility of a compound in various solvents is a fundamental property that influences its formulation and delivery.
Methodology:
-
A known, small amount of the solid compound is added to a specific volume of a selected solvent (e.g., water, ethanol, DMSO) in a vial at a controlled temperature.
-
The mixture is agitated for a sufficient period to ensure equilibrium is reached.
-
If the solid dissolves completely, more solute is added incrementally until the solution is saturated and a solid phase persists.
-
The concentration of the dissolved solute in the saturated solution is then determined analytically, often by techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), after filtering out the undissolved solid.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its behavior in physiological environments. Potentiometric titration is a common method for its determination.
Methodology:
-
A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the compound has low water solubility.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.
-
The data of pH versus the volume of titrant added is plotted. The pKa is determined from the titration curve, often corresponding to the pH at the half-equivalence point.
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the physical and chemical characterization of a newly synthesized or isolated compound like this compound.
Figure 1. A generalized workflow for the synthesis, purification, and characterization of a chemical compound.
References
A Comprehensive Technical Guide to 3,5-Diacetamido-2,6-diiodobenzoic Acid
This technical guide provides an in-depth overview of 3,5-Diacetamido-2,6-diiodobenzoic acid, a compound of significant interest to researchers, scientists, and professionals in drug development, particularly in the context of pharmaceutical impurities and quality control.
Chemical Identity and Descriptors
This compound is an organoiodine compound. Its chemical identity is well-established, and it is cataloged in various chemical databases. The primary identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 162193-53-5 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C11H10I2N2O4 | [1][2] |
| UNII | 9K5G3OH9RM | [1] |
Synonyms: This compound is also known by several other names, including:
Physicochemical Properties
The physicochemical properties of this compound have been computationally predicted and are available in public databases. These properties are crucial for understanding its behavior in various experimental and physiological conditions.
| Property | Value | Reference |
| Molecular Weight | 488.02 g/mol | [1][2] |
| Monoisotopic Mass | 487.87300 Da | [1] |
| Topological Polar Surface Area | 95.5 Ų | [1] |
| Complexity | 363 | [1] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Relationship to Diatrizoic Acid
This compound is primarily known as a related substance and impurity in the synthesis of Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid).[1] Diatrizoic acid is a widely used X-ray contrast agent.[3][4] The synthesis of these compounds generally involves a multi-step process starting from 3,5-dinitrobenzoic acid or 3,5-diaminobenzoic acid.
A general synthetic pathway involves the iodination of a diaminobenzoic acid precursor, followed by acetylation of the amino groups.[3][5] The target compound, having two iodine atoms, is understood to be a byproduct resulting from incomplete iodination during the synthesis of the tri-iodinated final product, Diatrizoic acid.
Caption: Generalized synthesis pathway for Diatrizoic acid and related compounds.
Experimental Protocols: Synthesis of Related Compounds
General Protocol for Iodination and Acetylation (inferred from Diatrizoic Acid Synthesis):
-
Iodination of 3,5-Diaminobenzoic Acid:
-
3,5-Diaminobenzoic acid is dissolved in an acidic aqueous solution.[3]
-
An iodinating agent, such as a solution of iodine monochloride (ICl), is added gradually to the reaction mixture.[3][6]
-
The reaction temperature is typically controlled, for instance, in the range of 40-70°C.[3]
-
The reaction is allowed to proceed for several hours to facilitate the substitution of iodine atoms onto the benzene ring.[3] Incomplete reaction at this stage leads to the formation of di-iodinated species alongside the desired tri-iodinated product.
-
-
N-acetylation of Iodinated Intermediates:
-
The mixture of iodinated diaminobenzoic acids is then subjected to acetylation.[3]
-
An acetylating reagent, such as acetic anhydride, is introduced, often in the presence of a catalyst or in a suitable solvent like acetic acid.[3]
-
The reaction is typically heated (e.g., 60-90°C) for a period to ensure the conversion of the amino groups to acetamido groups.[3]
-
This step converts both the di- and tri-iodinated intermediates into their respective diacetamido forms.
-
-
Purification:
Relevance in Drug Development
The primary significance of this compound for drug development professionals lies in its status as a process-related impurity of Diatrizoic acid.[1] The control and monitoring of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
References
- 1. 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | C11H10I2N2O4 | CID 5284542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 4. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 6. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
In-Depth Technical Guide: 3,5-Diacetamido-2,6-diiodobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
3,5-Diacetamido-2,6-diiodobenzoic acid is an iodinated derivative of benzoic acid. Its core structure consists of a benzene ring substituted with a carboxylic acid group, two acetamido groups at positions 3 and 5, and two iodine atoms at positions 2 and 6. The presence of iodine atoms significantly increases the molecule's electron density and molecular weight, which can be a desirable characteristic in applications such as X-ray contrast media, although this specific isomer is less common than its tri-iodinated counterpart, diatrizoic acid.
Molecular and Chemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry, and for the interpretation of analytical data.
| Property | Value | Source |
| Molecular Weight | 488.02 g/mol | PubChem |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄ | PubChem |
| CAS Number | 162193-53-5 | PubChem |
| Exact Mass | 487.87300 Da | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Synthesis and Experimental Protocols
While specific, validated experimental protocols for the synthesis of this compound are not widely published, a rational synthetic route can be proposed based on the well-established synthesis of its close analog, 3,5-diacetamido-2,4,6-triiodobenzoic acid (diatrizoic acid)[1][2][3][4]. The general strategy involves the iodination of a diaminobenzoic acid precursor followed by acetylation.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to start from 3,5-diaminobenzoic acid. The key steps would be a controlled iodination followed by acetylation of the amino groups.
A logical workflow for the proposed synthesis is illustrated in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Iodination of 3,5-Diaminobenzoic Acid
-
In a well-ventilated fume hood, dissolve 3,5-diaminobenzoic acid in a suitable acidic solvent, such as dilute hydrochloric acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of an iodinating agent, such as iodine monochloride (ICl) or sodium iododichloride (NaICl₂), dropwise to the cooled solution while stirring vigorously. The stoichiometry should be carefully controlled to favor di-iodination.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion.
-
The product, 3,5-diamino-2,6-diiodobenzoic acid, may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Acetylation of 3,5-Diamino-2,6-diiodobenzoic Acid
-
Suspend the dried 3,5-diamino-2,6-diiodobenzoic acid in acetic anhydride.
-
Add a catalytic amount of a strong acid, such as sulfuric acid, to initiate the acetylation.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water to remove excess acetic anhydride and acid, and then dry.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carboxylic acid, amide).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Biological Activity and Signaling Pathways
There is limited specific information available in the scientific literature regarding the biological activity and signaling pathway involvement of this compound. However, based on the structure of related iodinated benzoic acids, some potential areas of investigation can be proposed.
Potential Antimicrobial Activity
Some derivatives of diaminobenzoic acid have been reported to exhibit antimicrobial properties[5][6]. It is plausible that this compound could also possess some level of antibacterial or antifungal activity. Further research would be required to investigate this potential.
A logical diagram illustrating the relationship between the chemical structure and potential biological activity is presented below.
References
- 1. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 2. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 3. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 3,5-Diacetamido-2,6-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-diacetamido-2,6-diiodobenzoic acid, including its chemical identity, properties, and synthesis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is also known by synonyms such as 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid and is recognized as Impurity C of Amidotrizoic Acid Dihydrate[2].
A summary of the key chemical identifiers for this compound is presented in Table 1.
| Identifier | Value |
| CAS Number | 162193-53-5[1] |
| PubChem CID | 5284542[1] |
| UNII | 9K5G3OH9RM[1] |
The fundamental physicochemical properties of the compound are detailed in Table 2.
| Property | Value |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄[1] |
| Molecular Weight | 488.02 g/mol [1] |
| Exact Mass | 487.87300 Da[1] |
| XLogP3 | 1.1[1] |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Synthesis and Experimental Protocols
The logical synthesis route is illustrated in the workflow diagram below and involves the following key transformations:
-
Reduction of a dinitro-precursor.
-
Iodination of the resulting diamino compound.
-
Acetylation of the amino groups.
Caption: General synthesis workflow for this compound.
The following protocols are adapted from the synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid and are presented as a likely methodology for producing the diiodo- derivative. The key differentiation would lie in the stoichiometry of the iodinating agent used in Step 2.
Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid
-
Method: Catalytic hydrogenation is a common method. 3,5-dinitrobenzoic acid is dissolved in a suitable solvent, and a noble metal catalyst (e.g., platinum) is added. The mixture is then subjected to hydrogenation under pressure[3].
-
Alternative Method: Reduction can also be achieved by heating with ammonium sulfide[3].
Step 2: Iodination of 3,5-Diaminobenzoic Acid
-
Reagents: An iodinating agent such as iodine monochloride (ICl) or a mixture of potassium iodide (KI) and hydrogen peroxide (H₂O₂) can be used[3][5]. To obtain the 2,6-diiodo derivative instead of the 2,4,6-triiodo derivative, the molar equivalents of the iodinating agent would need to be carefully controlled.
-
Procedure: 3,5-diaminobenzoic acid is dissolved in an acidic aqueous solution (e.g., with sulfuric acid). The iodinating agent is then added portion-wise while controlling the reaction temperature, typically between 40-70°C[3][5]. The reaction progress is monitored until the desired level of iodination is achieved.
Step 3: Acetylation of 3,5-Diamino-2,6-diiodobenzoic Acid
-
Reagents: Acetic anhydride is the most common acetylating agent, often used in combination with acetic acid and sometimes a catalyst like trifluoroacetic acid[3].
-
Procedure: The diiodinated intermediate is suspended in a mixture of acetic anhydride and acetic acid. The reaction is typically heated to facilitate the N-acetylation of both amino groups[3]. The reaction is carried out until completion, and the final product, this compound, is then isolated, for instance, by precipitation and filtration.
Biological Activity and Applications
Currently, there is no specific biological activity or signaling pathway directly associated with this compound in the reviewed literature. Its primary relevance in a pharmaceutical context is as a known impurity in the production of amidotrizoate-based radiocontrast agents[2]. The parent compounds, such as Diatrizoate, are biologically active as X-ray contrast media due to their high iodine content, which opacifies blood vessels and the gastrointestinal tract to X-rays[3]. The metabolic behavior of Diatrizoate has been studied, indicating partial deacetylation in vivo[6]. Given its structural similarity, any biological effect of this compound would warrant investigation, particularly in the context of toxicology and as a potential metabolite of related compounds.
Conclusion
This compound is a well-characterized chemical compound, primarily of interest as a reference standard for impurity analysis in the manufacturing of iodinated radiocontrast agents. While its direct biological functions have not been a subject of extensive research, the synthetic pathways analogous to those for Diatrizoic acid are well-established. This guide provides a foundational understanding of this compound for researchers and developers working with related pharmaceutical products. Further investigation into its potential biological and toxicological profile may be a relevant area for future research.
References
- 1. 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | C11H10I2N2O4 | CID 5284542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 4. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Diatrizoate contrast agents: 2-amino-5-acetamido-, and 3,5-diamino-2,4,6-triiodobenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Iodination of 3,5-Diacetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the iodination of 3,5-diacetamidobenzoic acid, a critical transformation in the synthesis of precursors for iodinated contrast agents. The primary focus is on a process that leverages an in situ hydrolysis-iodination sequence to produce 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, a key intermediate for X-ray contrast media like metrizoic acid.[1]
Reaction Overview
The iodination of 3,5-diacetamidobenzoic acid is not a direct electrophilic substitution to yield a triiodo-diacetamido product. Instead, it proceeds through an elegant and efficient pathway where the starting material serves as a precursor for the gradual, in situ generation of 3-acetamido-5-aminobenzoic acid.[2] Under acidic conditions, one of the acetamido groups is hydrolyzed. The resulting mono-acetylated compound is highly reactive and is immediately tri-iodinated by an excess of the iodinating agent present in the reaction medium.[2]
This method of "indirect introduction" is advantageous as it maintains a low concentration of the reactive intermediate, which prevents the precipitation of undesirable di-iodinated contaminants.[2] The final tri-iodinated product precipitates from the acidic solution, which protects it from further hydrolysis.[2] The preferred iodinating agent for this transformation is a stabilized form of iodine chloride, such as sodium dichloroiodate (NaICl₂).[1][2]
Quantitative Data Presentation
The following tables summarize the quantitative data from representative experimental protocols for the iodination of 3,5-diacetamidobenzoic acid and its sodium salt.
Table 1: Iodination via Slow Addition of Sodium 3,5-Diacetamidobenzoate
| Parameter | Value | Molar Equivalent | Reference |
| Starting Material | Sodium 3,5-diacetamidobenzoate (3.3 g) | 12.7 mmol (1.0 eq) | [2] |
| Iodinating Agent | 3.7M NaICl₂ solution (12 ml) | 44.4 mmol (3.5 eq) | [2] |
| Reaction Medium | Dilute Hydrochloric Acid (60 ml) | - | [2] |
| pH | ~0.2 | - | [2] |
| Temperature | 80-90°C | - | [2] |
| Reaction Time | 3.5 hours | - | [2] |
| Product | 3-acetamido-5-amino-2,4,6-triiodobenzoic acid | - | [2] |
| Yield | 5.2 g (71%) | - | [2] |
Table 2: Iodination via In Situ Hydrolysis of 3,5-Diacetamidobenzoic Acid (Large Scale)
| Parameter | Value | Molar Equivalent | Reference |
| Starting Material | 3,5-Diacetamidobenzoic Acid | ~0.4 mol (1.0 eq) | [2] |
| Iodinating Agent | 3.7M NaICl₂ solution (333 ml) | 1.23 mol (3.08 eq) | [2] |
| Reaction Medium | 2N Hydrochloric Acid (1150 ml) | - | [2] |
| pH | < 2 | - | [2] |
| Temperature | 86°C | - | [2] |
| Reaction Time | 2 hours | - | [2] |
| Product | 3-acetamido-5-amino-2,4,6-triiodobenzoic acid | - | [2] |
| Yield | 195 g (85%) | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established patent literature.
Protocol 1: General Procedure for In Situ Hydrolysis and Iodination This procedure is suitable for lab-scale synthesis.[2]
-
Suspension: Suspend 3.0 g (12.7 mmol) of 3,5-diacetamidobenzoic acid in 60 ml of water or dilute acid.
-
pH Adjustment: Adjust the pH of the suspension to the desired value (a pH below 2 is preferable, ideally between 0 and 1).[1][2]
-
Addition of Iodinating Agent: Add 12 ml of 3.7 M sodium dichloroiodate (NaICl₂) solution (44.4 mmol).
-
Heating: Place the reaction flask in a preheated oil bath set to the target temperature (e.g., 80-90°C).[1]
-
Reaction: Maintain the temperature with stirring for the specified duration (e.g., 2-4 hours).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and continue stirring for several hours to ensure complete precipitation of the product.
-
Filtration and Washing: Filter the solid product. Suspend the collected solid in water acidified with hydrochloric acid, filter again, and wash with water.
-
Drying: Dry the final product at 50°C in vacuo.
Protocol 2: Iodination by Slow Addition of Substrate This method emphasizes the gradual introduction of the reactant into the hot iodinating medium.[2]
-
Preparation of Iodinating Medium: Heat a mixture of 60 ml of dilute hydrochloric acid (pH ~0.2) and 12 ml of 3.7 M NaICl₂ solution to 80-90°C in a reaction flask.
-
Substrate Solution: Prepare a solution of 3.3 g (12.7 mmol) of sodium 3,5-diacetamidobenzoate in 10 ml of water.
-
Slow Addition: Add the substrate solution to the hot iodinating medium using a dropping funnel over a period of 50 minutes.
-
Reaction: After the addition is complete, maintain the reaction mixture at 80-90°C for 3.5 hours.
-
Work-up: Cool the reaction mixture to room temperature and stir for several hours.
-
Isolation: Collect the precipitated product by filtration. Suspend the product in water acidified with hydrochloric acid, filter, and wash.
Visualization of Pathways and Workflows
Reaction Pathway The following diagram illustrates the sequential hydrolysis and iodination of 3,5-diacetamidobenzoic acid.
Experimental Workflow This flowchart details the general experimental procedure for the synthesis.
Logical Relationship: The "Indirect Introduction" Method This diagram explains the rationale behind using 3,5-diacetamidobenzoic acid as a starting material to avoid impurities.
References
A Technical Guide to the Acetylation of 3,5-diamino-2,6-diiodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acetylation of 3,5-diamino-2,6-diiodobenzoic acid to produce 3,5-bis(acetylamino)-2,6-diiodobenzoic acid. This process is a fundamental transformation in organic synthesis, often employed in the development of pharmaceutical compounds and contrast agents. This document details the chemical properties of the involved substances, a representative experimental protocol, and the logical workflow of the synthesis.
Core Compound Data
A summary of the key quantitative data for the starting material and the final product is presented below for easy reference and comparison.
| Property | 3,5-diamino-2,6-diiodobenzoic acid (Starting Material) | 3,5-bis(acetylamino)-2,6-diiodobenzoic acid (Product) |
| CAS Number | Not explicitly found in search results | 162193-53-5[1][2] |
| Molecular Formula | C₇H₆I₂N₂O₂ | C₁₁H₁₀I₂N₂O₄[1] |
| Molecular Weight | 403.94 g/mol | 488.02 g/mol [1] |
| Melting Point | Data not available in search results | 266-268 °C[1] |
| Appearance | Data not available in search results | Pale Brown to Light Brown Solid[1] |
| Solubility | Data not available in search results | DMSO (Slightly), Methanol (Slightly, Heated)[1] |
Reaction Workflow
The acetylation of 3,5-diamino-2,6-diiodobenzoic acid involves the reaction of the amino groups with an acetylating agent, typically acetic anhydride, to form amide bonds.
Caption: A generalized workflow for the acetylation of 3,5-diamino-2,6-diiodobenzoic acid.
Experimental Protocol
The following is a representative experimental protocol for the acetylation of 3,5-diamino-2,6-diiodobenzoic acid. This protocol is based on procedures for the analogous synthesis of diatrizoic acid, due to the lack of a specific published procedure for the 2,6-diiodo isomer.[3][4] Researchers should consider this a starting point and may need to optimize conditions for their specific requirements.
Materials:
-
3,5-diamino-2,6-diiodobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Trifluoroacetic acid (optional, as catalyst)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3,5-diamino-2,6-diiodobenzoic acid in glacial acetic acid.
-
Addition of Acetylating Agent: Add an excess of acetic anhydride to the suspension. For catalytic enhancement, a small amount of trifluoroacetic acid can be carefully added.[3]
-
Reaction: Heat the reaction mixture with stirring. A typical temperature range for similar acetylations is 50-90°C.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. To induce further precipitation, the cooled reaction mixture can be poured into cold deionized water.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with deionized water to remove residual acid and anhydride.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 3,5-bis(acetylamino)-2,6-diiodobenzoic acid.[3]
-
Drying: Dry the purified product under vacuum.
Synthesis Pathway
The chemical transformation involves the nucleophilic attack of the amino groups on the carbonyl carbons of acetic anhydride, leading to the formation of two amide bonds and the release of two molecules of acetic acid as a byproduct.
Caption: The overall chemical transformation in the acetylation of 3,5-diamino-2,6-diiodobenzoic acid.
Spectroscopic Data (Analogous Compound)
While specific spectroscopic data for 3,5-diamino-2,6-diiodobenzoic acid and its acetylated product were not available in the search results, data for the closely related 3,5-diamino-2,4,6-triiodobenzoic acid is provided below for illustrative purposes as a likely approximation.[3]
3,5-diamino-2,4,6-triiodobenzoic acid (Analogous Starting Material) [3]
| Spectroscopy | Data |
| IR (KBr) | 3500 cm⁻¹, 3020 cm⁻¹ |
| ¹H-NMR (300 MHz, DMSO-d₆) | δ 12.8 (s, 1H), 7.23 (s, 4H) |
| ¹³C-NMR (300 MHz, DMSO-d₆) | 167.2, 139.2, 135.3, 97.3, 91.4 |
| MS (M+H)⁺ | 531.84 |
Note: The provided data is for the 2,4,6-triiodo analogue and should be used as a reference with caution. Experimental determination of the spectroscopic properties of the 2,6-diiodo compounds is recommended for accurate characterization.
References
- 1. 3,5-bis(acetylamino)-2,6-diiodobenzoic acid | 162193-53-5 [amp.chemicalbook.com]
- 2. 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | C11H10I2N2O4 | CID 5284542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 4. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 3,5-Diacetamido-2,6-diiodobenzoic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 3,5-Diacetamido-2,6-diiodobenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document consolidates predicted spectroscopic data, detailed experimental protocols for synthesis and analysis, and a logical workflow for its preparation and characterization. The information is presented to facilitate further research and application of this compound.
Introduction
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure is closely related to the well-known X-ray contrast agent, Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), suggesting possible utility in imaging or as a scaffold for novel therapeutic agents. Accurate spectroscopic data and reliable synthetic protocols are crucial for its further investigation and application. This guide aims to provide a foundational resource for researchers working with this molecule.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra in the public domain, the following data are predicted based on the chemical structure of this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 9.0 | Singlet | 2H | -NH- (Amide protons) |
| ~7.8 | Singlet | 1H | Ar-H (Aromatic proton) |
| ~2.2 | Singlet | 6H | -CH₃ (Acetyl methyl protons) |
| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH (Carboxylic acid proton) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Amide) |
| ~168 | C=O (Carboxylic Acid) |
| ~145 | C-NH (Aromatic) |
| ~135 | C-H (Aromatic) |
| ~130 | C-COOH (Aromatic) |
| ~95 | C-I (Aromatic) |
| ~25 | -CH₃ (Acetyl) |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |
| 3300 - 2500 | Very Broad | O-H Stretch (Carboxylic Acid) |
| 1710 - 1680 | Strong | C=O Stretch (Carboxylic Acid) |
| 1680 - 1640 | Strong | C=O Stretch (Amide I) |
| 1600 - 1550 | Medium | N-H Bend (Amide II) |
| 1580 - 1450 | Medium | C=C Stretch (Aromatic) |
| ~850 | Medium | C-H Bend (Aromatic) |
| 600 - 500 | Medium | C-I Stretch |
Sample Preparation: KBr Pellet
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 487.87 | [M-H]⁻ |
| 489.88 | [M+H]⁺ |
| 511.86 | [M+Na]⁺ |
Ionization Mode: Electrospray Ionization (ESI)
Experimental Protocols
The following sections detail the proposed experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This proposed synthesis is adapted from established procedures for the synthesis of Diatrizoic acid.
Step 1: Nitration of Benzoic Acid
-
To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, slowly add benzoic acid while maintaining the temperature below 10 °C.
-
After the addition is complete, warm the mixture to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the 3,5-dinitrobenzoic acid.
-
Filter the precipitate, wash with cold water until neutral, and dry.
Step 2: Reduction of 3,5-Dinitrobenzoic Acid
-
Suspend 3,5-dinitrobenzoic acid in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on carbon (10%).
-
Hydrogenate the mixture under pressure until the theoretical amount of hydrogen is consumed.
-
Filter the catalyst and evaporate the solvent to obtain 3,5-diaminobenzoic acid.
Step 3: Iodination of 3,5-Diaminobenzoic Acid
-
Dissolve 3,5-diaminobenzoic acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and add a solution of iodine monochloride (ICl) dropwise. The stoichiometry should be carefully controlled to favor di-iodination over tri-iodination.
-
Stir the reaction mixture at low temperature for several hours.
-
Acidify the solution with hydrochloric acid to precipitate the 3,5-diamino-2,6-diiodobenzoic acid.
-
Filter the product, wash with water, and dry.
Step 4: Acetylation of 3,5-Diamino-2,6-diiodobenzoic Acid
-
Reflux the 3,5-diamino-2,6-diiodobenzoic acid in a mixture of acetic anhydride and a catalytic amount of sulfuric acid for several hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the crude product.
-
Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any other significant fragments or adducts.
Workflow and Logical Diagrams
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Logical flow for the spectroscopic characterization of the final product.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and detailed experimental protocols for the synthesis and analysis of this compound. The presented information is intended to serve as a valuable resource for researchers, enabling further exploration of this compound's properties and potential applications. The provided workflows offer a clear and logical pathway for its preparation and characterization. Future experimental work is required to validate the predicted spectroscopic data.
An In-Depth Technical Guide to the 1H NMR Spectrum of 3,5-Diacetamido-2,6-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Diacetamido-2,6-diiodobenzoic acid. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a structural representation to aid in spectral assignment.
Predicted 1H NMR Spectral Data
Due to the absence of a publicly available experimental spectrum for this compound, the following data is predicted based on the analysis of structurally similar compounds, including its close analog, diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid). The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
Table 1: Predicted 1H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 8.5 - 9.0 | Singlet | 1H | Ar-H |
| 2 | ~ 10.0 - 11.0 | Broad Singlet | 2H | -NH- |
| 3 | ~ 2.2 - 2.3 | Singlet | 6H | -CH3 |
| 4 | ~ 12.0 - 13.0 | Broad Singlet | 1H | -COOH |
Structural and Spectral Assignment
The chemical structure of this compound dictates a specific pattern in its 1H NMR spectrum. The substituents on the benzene ring significantly influence the chemical shifts of the aromatic proton.
Caption: Chemical structure and predicted 1H NMR signal assignments.
Interpretation of the Spectrum
The predicted 1H NMR spectrum of this compound is expected to exhibit four distinct signals:
-
Aromatic Proton (Ar-H): A single aromatic proton at position 4 is anticipated to appear as a singlet in the downfield region, estimated between δ 8.5 and 9.0 ppm. The significant downfield shift is attributed to the deshielding effects of the two ortho iodine atoms and the two meta acetamido groups.
-
Amide Protons (-NH-): The two amide protons are expected to produce a broad singlet at approximately δ 10.0 - 11.0 ppm. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
Acetyl Protons (-CH3): The six protons of the two equivalent acetyl groups will give rise to a sharp singlet at around δ 2.2 - 2.3 ppm. This is a characteristic region for acetamido methyl groups.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to be the most downfield signal, appearing as a very broad singlet between δ 12.0 and 13.0 ppm. Its chemical shift and broadness are highly dependent on the solvent and concentration due to hydrogen bonding.
Detailed Experimental Protocol for 1H NMR Spectroscopy
This section provides a comprehensive methodology for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Due to the anticipated low solubility of the compound in common NMR solvents like chloroform-d (CDCl3), a more polar solvent such as dimethyl sulfoxide-d6 (DMSO-d6) is recommended. DMSO-d6 is an excellent solvent for polar aromatic acids and will facilitate the observation of exchangeable protons like those of the amide and carboxylic acid groups.
-
Concentration: Prepare a sample solution by dissolving 5-10 mg of this compound in approximately 0.6 mL of DMSO-d6.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Solubilization: If the compound does not fully dissolve at room temperature, gentle warming of the NMR tube in a water bath followed by vortexing may be necessary. Ensure the sample is completely dissolved before placing it in the spectrometer.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.
-
Probe: A standard 5 mm broadband probe.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.
-
Spectral Width: A spectral width of at least 16 ppm is recommended to ensure all signals, including the broad carboxylic acid proton, are observed.
-
Acquisition Time: An acquisition time of at least 2 seconds will provide good digital resolution.
-
Relaxation Delay: A relaxation delay of 5 seconds is advisable to allow for full relaxation of all protons, ensuring accurate integration.
-
Number of Scans: A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly degrading the resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons contributing to each resonance.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining and analyzing the 1H NMR spectrum.
Caption: Workflow for 1H NMR analysis.
This guide provides a foundational understanding of the expected 1H NMR spectrum of this compound and a robust protocol for its experimental determination. The provided data and methodologies are intended to assist researchers in the structural elucidation and characterization of this and related compounds.
An In-depth Technical Guide to the 13C NMR Analysis of 3,5-Diacetamido-2,6-diiodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3,5-diacetamido-2,6-diiodobenzoic acid. Due to the absence of direct experimental spectral data in the reviewed literature, this document focuses on the prediction of the 13C NMR spectrum based on established substituent effects, a detailed, generalized experimental protocol for data acquisition, and logical workflows for the analytical process.
Molecular Structure and Carbon Numbering
The foundation of any NMR analysis is a clear understanding of the molecule's structure. The diagram below illustrates the chemical structure of this compound with each unique carbon atom numbered for unambiguous assignment in the subsequent data table.
An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Diacetamido-2,6-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3,5-Diacetamido-2,6-diiodobenzoic acid. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document combines foundational mass spectrometry principles with data from analogous iodinated and aromatic compounds to propose a robust analytical framework. This guide is intended to serve as a practical resource for method development, impurity analysis, and structural characterization.
Compound Overview
This compound is a di-iodinated aromatic compound.[1] Its chemical structure and properties are summarized in Table 1. It is recognized as a potential impurity in the manufacturing of Diatrizoic acid (also known as Amidotrizoic acid), a widely used radiopaque contrast agent.[1][2][3] Therefore, sensitive and specific analytical methods are crucial for its detection and quantification in pharmaceutical preparations.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄[1] |
| Molecular Weight | 488.02 g/mol [1] |
| Monoisotopic Mass | 487.87300 Da[1] |
| IUPAC Name | This compound[1] |
| Synonyms | Amidotrizoic acid dihydrate impurity C [EP], 4-Deiodo-amidotrizoic Acid[1] |
Core Principles of Mass Spectrometric Analysis
Electrospray ionization (ESI) is a highly suitable "soft ionization" technique for analyzing polar molecules like this compound, as it typically preserves the molecular ion, which is crucial for identification.[4][5] However, a significant challenge in the ESI-MS analysis of iodinated aromatic compounds is the potential for in-source deiodination.[6] This phenomenon, where one or more iodine atoms are replaced by hydrogen, can be induced by certain mobile phase additives, particularly formic acid, and is dependent on the ESI capillary voltage.[6] This can complicate spectral interpretation, and therefore, careful selection of analytical conditions is paramount.
Proposed Experimental Protocol: LC-MS/MS
The following protocol outlines a detailed methodology for the sensitive detection and quantification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with a 50:50 mixture of water and acetonitrile to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation (for drug substance): Accurately weigh 10 mg of the Diatrizoic acid drug substance and dissolve it in 10 mL of a 50:50 water/acetonitrile mixture. Vortex to ensure complete dissolution.
-
Final Dilution: Dilute the sample solution further with the same solvent to fall within the calibration range.
Liquid Chromatography (LC)
Table 2: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Rationale: A C18 column provides excellent retention for aromatic acids. Acetic acid is chosen as the mobile phase modifier to minimize the risk of in-source deiodination that can be observed with formic acid.[6]
Mass Spectrometry (MS)
Table 3: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative and Positive (run separately for method development) |
| Capillary Voltage | 3.5 kV (Negative), 4.0 kV (Positive) - Optimize to minimize deiodination[6] |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400 °C |
| Scan Mode | Full Scan (m/z 100-600) for identification; Multiple Reaction Monitoring (MRM) for quantification |
| Collision Gas | Argon |
| Collision Energy | Optimize for each MRM transition (typically 15-40 eV) |
Predicted Fragmentation Patterns and Data
The fragmentation of this compound is predicted based on the fragmentation of similar structures like benzoic acid.[7][8] Key fragmentation pathways are expected to involve the loss of the carboxylic acid group, acetyl groups, and iodine atoms.
Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Ions
| Ion Species | Predicted m/z (Negative Mode) | Predicted m/z (Positive Mode) | Predicted Fragment Origin |
| [M-H]⁻ / [M+H]⁺ | 486.87 | 488.88 | Molecular Ion |
| [M-H-CH₂CO]⁻ / [M+H-CH₂CO]⁺ | 444.86 | 446.87 | Loss of a ketene group from an acetamido moiety |
| [M-H-COOH]⁻ / [M+H-COOH]⁺ | 441.89 | 443.91 | Loss of the carboxylic acid group |
| [M-H-I]⁻ / [M+H-I]⁺ | 359.97 | 361.98 | Loss of an iodine radical |
| [M-H-HI]⁻ / [M+H-HI]⁺ | 358.96 | 360.97 | Loss of hydrogen iodide |
| [M-H-COOH-I]⁻ / [M+H-COOH-I]⁺ | 314.99 | 317.00 | Sequential loss of carboxylic acid and iodine |
| [C₆H₅]⁺ | - | 77.04 | Phenyl cation (characteristic of aromatic compounds)[7] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical process, from sample handling to final data reporting.
Caption: Proposed LC-MS/MS experimental workflow.
Predicted Fragmentation Pathway
This diagram visualizes the logical relationships between the parent molecule and its primary predicted fragments in negative ion mode.
References
- 1. 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | C11H10I2N2O4 | CID 5284542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the FTIR Spectrum Analysis of 3,5-Diacetamido-2,6-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3,5-Diacetamido-2,6-diiodobenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predicted spectrum based on the well-established characteristic vibrational frequencies of its constituent functional groups. This information is crucial for the structural elucidation and quality control of this compound in research and pharmaceutical development.
Molecular Structure and Functional Groups
This compound is a substituted aromatic carboxylic acid. Its structure comprises a benzene ring with five substituents: a carboxylic acid group, two acetamido groups, and two iodine atoms. The key functional groups that give rise to characteristic absorption bands in the IR spectrum are:
-
Carboxylic Acid (-COOH): This group exhibits characteristic O-H and C=O stretching vibrations.
-
Secondary Amide (-NHCOCH₃): This group shows N-H stretching, C=O stretching (Amide I), and N-H bending/C-N stretching (Amide II) vibrations.
-
Substituted Benzene Ring: The aromatic ring has characteristic C-H and C=C stretching and bending vibrations.
-
Carbon-Iodine Bond (C-I): The stretching vibration of the C-I bond is expected in the far-infrared region.
Predicted FTIR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound, their expected wavenumber ranges, and the corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretch (H-bonded) | Carboxylic Acid |
| ~3250 | Medium | N-H stretch | Amide |
| ~3050 | Weak | Aromatic C-H stretch | Aromatic Ring |
| ~2950 | Weak | Aliphatic C-H stretch | Acetamido (CH₃) |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| ~1660 | Strong | C=O stretch (Amide I) | Amide |
| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1550 | Medium | N-H bend (Amide II) | Amide |
| ~1420 | Medium | O-H in-plane bend | Carboxylic Acid |
| ~1300 | Medium | C-N stretch | Amide |
| ~920 | Broad, Medium | O-H out-of-plane bend | Carboxylic Acid |
| Below 600 | Medium | C-I stretch | Aryl Iodide |
Experimental Protocols
A standard procedure for obtaining the FTIR spectrum of a solid sample like this compound is the KBr pellet method.
Potassium Bromide (KBr) Pellet Method
Objective: To prepare a solid dispersion of the sample in a KBr matrix for FTIR analysis by transmission.
Materials:
-
This compound (sample)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared lamp (optional)
Procedure:
-
Drying: Gently heat the KBr powder under an infrared lamp or in an oven at ~110°C for 2-3 hours to remove any adsorbed water. Moisture will cause a broad absorption band around 3400 cm⁻¹ and can interfere with the analysis of O-H and N-H stretching regions. Allow the KBr to cool to room temperature in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the infrared radiation.
-
Pellet Formation:
-
Assemble the die set of the pellet press.
-
Transfer a small amount of the KBr-sample mixture into the die.
-
Ensure the surface of the powder is level.
-
Place the plunger into the die body and apply pressure (typically 7-10 tons) for several minutes. This is often done under vacuum to remove entrapped air, which can cause the pellet to be opaque.
-
-
Pellet Examination: Carefully remove the resulting KBr pellet from the die. A good pellet should be thin and transparent or translucent.
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
Molecular Structure and Key Vibrational Modes
Caption: Key functional groups of this compound.
FTIR Analysis Workflow
Caption: Workflow for FTIR analysis of a solid sample.
Solubility Profile of 3,5-Diacetamido-2,6-diiodobenzoic Acid in Organic Solvents: A Technical Guide
This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Diacetamido-2,6-diiodobenzoic acid in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development, offering a summary of available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Introduction
This compound is an organoiodine compound with a molecular structure that suggests limited solubility in aqueous solutions and variable solubility in organic solvents. The presence of two acetamido groups and a carboxylic acid function introduces polarity and hydrogen bonding capabilities, while the two iodine atoms and the benzene ring contribute to its lipophilicity. Understanding its solubility is crucial for various applications, including formulation development, analytical method development, and drug delivery studies.
Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not extensively available in publicly accessible literature. However, qualitative assessments indicate that it is slightly soluble in methanol (with heating) and dimethyl sulfoxide (DMSO). For the structurally related compound, 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid), solubility has been reported in methanol, ethanol (with sonication and warming), and dimethylformamide.
To facilitate comparative analysis upon experimental determination, the following table structure is recommended for presenting quantitative solubility data.
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |
| Methanol | CH₃OH | 5.1 | 25 | Data not available | Data not available | Shake-Flask Method | - |
| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | Data not available | Shake-Flask Method | - |
| Acetone | C₃H₆O | 5.1 | 25 | Data not available | Data not available | Shake-Flask Method | - |
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available | Data not available | Shake-Flask Method | - |
| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | 25 | Data not available | Data not available | Shake-Flask Method | - |
| N,N-Dimethylformamide | C₃H₇NO | 6.4 | 25 | Data not available | Data not available | Shake-Flask Method | - |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available | Data not available | Shake-Flask Method | - |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium solubility of this compound in various organic solvents can be reliably determined using the shake-flask method. This protocol is based on the principles outlined in the USP General Chapter <1236> "Solubility Measurements".[1][2][3]
3.1. Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. For finer suspensions, centrifuge the samples at a high speed to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the solubility of the compound in the original undiluted solution by applying the dilution factor. The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination using the shake-flask method.
References
In-Depth Technical Guide: 3,5-Diacetamido-2,6-diiodobenzoic Acid as a Diatrizoic Acid Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diatrizoic acid, a widely used iodinated contrast agent for medical imaging, undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this control is the identification and quantification of impurities that may arise during its synthesis. This technical guide focuses on a key impurity, 3,5-Diacetamido-2,6-diiodobenzoic acid, providing a comprehensive overview of its origin, analytical detection, and control as stipulated by pharmacopeial standards. This impurity is recognized in the European Pharmacopoeia as "Amidotrizoic Acid Dihydrate Impurity C" and is also known as "4-Deiodo-amidotrizoic Acid."
Chemical Identity and Formation Pathway
Chemical Structure:
-
Diatrizoic Acid: 3,5-Diacetamido-2,4,6-triiodobenzoic acid
-
Impurity (this compound): As the synonym "4-Deiodo-amidotrizoic Acid" suggests, this impurity is structurally similar to diatrizoic acid but lacks the iodine atom at the 4-position of the benzene ring.
The synthesis of diatrizoic acid typically starts from 3,5-diaminobenzoic acid.[1] The process involves sequential iodination and acetylation steps. Incomplete iodination of the aromatic ring is a primary route for the formation of this compound. If one of the three positions (2, 4, or 6) is not iodinated before the final acetylation step, it can result in the formation of di-iodinated impurities.
The following diagram illustrates a simplified synthetic pathway of diatrizoic acid and the potential point of formation for the di-iodinated impurity.
Analytical Methodologies for Impurity Detection
High-Performance Liquid Chromatography (HPLC) is the most common and officially recognized method for the separation and quantification of diatrizoic acid and its related substances, including this compound.[2] Pharmacopoeias such as the European Pharmacopoeia provide standardized methods to ensure consistent quality control.
European Pharmacopoeia (Ph. Eur.) Approach
The European Pharmacopoeia monograph for "Amidotrizoic Acid Dihydrate" outlines a liquid chromatography method for the determination of related substances. While the full, detailed monograph is proprietary, information from various sources allows for the reconstruction of a typical analytical procedure.
Experimental Protocol: HPLC for Related Substances of Diatrizoic Acid (Based on Ph. Eur. principles)
This protocol is a representative example based on publicly available information and common practices for the analysis of iodinated contrast media. For official testing, the current European Pharmacopoeia should be consulted.
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | A suitable stainless steel column (e.g., 250 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm). |
| Mobile Phase A | A solution of a suitable phosphate buffer (e.g., potassium dihydrogen phosphate), adjusted to an acidic pH (e.g., pH 3.0) with phosphoric acid. |
| Mobile Phase B | Acetonitrile or a mixture of acetonitrile and methanol. |
| Gradient Elution | A gradient program is typically employed, starting with a low percentage of Mobile Phase B and gradually increasing to elute the more retained components. |
| Flow Rate | Approximately 1.0 mL/min. |
| Detection | Ultraviolet (UV) spectrophotometry at a wavelength around 240 nm. |
| Injection Volume | Typically 10-20 µL. |
| Column Temperature | Maintained at a constant temperature, for example, 30 °C. |
2. Solution Preparation:
-
Test Solution: Dissolve a accurately weighed quantity of the diatrizoic acid substance under examination in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Reference Solution (a): Prepare a solution of a diatrizoic acid reference standard at a concentration corresponding to the test solution.
-
Reference Solution (b): Dilute Reference Solution (a) to a concentration corresponding to the reporting threshold for impurities (e.g., 0.05% of the test solution concentration).
-
Reference Solution (c): Prepare a solution containing known concentrations of diatrizoic acid and any available specified impurity reference standards, including a reference standard for this compound (Impurity C), to verify the system suitability.
3. System Suitability:
Before performing the analysis, the chromatographic system must meet certain performance criteria. This is typically assessed using Reference Solution (c).
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the peaks of diatrizoic acid and the specified impurities should be greater than a defined value (e.g., > 1.5). |
| Tailing Factor | The tailing factor for the diatrizoic acid peak should be within a specified range (e.g., 0.8 to 1.5). |
| Relative Standard Deviation (RSD) | The RSD of the peak area for replicate injections of the diatrizoic acid peak should be not more than a specified percentage (e.g., < 2.0%). |
4. Calculation:
The percentage of each impurity is calculated by comparing the peak area of the impurity in the chromatogram of the test solution with the peak area of the main component in the chromatogram of a diluted reference solution, or by using an external standard of the impurity itself if available.
The following diagram illustrates a typical analytical workflow for the determination of diatrizoic acid impurities.
Quantitative Data and Acceptance Criteria
The acceptance criteria for impurities in active pharmaceutical ingredients are defined by regulatory bodies and pharmacopoeias. For this compound (Impurity C), the limits are specified in the European Pharmacopoeia monograph for Amidotrizoic Acid Dihydrate. While the exact values can vary with the edition of the pharmacopoeia, typical limits for specified impurities are in the range of not more than 0.1% to 0.5%.
Table 1: Representative Quantitative Data for HPLC Method Validation
The following table summarizes typical validation parameters for an HPLC method for the determination of related substances in diatrizoic acid, in accordance with ICH guidelines. The values presented are illustrative and would need to be established for a specific validated method.
| Validation Parameter | Typical Performance Characteristic |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. For a specific impurity, this could be in the range of 0.01% to 0.03% of the nominal concentration of the active substance. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1. For a specific impurity, this could be in the range of 0.03% to 0.1% of the nominal concentration of the active substance. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 for the impurity over a range from the LOQ to approximately 120% of the specified limit. |
| Accuracy (% Recovery) | Typically between 80% and 120% for the spiked impurity at different concentration levels. |
| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) should have an RSD of not more than a specified value (e.g., < 10% at the limit of quantitation). |
Conclusion
The control of this compound as an impurity in diatrizoic acid is a critical component of ensuring the quality and safety of this important contrast agent. Its formation is directly related to the completeness of the iodination step during synthesis. Robust and validated analytical methods, primarily HPLC as detailed in pharmacopoeias like the European Pharmacopoeia, are essential for its accurate quantification. Adherence to the specified limits for this and other related substances is mandatory for drug development professionals and manufacturers to meet regulatory requirements and provide safe and effective products to patients.
References
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3,5-Diacetamido-2,6-diiodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamido-2,6-diiodobenzoic acid is an iodinated aromatic compound with potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules, including radiocontrast agents. Its structure is related to the well-known X-ray contrast agent, diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid). The synthesis of this specific di-iodinated isomer requires a strategic approach to control the regioselectivity of the iodination reaction on a highly activated aromatic ring. This document provides a detailed, proposed protocol for the laboratory-scale synthesis of this compound, based on established chemical principles for the synthesis of related compounds. The general synthetic strategy involves the reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid, followed by a controlled di-iodination and subsequent di-acetylation.
Quantitative Data Summary
As a specific protocol for the synthesis of this compound is not extensively reported, the following table presents expected yields and purity based on typical laboratory syntheses of analogous compounds.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) |
| 1. Reduction | 3,5-Diaminobenzoic acid | 3,5-Dinitrobenzoic acid | 152.15 | 90-98 | >98 |
| 2. Di-iodination | 3,5-Diamino-2,6-diiodobenzoic acid | 3,5-Diaminobenzoic acid | 404.95 | 60-75 (crude) | Mixture of isomers |
| 3. Di-acetylation | This compound | 3,5-Diamino-2,6-diiodobenzoic acid | 488.02 | 85-95 | >95 (after purification) |
Experimental Protocols
Step 1: Synthesis of 3,5-Diaminobenzoic acid from 3,5-Dinitrobenzoic acid
This reduction is a standard procedure and can be achieved in high yield.
Materials:
-
3,5-Dinitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dinitrobenzoic acid in a mixture of ethanol and water.
-
To this suspension, add an excess of tin(II) chloride dihydrate.
-
Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate tin salts.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with warm water.
-
Combine the filtrate and washings and adjust the pH to 5-6 with hydrochloric acid to precipitate the 3,5-diaminobenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Step 2: Proposed Synthesis of 3,5-Diamino-2,6-diiodobenzoic acid
This step requires careful control of stoichiometry to favor di-iodination.
Materials:
-
3,5-Diaminobenzoic acid
-
Potassium iodide (KI)
-
Potassium iodate (KIO₃)
-
Dilute sulfuric acid (H₂SO₄)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
Procedure:
-
Dissolve 3,5-diaminobenzoic acid in dilute sulfuric acid in a reaction vessel. The solution should be kept cool in an ice bath.
-
In a separate beaker, prepare the iodinating agent by dissolving potassium iodide and potassium iodate in deionized water. A stoichiometric amount for di-iodination should be calculated (2 equivalents of iodine).
-
Slowly add the iodinating solution dropwise to the cooled solution of 3,5-diaminobenzoic acid with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC to observe the formation of the di-iodinated product and consumption of the starting material.
-
Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.
-
The crude product will precipitate from the solution. Collect the solid by filtration.
-
The crude product is likely to be a mixture of di-iodinated isomers. Purification by column chromatography or recrystallization may be necessary to isolate the 2,6-diiodo isomer.
Step 3: Synthesis of this compound
This is a standard N-acetylation reaction.
Materials:
-
3,5-Diamino-2,6-diiodobenzoic acid (from Step 2)
-
Acetic anhydride
-
Pyridine (as catalyst, optional)
-
Glacial acetic acid (as solvent)
-
Deionized water
Procedure:
-
Suspend the 3,5-diamino-2,6-diiodobenzoic acid in glacial acetic acid in a round-bottom flask.
-
Add an excess of acetic anhydride to the suspension. A catalytic amount of pyridine can be added to accelerate the reaction.
-
Heat the mixture at a moderate temperature (e.g., 80-100 °C) for 1-2 hours, with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Stir the mixture until the excess acetic anhydride is hydrolyzed.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
Logical Workflow for the Synthesis
Caption: Synthetic pathway for this compound.
Application Notes & Protocols for the Purification of 3,5-Diacetamido-2,4,6-triiodobenzoic Acid
Introduction
3,5-Diacetamido-2,4,6-triiodobenzoic acid, commonly known as Diatrizoic acid, is a high molecular weight organic iodine compound extensively used as an X-ray contrast agent in medical imaging.[1] Its efficacy and safety are directly dependent on its purity, necessitating robust and well-defined purification techniques to remove intermediates, by-products, and other impurities from the crude synthesis product. This document provides detailed protocols for common and effective purification methods for this compound, targeted at researchers, scientists, and professionals in drug development.
Note: The user query specified 3,5-Diacetamido-2,6-diiodobenzoic acid. However, the available scientific literature and commercial applications predominantly focus on the purification of its more common analogue, 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid). The protocols detailed below are for this tri-iodinated compound.
Overview of Purification Techniques
The primary methods for purifying crude Diatrizoic acid leverage its solubility characteristics and the acidic nature of its carboxylic group. The most effective techniques include:
-
Recrystallization from Mixed Solvent Systems: This classic technique involves dissolving the crude compound in a suitable solvent mixture at an elevated temperature and allowing it to crystallize upon cooling, leaving impurities behind in the mother liquor.
-
Purification via Salt Formation: This method exploits the acidic nature of the compound. The crude acid is converted into a soluble salt (e.g., ammonium or sodium salt), allowing for the removal of insoluble impurities by filtration. The purified salt is then converted back to the high-purity acid by acidification.
-
Chromatography: For achieving very high purity or for separating closely related analogues, column chromatography over a solid phase like silica gel is an effective, albeit more resource-intensive, method.[2]
Data Presentation: Comparison of Purification Methods
The following table summarizes quantitative data and key conditions for the described purification techniques, allowing for easy comparison.
| Purification Technique | Solvent/Reagent System | Key Conditions | Yield | Purity | Source |
| Mixed Solvent Recrystallization | Methanol:Water (4:10 ratio) | Stir at 35-45°C for 3-4 hours | 95.0% | >99.6% | [1] |
| Reprecipitation via Ammonium Salt | 1. Aq. Ammonia/NaOH2. Ammonium Chloride3. HCl | 1. Dissolution & decolorization2. Precipitation of salt3. Acidification to pH ~0.5 | ~60% | High | [3][4] |
| Decolorization & Acid Precipitation | 1. Aq. NaOH2. Activated Carbon3. Conc. HCl | 1. Dissolution (pH 10-11)2. Heat to 90-95°C3. Precipitate (pH 1-1.5) | High | High | [5] |
| Column Chromatography | Silica Gel | Gradient elution (e.g., EtOAc/Hexanes to MeOH/EtOAc) | Variable | Very High | [2] |
Experimental Protocols
Protocol 1: Recrystallization from a Methanol/Water Mixed Solvent System
This protocol is based on a high-yield method for achieving purity greater than 99.6%.[1] It is suitable for purifying crude product on a laboratory to pilot scale.
Workflow Diagram
References
- 1. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 2. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 4. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 5. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Recrystallization of 3,5-Diacetamido-2,6-diiodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 3,5-Diacetamido-2,6-diiodobenzoic acid via recrystallization. The following procedures are based on established methods for analogous iodinated benzoic acid derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Introduction
This compound is an organic compound with potential applications in pharmaceutical and materials science research. The purity of this compound is critical for its intended use, and recrystallization is a fundamental technique for removing impurities. Common impurities that may be present from the synthesis of related iodinated benzoic acids include starting materials, byproducts with incomplete iodination (e.g., mono-iodinated species), or hydrolysis products where an acetamido group is converted back to an amino group.
This document outlines a detailed protocol for the recrystallization of this compound, including solvent selection, experimental procedure, and data presentation for assessing purity and yield.
Materials and Methods
Materials:
-
Crude this compound
-
Methanol (ACS Grade)
-
Deionized Water
-
Ethanol (ACS Grade)
-
Dimethylformamide (DMF) (ACS Grade)
-
Erlenmeyer flasks
-
Heating and stirring plate
-
Büchner funnel and filter paper
-
Vacuum flask
-
Condenser
-
Analytical balance
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Solvent Selection Rationale:
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the properties of analogous compounds like 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid), mixed solvent systems, particularly alcohol-water mixtures, are effective.[1] this compound is soluble in methanol and can be crystallized from dilute dimethylformamide or aqueous ethanol.[2] The presence of polar acetamido and carboxylic acid groups suggests some solubility in polar solvents, while the iodinated phenyl ring provides non-polar character.
Experimental Protocols
Protocol 1: Recrystallization using Methanol and Water
This protocol is adapted from a purification method for the closely related 3,5-diacetamido-2,4,6-triiodobenzoic acid.[1]
-
Dissolution: In a 250 mL Erlenmeyer flask, add 10.0 g of crude this compound to 40 mL of methanol.
-
Heating: Gently heat the mixture to 50-60 °C on a stirring hotplate while stirring continuously until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Addition of Anti-solvent: To the hot solution, slowly add 100 mL of deionized water (anti-solvent) dropwise while stirring. The addition should be slow to avoid premature precipitation. The solution may become slightly cloudy. If it becomes too cloudy, add a small amount of methanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:2.5 methanol/water solution.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.
-
Analysis: Determine the yield, melting point, and purity (by HPLC) of the recrystallized product.
Protocol 2: Recrystallization using Aqueous Ethanol
-
Dissolution: In a 250 mL Erlenmeyer flask, suspend 10.0 g of crude this compound in 100 mL of 50% aqueous ethanol.
-
Heating: Heat the suspension to boiling on a stirring hotplate until the solid dissolves completely. If the solid does not dissolve completely, add small portions of ethanol until a clear solution is obtained.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath for at least 1 hour.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold 50% aqueous ethanol.
-
Drying: Dry the crystals under vacuum at 60-70 °C.
-
Analysis: Characterize the final product by determining the yield, melting point, and purity.
Data Presentation
Table 1: Summary of Recrystallization Solvents and Conditions
| Parameter | Protocol 1 | Protocol 2 |
| Solvent System | Methanol/Water | Ethanol/Water |
| Solvent Ratio | 4:10 (Methanol:Water) | Initially 1:1, adjustable |
| Dissolution Temp. | 50-60 °C | Boiling Point |
| Crystallization Temp. | Room Temp. then 0-4 °C | Room Temp. then 0-4 °C |
Table 2: Expected Yield and Purity of Recrystallized this compound
| Parameter | Before Recrystallization | After Recrystallization (Protocol 1) | After Recrystallization (Protocol 2) |
| Yield (%) | N/A | Expected > 90% | Expected > 85% |
| Purity (HPLC, %) | (Example: 95.0%) | Expected > 99.5% | Expected > 99.0% |
| Melting Point (°C) | (Varies with impurities) | > 300 °C (for analogous compounds)[2] | > 300 °C (for analogous compounds)[2] |
| Known Impurities (%) | |||
| 3,5-Diacetamido-2-iodobenzoic acid | (Example: 2.5%) | < 0.1% | < 0.2% |
| 3-Amino-5-acetamido-2,6-diiodobenzoic acid | (Example: 2.0%) | < 0.1% | < 0.2% |
Visualizations
Caption: Workflow for the recrystallization of this compound using a methanol/water solvent system.
Caption: Logical diagram illustrating the separation of impurities during the recrystallization process.
References
Application Note: HPLC Analysis of 3,5-Diacetamido-2,6-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 3,5-Diacetamido-2,6-diiodobenzoic acid using High-Performance Liquid Chromatography (HPLC). The described method is applicable for purity assessment and quantification in bulk drug substances and pharmaceutical formulations.
Introduction
This compound is an iodinated aromatic compound. As with related iodinated contrast agents, robust analytical methods are crucial for ensuring product quality and safety.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and accuracy.[1] This application note details a reversed-phase HPLC method for the determination of this compound, providing a comprehensive guide for researchers and professionals in drug development.
Experimental Protocol
A reversed-phase HPLC method was developed for the analysis of this compound. The method utilizes a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[2][3]
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1290 Infinity II LC or equivalent |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min, 30-70% B; 10-15 min, 70% B; 15-16 min, 70-30% B; 16-20 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
Reagents and Standards:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Standard Solution Preparation:
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a solution having a nominal concentration of 0.5 mg/mL.
Sample Solution Preparation:
Accurately weigh a quantity of the sample equivalent to 25 mg of this compound and transfer to a 50 mL volumetric flask. Add approximately 25 mL of a 50:50 mixture of acetonitrile and water and sonicate for 10 minutes. Dilute to volume with the same solvent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines. The following is a summary of typical validation parameters.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank and placebo at the retention time of the analyte |
Data Presentation
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Linearity Data:
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | Data to be generated |
| 100 | Data to be generated |
| 250 | Data to be generated |
| 500 | Data to be generated |
| 750 | Data to be generated |
Visualizations
Experimental Workflow:
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of HPLC Method Parameters:
Caption: Interrelationship of parameters in the HPLC method.
References
Application Notes and Protocols: Thin-Layer Chromatography of 3,5-Diacetamido-2,6-diiodobenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 3,5-Diacetamido-2,6-diiodobenzoic acid using thin-layer chromatography (TLC). Due to its structure as a substituted benzoic acid, this method is crucial for monitoring reaction progress, assessing purity, and identifying the compound in various stages of drug development. The protocol outlines the necessary materials, reagent preparation, and a step-by-step procedure for chromatographic development and visualization.
Principle of Thin-Layer Chromatography
Thin-layer chromatography is a solid-liquid chromatographic technique used to separate components of a mixture. The separation is based on the differential partitioning of compounds between a solid stationary phase (e.g., silica gel coated on a plate) and a liquid mobile phase that moves up the plate by capillary action. Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance, resulting in a lower Retention Factor (Rf). Non-polar compounds are more soluble in the mobile phase and travel further up the plate, exhibiting a higher Rf value. The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, and temperature).
Experimental Protocol
This protocol provides a starting point for the TLC analysis of this compound. Optimization of the mobile phase may be required to achieve optimal separation and Rf values.
Materials and Reagents
-
Stationary Phase: Pre-coated TLC plates, Silica Gel 60 F₂₅₄ on aluminum or glass backing. The F₂₅₄ indicator allows for visualization under UV light.[1]
-
Mobile Phase Solvents:
-
Ethyl acetate (ACS grade)
-
Methanol (ACS grade)
-
Glacial Acetic Acid (ACS grade)
-
Toluene (ACS grade)
-
Formic Acid (ACS grade)
-
-
Sample Solvent: Methanol or a 1:1 mixture of Dichloromethane:Methanol.
-
Analyte: this compound standard and sample(s).
-
Apparatus:
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil and ruler
-
UV lamp (254 nm)
-
Iodine chamber for visualization
-
Heating device (heat gun or oven)
-
Forceps
-
Fume hood
-
Workflow Diagram
Caption: Experimental workflow for TLC analysis.
Detailed Methodology
Step 1: Preparation of the Mobile Phase For acidic compounds like benzoic acid derivatives on silica gel, a polar mobile phase with an acidic modifier is recommended to ensure sharp, well-defined spots by suppressing the ionization of the carboxyl group.[2]
-
System A (Starting Condition): Prepare a mixture of Ethyl Acetate:Methanol:Glacial Acetic Acid in a volume ratio of 85:10:5 .
-
System B (Alternative): Prepare a mixture of Toluene:Ethyl Acetate:Formic Acid in a volume ratio of 50:40:10 .
-
Pour the chosen mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to aid in saturating the chamber atmosphere.
-
Close the chamber with the lid and allow it to saturate for at least 15-20 minutes before inserting the plate.
Step 2: Preparation of the Sample Solution
-
Dissolve 1-2 mg of the this compound standard in 1 mL of the sample solvent (e.g., Methanol).
-
Prepare solutions of the unknown sample(s) at a similar concentration.
Step 3: TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a light origin line approximately 1.0-1.5 cm from the bottom of the TLC plate. Do not scratch the silica layer.
-
Mark the positions for sample application on the origin line, keeping them at least 1 cm apart.
-
Using a capillary tube, apply a small spot of the prepared sample solution to its designated mark on the origin line. Allow the solvent to evaporate completely between applications to keep the spot size small and concentrated (1-2 mm in diameter).
-
Repeat for the standard and any other samples.
Step 4: Chromatographic Development
-
Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Do not disturb the chamber during development.
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
Step 5: Visualization The compound is expected to be UV-active due to its aromatic structure.[3][4] Iodine can be used as a secondary, general-purpose staining agent.[5][6]
-
Non-Destructive Method (UV Light):
-
Allow the plate to dry completely in a fume hood.
-
Place the dried plate under a UV lamp and view it at 254 nm.
-
UV-active compounds will appear as dark spots against the fluorescent green background of the plate.[4]
-
Gently circle the outline of each visible spot with a pencil.
-
-
Semi-Destructive Method (Iodine Staining):
-
Place the UV-visualized plate into a sealed chamber containing a few crystals of iodine.
-
Allow the plate to remain in the chamber until brownish-yellow spots appear. This occurs as iodine complexes with the organic compounds on the plate.[3][5]
-
Remove the plate and circle the spots with a pencil, as they will fade over time.
-
Step 6: Calculation of Retention Factor (Rf)
-
Measure the distance from the origin line to the center of each circled spot (Distance traveled by solute).
-
Measure the distance from the origin line to the solvent front line (Distance traveled by solvent).
-
Calculate the Rf value for each spot using the following formula:
Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)
Data Presentation and Results
Quantitative data from the TLC analysis should be recorded systematically. Since Rf values are dependent on the specific mobile phase composition, a table should be used to document the results of method development and routine analysis.
Table 1: Rf Values of this compound in Various Mobile Phases
| Trial | Mobile Phase System (v/v/v) | Observed Rf (Standard) | Observed Rf (Sample) | Observations (Spot Shape, Streaking, etc.) |
| 1 | Ethyl Acetate:Methanol:Glacial Acetic Acid (85:10:5) | User to determine | User to determine | |
| 2 | Toluene:Ethyl Acetate:Formic Acid (50:40:10) | User to determine | User to determine | |
| 3 | User-defined system | User to determine | User to determine | |
| 4 | User-defined system | User to determine | User to determine |
Interpretation: An ideal mobile phase will yield an Rf value between 0.2 and 0.8, providing clear separation from impurities and a well-defined, compact spot. The identity of a sample can be confirmed if its Rf value matches that of the standard under identical conditions.
Logical Relationship Diagram
Caption: Factors influencing TLC separation and Rf value.
Disclaimer: This protocol is intended as a guideline. Users should verify and optimize the method for their specific application and analytical requirements. Always adhere to laboratory safety procedures.
References
Application Notes and Protocols for 3,5-Diacetamido-2,6-diiodobenzoic acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamido-2,6-diiodobenzoic acid is a key impurity found in the synthesis of Diatrizoic acid, a widely used radiographic contrast agent. As a well-characterized chemical entity, it serves as an essential reference standard for the accurate identification and quantification of impurities in drug substance and drug product batches of Diatrizoic acid. The use of this reference standard is critical for ensuring the quality, safety, and efficacy of the final pharmaceutical product, in line with regulatory requirements.
These application notes provide detailed protocols for the use of this compound as a reference standard in the analysis of Diatrizoic acid and related compounds. The primary application is in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of this specific impurity.
Physicochemical Data
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | Diatrizoic Acid Impurity C |
| CAS Number | 162193-53-5 |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄ |
| Molecular Weight | 488.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage | 2-8°C, protected from light |
Application: Impurity Quantification in Diatrizoic Acid
The primary application of this compound as a reference standard is in the quantitative analysis of impurities in Diatrizoic acid drug substances and formulations. This is typically achieved using a validated HPLC method.
Experimental Workflow
Caption: High-level workflow for impurity quantification using a reference standard.
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare solutions of the reference standard and the Diatrizoic acid sample for HPLC analysis.
Materials:
-
This compound Reference Standard
-
Diatrizoic Acid test sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium chloride (KCl)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Sonicator
Procedure:
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of the mobile phase diluent (see Protocol 2).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the mobile phase diluent and mix thoroughly.
Working Standard Solution (e.g., 1 µg/mL):
-
Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase diluent and mix well.
Sample Solution (e.g., 1 mg/mL of Diatrizoic Acid):
-
Accurately weigh approximately 100 mg of the Diatrizoic Acid test sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
Protocol 2: HPLC Method for Impurity Analysis
Objective: To separate and quantify this compound in a Diatrizoic Acid sample. The following method is based on established procedures for the analysis of Diatrizoic acid and its impurities.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Column | Hamilton PRP-X100, anion exchange, or equivalent |
| Mobile Phase | 0.1 M Potassium Chloride and 0.05 M Dipotassium Hydrogen Phosphate in Water:Acetonitrile (900:100 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 238 nm |
System Suitability: Before sample analysis, inject the Working Standard Solution five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
Analysis Procedure:
-
Inject the mobile phase diluent as a blank.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate the peak areas.
Data Presentation and Calculation
The concentration of this compound in the sample can be calculated using the following formula:
Impurity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_sample is the peak area of the impurity in the sample solution.
-
Area_standard is the peak area of the reference standard in the working standard solution.
-
Conc_standard is the concentration of the reference standard in the working standard solution.
-
Conc_sample is the concentration of the Diatrizoic Acid in the sample solution.
Typical Method Performance Characteristics (Example Data):
| Parameter | Result |
| Linearity Range | 0.1 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 2.0% |
Note: The values presented in this table are examples and should be established for each specific laboratory and method validation.
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
Disclaimer
The information provided in these application notes is intended for guidance and informational purposes only. It is the responsibility of the end-user to verify and validate these methods for their specific application and to ensure compliance with all applicable regulatory guidelines.
References
Application of 3,5-Diacetamido-2,6-diiodobenzoic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamido-2,6-diiodobenzoic acid is a poly-substituted aromatic compound. Its structure, featuring two iodine atoms ortho to a carboxylic acid and two acetamido groups, suggests its potential as a versatile building block in organic synthesis. The presence of two reactive C-I bonds makes it an excellent candidate for various cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides an overview of the potential applications of this compound, with a focus on its use as a scaffold for the synthesis of novel chemical entities. While specific literature on the direct application of this compound is limited, its structural motifs are analogous to intermediates used in the synthesis of radiopaque contrast agents like Diatrizoic acid. The following sections detail hypothetical, yet scientifically grounded, applications and protocols.
Potential Applications
The primary potential application of this compound in organic synthesis lies in its use as a scaffold for generating libraries of complex molecules. The two iodine atoms can be sequentially or simultaneously replaced using transition-metal-catalyzed cross-coupling reactions. This allows for the creation of a diverse set of derivatives with potential applications in medicinal chemistry and materials science.
Scaffold for Diversity-Oriented Synthesis
The di-iodinated benzene ring serves as a core structure onto which various substituents can be introduced. By employing different coupling partners in reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings, a wide array of chemical space can be explored. This is particularly valuable in drug discovery for the generation of new chemical entities for biological screening.
Caption: Logical workflow for diversity-oriented synthesis using the target scaffold.
Synthesis of Novel Heterocyclic Systems
The ortho-disposed functional groups (a carboxylic acid and an iodine atom, after a potential coupling reaction) can be utilized for subsequent cyclization reactions to construct novel heterocyclic scaffolds. These heterocyclic systems are prevalent in many biologically active molecules.
Precursor for Radiolabeled Compounds
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for similar di-iodoaryl compounds. Optimization of reaction conditions would be necessary for this specific substrate.
Protocol 1: Double Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a 2,6-diaryl derivative of 3,5-diacetamidobenzoic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 488.02 | 1.0 | 1.0 |
| Arylboronic acid | Varies | 2.2 | 2.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Add degassed 1,4-dioxane (10 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-diaryl-3,5-diacetamidobenzoic acid derivative.
Expected Outcome:
The yield of the reaction will be dependent on the nature of the arylboronic acid used. Typical yields for double Suzuki couplings on similar substrates range from 50-80%.
[Image of the two-step chemical reaction: 1. This compound reacting with 1 equivalent of a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to yield the mono-alkynylated product. 2. The mono-alkynylated product reacting with a second, different terminal alkyne under similar conditions to yield the di-alkynylated product.]
Application Notes and Protocols: 3,5-Diacetamido-2,6-diiodobenzoic Acid in Radiocontrast Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3,5-Diacetamido-2,6-diiodobenzoic acid as a key intermediate in the synthesis of iodinated radiocontrast agents, with a primary focus on the production of Diatrizoate (3,5-Diacetamido-2,4,6-triiodobenzoic acid). This document includes detailed experimental protocols, quantitative data, and workflow visualizations to support research and development in this field.
Introduction
This compound is a crucial, though often transient, intermediate in the synthesis of tri-iodinated radiocontrast agents. These agents are essential for enhancing the visibility of internal body structures in X-ray-based imaging modalities like computed tomography (CT). The presence of iodine atoms in these molecules is key to their function, as iodine has a high atomic number and effectively attenuates X-rays, creating a contrast between the tissues that have taken up the agent and those that have not. The di-iodinated compound serves as a precursor to the final, more heavily iodinated, and thus more effective, contrast agent. Understanding the synthesis and control of this intermediate is critical for optimizing the production of high-purity radiocontrast media.
Physicochemical Properties
A summary of the key physicochemical properties of the intermediate and the final product, Diatrizoate, is presented below.
| Property | This compound | 3,5-Diacetamido-2,4,6-triiodobenzoic acid (Diatrizoate) |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄ | C₁₁H₉I₃N₂O₄ |
| Molecular Weight | 488.02 g/mol [1] | 613.91 g/mol [2] |
| Appearance | White to off-white solid | White powder or rhombic needles[3] |
| Melting Point | Not well-documented | >300 °C[3] |
| Solubility | Sparingly soluble in water | Soluble in methanol[3]. The meglumine and sodium salts are highly water-soluble. |
| IUPAC Name | 3,5-bis(acetylamino)-2,6-diiodobenzoic acid[1] | 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid[2] |
Synthesis of Radiocontrast Agents
The primary application of this compound is as an intermediate in the synthesis of Diatrizoate. The general synthetic pathway involves the iodination of a benzoic acid derivative. The di-iodinated compound is formed en route to the final tri-iodinated product. Controlling the reaction conditions is crucial to ensure complete iodination and minimize the presence of di-iodinated impurities in the final active pharmaceutical ingredient.
A common synthetic route starts from 3,5-dinitrobenzoic acid, which is reduced to 3,5-diaminobenzoic acid, followed by iodination and then acetylation. An alternative pathway involves the direct iodination of 3,5-diacetamidobenzoic acid.[2]
Caption: Synthetic pathways to Diatrizoate, highlighting the role of this compound as an intermediate.
Experimental Protocols
The following are generalized protocols for the synthesis of Diatrizoate. The formation of this compound is a key step in the iodination process.
Protocol 1: Synthesis of Diatrizoate from 3,5-Diaminobenzoic Acid
This protocol outlines the synthesis starting from the reduction of 3,5-dinitrobenzoic acid.
Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid
-
In a pressure reactor, suspend 3,5-dinitrobenzoic acid in an aqueous solution.
-
Add a catalyst such as Raney nickel or palladium on carbon.
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture with stirring until the reduction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
After cooling, filter the catalyst and acidify the filtrate to precipitate 3,5-diaminobenzoic acid.
-
Collect the product by filtration, wash with water, and dry.
Step 2: Iodination of 3,5-Diaminobenzoic Acid
-
Suspend 3,5-diaminobenzoic acid in an acidic aqueous solution (e.g., dilute hydrochloric acid).
-
Add a solution of an iodinating agent, such as iodine monochloride (ICl) or potassium iododichloride (KICl₂), dropwise with stirring. The formation of the di-iodinated intermediate, 3,5-diamino-2,6-diiodobenzoic acid, will occur first, followed by further iodination.
-
Heat the reaction mixture to drive the reaction to completion, forming 3,5-diamino-2,4,6-triiodobenzoic acid.[4]
-
Monitor the reaction progress to ensure the disappearance of the di-iodinated intermediate.
-
Cool the reaction mixture and collect the precipitated tri-iodinated product by filtration.
Step 3: Acetylation to Diatrizoate
-
Suspend the 3,5-diamino-2,4,6-triiodobenzoic acid in acetic anhydride.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture with stirring until the acetylation is complete.
-
Cool the reaction mixture and add water to precipitate the crude Diatrizoate.
-
Collect the product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system to obtain pure Diatrizoate.[4]
Caption: Workflow for the synthesis of Diatrizoate from 3,5-Dinitrobenzoic Acid.
Protocol 2: Synthesis via Iodination of 3,5-Diacetamidobenzoic Acid
This protocol details the direct iodination of the di-acetylated starting material. Careful control of this reaction is necessary to manage the formation of the di-iodinated intermediate.
-
Suspend 3,5-diacetamidobenzoic acid in an aqueous acidic medium.
-
Slowly add a solution of iodine monochloride (ICl) with vigorous stirring. The reaction will proceed through the formation of this compound.
-
To drive the reaction towards the tri-iodinated product, an excess of the iodinating agent and elevated temperatures are typically required.
-
The progress of the reaction should be monitored by HPLC to track the consumption of the starting material and the di-iodinated intermediate, and the formation of the final product.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then washed and purified as described in Protocol 1.
Note on Isolating the Di-iodinated Intermediate: To isolate this compound, the reaction can be stopped before completion by using a stoichiometric amount of the iodinating agent relative to the desired degree of iodination and maintaining a lower reaction temperature. The product mixture would then require careful separation, for example, by column chromatography, to isolate the di-iodinated species from the starting material and the tri-iodinated product.
Mechanism of Action and Pharmacokinetics of Diatrizoate
The efficacy of Diatrizoate as a radiocontrast agent is due to the high atomic number of iodine, which allows for significant absorption of X-rays. This differential absorption between tissues containing the contrast agent and surrounding tissues creates the contrast seen in radiographic images.
Caption: Simplified mechanism of action of iodinated radiocontrast agents.
| Pharmacokinetic Parameter | Value for Diatrizoate |
| Route of Administration | Intravenous, Oral, Rectal[2] |
| Protein Binding | Poorly bound to albumin |
| Metabolism | Not metabolized, excreted unchanged |
| Route of Elimination | Primarily renal (urine) |
| Elimination Half-life | Approximately 1-2 hours with normal renal function |
Conclusion
This compound is a pivotal intermediate in the synthesis of the widely used radiocontrast agent, Diatrizoate. A thorough understanding of its formation and conversion is essential for the efficient and high-purity production of the final drug product. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of diagnostic imaging agent development. Careful control over the iodination step is paramount to ensure the desired tri-iodinated product is obtained with minimal di-iodinated impurities.
References
- 1. 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | C11H10I2N2O4 | CID 5284542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diatrizoate - Wikipedia [en.wikipedia.org]
- 3. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 4. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3,5-Diacetamido-2,6-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamido-2,6-diiodobenzoic acid is a highly functionalized aromatic compound with potential applications in medicinal chemistry and drug development. Its dense arrangement of iodo, acetamido, and carboxylic acid groups offers multiple points for derivatization, enabling the synthesis of a diverse library of compounds for biological screening. The heavy iodine atoms make this scaffold particularly interesting for applications in radiography as contrast agents or as a basis for radiopharmaceuticals. Furthermore, the core benzoic acid structure is a common motif in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents.[1][2][3]
This document provides detailed protocols for the derivatization of this compound, focusing on esterification and amide bond formation. Additionally, it outlines potential applications in drug discovery, particularly in cancer research, and provides protocols for preliminary biological evaluation.
Chemical Profile
| Property | Value |
| IUPAC Name | 3,5-bis(acetylamino)-2,6-diiodobenzoic acid |
| Molecular Formula | C11H10I2N2O4 |
| Molecular Weight | 515.99 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |
Synthetic Workflow for Derivatization
The following diagram illustrates a general workflow for the derivatization of this compound to obtain esters and amides for subsequent biological screening.
References
Quantitative Analysis of 3,5-Diacetamido-2,6-diiodobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,5-Diacetamido-2,6-diiodobenzoic acid. This compound is a key impurity and degradation product of the X-ray contrast agent Diatrizoic acid. Accurate quantification is crucial for quality control and stability studies in pharmaceutical development. The following sections detail High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry methods.
High-Performance Liquid Chromatography (HPLC)
A robust and reliable method for the quantification of this compound is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method separates the analyte from its parent compound, Diatrizoic acid, and other related impurities.
Experimental Protocol: RP-HPLC
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 stationary phase is recommended. For instance, a Zorbax SB-Aq column (4.6 x 250 mm, 5 µm) or a similar end-capped C18 column can be used.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (analytical grade)
-
Reference standard of this compound (purity >99%)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water. For MS compatibility, replace phosphoric acid with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 234 nm
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.
Experimental Protocol: LC-MS
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Electrospray Ionization (ESI) source.
2. LC Conditions:
-
Use the same column and mobile phases as the HPLC method, but ensure the mobile phase is MS-compatible (e.g., using formic acid instead of phosphoric acid). A faster gradient may be employed for higher throughput.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
3. MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion (m/z): 486.86 [M-H]⁻ (for C11H10I2N2O4, MW = 488.02)
-
Product Ions: To be determined by infusion of a standard solution and performing a product ion scan.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument.
4. Data Acquisition:
-
For quantitative analysis, use Selected Ion Monitoring (SIM) for the precursor ion or Multiple Reaction Monitoring (MRM) if product ions are identified.
Quantitative Data Summary (LC-MS)
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Logical Relationship: LC-MS System
Caption: Components of the LC-MS system for sensitive analysis.
UV-Vis Spectrophotometry
A simpler, though less specific, method for quantification is UV-Vis spectrophotometry. This method is suitable for pure samples or simple mixtures where interfering substances do not absorb at the same wavelength.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Reagents and Standards:
-
Methanol (spectroscopic grade)
-
Reference standard of this compound.
3. Method:
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a standard solution from 200 to 400 nm. The λmax is expected to be around 234 nm.
-
Standard Preparation: Prepare a stock solution and a series of dilutions in methanol to create a calibration curve (e.g., 1-20 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank.
4. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample using its absorbance and the calibration curve.
Quantitative Data Summary (UV-Vis)
| Parameter | Result |
| Wavelength (λmax) | ~234 nm |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
Signaling Pathway: Beer-Lambert Law
Caption: Relationship of variables in the Beer-Lambert Law for spectrophotometry.
Application Notes and Protocols: 3,5-Diacetamido-2,6-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 3,5-Diacetamido-2,6-diiodobenzoic acid. While specific data for this di-iodinated compound is limited, much of the information is extrapolated from its close and well-documented analogue, 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic acid). Users should handle this compound with the care required for a potentially hazardous chemical.
Chemical and Physical Properties
A summary of the key physical and chemical properties is provided below. Note that some data pertains to the tri-iodinated analogue due to a lack of specific data for the di-iodinated compound.
| Property | Value | Source |
| Molecular Formula | C11H10I2N2O4 | [1] |
| Molecular Weight | 488.02 g/mol | [1] |
| Appearance | White to off-white powder/solid | |
| Melting Point | >300 °C (for tri-iodo analogue) | [2] |
| Solubility | Soluble in Methanol | [2] |
| Storage Temperature | 20-25°C (68-77°F); -20°C Freezer in Amber Vial | [2] |
Safety and Handling
General Precautions:
-
Engineering Controls: Handle in a well-ventilated place.[3] Use a local exhaust system if dust or aerosol generation is likely.[3] Safety showers and eye wash stations should be readily available.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or chemical safety goggles. A face shield may be necessary in situations with a higher risk of splashing.[3]
-
Hand Protection: Wear compatible chemical-resistant gloves.[4]
-
Skin and Body Protection: Wear protective clothing and boots as required by the specific laboratory conditions.[3]
-
Respiratory Protection: Use a dust respirator if handling fine powders.[3]
-
-
Hygiene: Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]
Spill and Disposal:
-
Spill Containment: In case of a spill, keep unnecessary personnel away.[3] Prevent the product from entering drains.[3]
-
Cleanup: Sweep up spilled solid material, taking care not to disperse dust, and collect it into a suitable, airtight container for disposal.[3]
-
Disposal: Dispose of the material in accordance with local, regional, and national regulations.
Storage
-
Conditions: Store in a cool, dark, and dry place.[3][4] Keep the container tightly closed.[3]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[3]
-
Recommended Storage: For long-term storage, an amber vial in a -20°C freezer is recommended.[2] For general use, storage at 20-25°C is acceptable, but excessive heat should be avoided.[2]
Experimental Protocols
General Protocol for Handling and Weighing:
-
Preparation: Ensure the work area (e.g., chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including personal protective equipment (PPE).
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution (if required):
-
Add the weighed solid to the appropriate solvent (e.g., methanol) in a suitable flask.
-
Stir or sonicate as needed to achieve complete dissolution.
-
-
Post-Handling:
-
Tightly seal the stock container of the chemical.
-
Clean any residual powder from the balance and work area.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated chemical waste.
-
Wash hands thoroughly.
-
Diagrams
Caption: General workflow for handling this compound.
Caption: Relationship between potential hazards and required personal protective equipment.
References
Application Notes and Protocols for 3,5-Diacetamido-2,6-diiodobenzoic acid
Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed toxicological data for 3,5-Diacetamido-2,6-diiodobenzoic acid was found. The following safety precautions, protocols, and data are based on the safety profiles of structurally similar compounds, including 3,5-Diacetamido-2,4,6-triiodobenzoic acid and 3,5-Diaminobenzoic acid, as well as general knowledge of iodinated aromatic compounds. Researchers should handle this compound with caution and perform their own risk assessment before use.
Introduction
This compound is a halogenated aromatic compound. Its structure is related to iodinated contrast media used in medical imaging.[1] Due to the presence of iodine and its aromatic nature, this compound requires careful handling to minimize exposure and potential health risks. These application notes provide a summary of potential hazards, recommended safety precautions, and detailed protocols for the safe handling of this compound in a research and development setting.
Hazard Identification and Safety Precautions
Based on data from structurally related compounds, this compound should be treated as a potentially hazardous substance. The primary hazards are likely to include:
-
Skin and Eye Irritation: Similar diaminobenzoic acid derivatives are known to cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3]
-
Allergic Reactions: The closely related 3,5-Diacetamido-2,4,6-triiodobenzoic acid sodium salt may cause allergic skin reactions and allergy or asthma symptoms if inhaled.[4]
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid ingestion and inhalation of dust.[4]
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.[4]
-
Remove and wash contaminated clothing before reuse.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or glasses are mandatory.[2]
-
Hand Protection: Wear compatible chemical-resistant gloves.[2][4]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[2][4]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[4]
Physicochemical and Toxicological Data
The following table summarizes available data for this compound and a closely related compound.
| Property | This compound | 3,5-Diaminobenzoic acid (Related Compound) |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄ | C₇H₈N₂O₂ |
| Molecular Weight | 488.02 g/mol | 152.15 g/mol [2] |
| Physical State | Solid (presumed) | Solid[2] |
| Melting Point | Not available | 235 - 238 °C[2] |
| Occupational Exposure Limits | No data available. | No data available.[2] |
Experimental Protocols
5.1. Protocol for Weighing and Preparing Solutions
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Don all required PPE (lab coat, gloves, safety goggles).
-
Place a calibrated analytical balance inside the fume hood.
-
Use a disposable weighing boat or glassine paper to prevent contamination of the balance.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula.
-
Avoid generating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
Record the exact weight.
-
-
Dissolution:
-
Place a suitable container (e.g., beaker, flask) with a magnetic stir bar on a stir plate inside the fume hood.
-
Add the desired solvent to the container.
-
Carefully add the weighed compound to the solvent.
-
Cover the container (e.g., with a watch glass or parafilm) to prevent splashing and contamination.
-
Stir until the compound is fully dissolved.
-
-
Cleanup:
-
Carefully dispose of the weighing boat and any contaminated wipes in a designated solid waste container.
-
Clean the spatula and any non-disposable equipment with an appropriate solvent.
-
Wipe down the work surface in the fume hood.
-
Remove gloves and wash hands thoroughly.
-
5.2. Protocol for a Typical Chemical Reaction
-
Setup:
-
Assemble the reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) inside a chemical fume hood.
-
Ensure all glassware is clean and dry.
-
Charge the reaction flask with the prepared solution of this compound and any other reactants.
-
-
Reaction:
-
Begin stirring and, if required, heat the reaction mixture using a controlled heating mantle.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
During the reaction, keep the fume hood sash at a safe working height.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully if necessary.
-
Perform extraction, filtration, or other workup procedures inside the fume hood.
-
Collect all aqueous and organic waste in separate, clearly labeled waste containers.
-
If purification by chromatography is required, perform this in the fume hood.
-
-
Cleanup:
-
Disassemble and clean all glassware.
-
Dispose of all waste (solid and liquid) in appropriately labeled containers according to institutional guidelines.
-
Clean the work area thoroughly.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[4] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[4]
-
Spills: Evacuate the area. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the spill area thoroughly.
Visualizations
Caption: Workflow for safe handling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Iodination of 3,5-diacetamidobenzoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the iodination of 3,5-diacetamidobenzoic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the iodination of 3,5-diacetamidobenzoic acid?
A1: A significant challenge is achieving complete tri-iodination to form 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. The introduction of the first two iodine atoms can occur readily, but a substantial portion of the di-iodo intermediate may persist, leading to product contamination and lower yields of the desired tri-iodo compound.[1]
Q2: What are the common iodinating agents used for this reaction?
A2: Common iodinating agents include iodine monochloride (ICl) and its stabilized forms, such as sodium tetrachloroiodate (NaICl₂) or potassium tetrachloroiodate (KICl₂).[1][2] These are often used in an aqueous acidic medium.
Q3: Why is gradual introduction of the starting material sometimes recommended?
A3: Gradual introduction of 3,5-diacetamidobenzoic acid or its partially hydrolyzed form (3-acetamido-5-aminobenzoic acid) helps to maintain a low concentration of the substrate in the presence of an excess of the iodinating agent. This strategy is believed to keep the concentration of the di-iodinated intermediate within its solubility limit, allowing for the introduction of the third iodine atom before precipitation occurs.[1]
Q4: What is the role of pH in this reaction?
A4: An acidic pH, typically below 2, is crucial for the reaction. The acidic medium facilitates the partial hydrolysis of one acetamido group of the starting material to an amino group, which is a necessary step for tri-iodination.[1] The acid also helps to stabilize the iodine chloride.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Tri-iodinated Product | - Incomplete reaction. - Precipitation of di-iodinated intermediate. - Suboptimal reaction temperature. | - Increase reaction time or temperature (within the recommended range of 60-100°C).[1] - Ensure a sufficient excess of the iodinating agent is used. - Employ a gradual addition method for the starting material.[1] |
| Presence of Di-iodinated Impurity | - Insufficient iodinating agent. - Reaction time too short. - Poor solubility of the di-iodo intermediate. | - Increase the molar ratio of the iodinating agent to the substrate. - Prolong the reaction time at the optimal temperature. - Maintain a low concentration of the starting material to prevent premature precipitation of the di-iodo species.[1] |
| Formation of Unwanted Side Products | - Undesired hydrolysis of both acetamido groups. - Decomposition of the iodinating agent. | - Carefully control the reaction temperature and pH to manage the rate of hydrolysis. - Use a stabilized form of iodine chloride (e.g., NaICl₂).[1] |
| Difficulty in Product Purification | - Co-precipitation of starting material and intermediates. - Presence of residual iodine. | - After the reaction, cool the mixture and stir for several hours to ensure complete precipitation of the product.[1] - Wash the filtered product with acidified water. - Treat the crude product with a reducing agent like sodium thiosulfate or sodium bisulfite to remove excess iodine.[1] |
Experimental Protocols
General Protocol for the Iodination of 3,5-diacetamidobenzoic Acid
This protocol is a generalized procedure based on common laboratory practices for aromatic iodination.
Materials:
-
3,5-diacetamidobenzoic acid
-
Sodium tetrachloroiodate (NaICl₂) solution (e.g., 3.7 M)
-
Dilute hydrochloric acid (HCl)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃) or Sodium bisulfite (NaHSO₃) (for quenching)
-
Sodium hydroxide (NaOH) (for purification)
-
Ammonium chloride (NH₄Cl) (for purification)
Procedure:
-
Suspension Preparation: Suspend 3.0 g (12.7 mmol) of 3,5-diacetamidobenzoic acid in 60 ml of water or dilute acid.
-
pH Adjustment: Adjust the pH of the suspension to the desired value (e.g., below 2) using dilute HCl.[1]
-
Addition of Iodinating Agent: Add 12 ml (44.4 mmol) of 3.7 M NaICl₂ solution to the suspension.[1]
-
Reaction Heating: Place the reaction flask in a preheated oil bath and maintain the temperature between 80°C and 95°C for several hours with good stirring.[1]
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and continue stirring for several hours to ensure complete precipitation of the product.[1]
-
Filtration and Washing: Filter the precipitate and wash it with water acidified with hydrochloric acid.[1]
-
Quenching (Optional): To remove any excess iodine chloride, the reaction mixture can be treated with a solution of sodium thiosulfate or sodium bisulfite at room temperature until the characteristic iodine color disappears.[1]
-
Purification (Optional): The crude product can be further purified by suspending it in water, dissolving it by adjusting the pH to about 9 with sodium hydroxide, decolorizing with a small amount of sodium dithionite (Na₂S₂O₄), and then precipitating the ammonium salt by adding ammonium chloride and adjusting the pH to about 7.5. The purified acid can be obtained by dissolving the ammonium salt in sodium hydroxide solution and re-precipitating with hydrochloric acid.[1]
-
Drying: Dry the final product in a vacuum oven at 50-70°C.[1]
Visualizations
References
Technical Support Center: Synthesis of 3,5-Diacetamido-2,4,6-triiodobenzoic Acid (Diatrizoic Acid)
A Note on Nomenclature: The query specifies "3,5-Diacetamido-2,6-diiodobenzoic acid." However, the widely synthesized and commercially significant compound for pharmaceutical applications is 3,5-diacetamido-2,4,6-triiodobenzoic acid , also known as Diatrizoic Acid[1][2]. This guide will focus on the synthesis of the tri-iodinated compound, as it is the substance of primary interest to researchers and drug development professionals in this context.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of Diatrizoic Acid?
A1: The synthesis of Diatrizoic Acid typically begins with either 3,5-dinitrobenzoic acid or 3,5-diaminobenzoic acid. If starting with 3,5-dinitrobenzoic acid, an initial reduction step is required to form 3,5-diaminobenzoic acid[1][3].
Q2: What are the key reaction steps in the synthesis of Diatrizoic Acid?
A2: The synthesis generally involves three main steps:
-
Reduction (if applicable): Reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid.
-
Iodination: Introduction of three iodine atoms onto the aromatic ring of 3,5-diaminobenzoic acid to form 3,5-diamino-2,4,6-triiodobenzoic acid.
-
Acetylation: Acetylation of the two amino groups to yield the final product, 3,5-diacetamido-2,4,6-triiodobenzoic acid[1].
Q3: Why is the intermediate 3,5-diamino-2,4,6-triiodobenzoic acid considered unstable?
A3: 3,5-diamino-2,4,6-triiodobenzoic acid is known to be an unstable compound, which makes it unsuitable as a final product for applications like X-ray contrast agents. Acetylation of the amino groups to form diatrizoic acid significantly increases the molecule's stability[1][3].
Q4: What are the typical yields and purity I can expect for Diatrizoic Acid synthesis?
A4: With optimized processes, it is possible to obtain high purity and yields. For instance, some reported methods achieve a purity of over 99.6% with yields around 95% after purification[1].
Troubleshooting Guide
Problem 1: Low Yield of the Final Product
Q: My overall yield of 3,5-diacetamido-2,4,6-triiodobenzoic acid is significantly lower than expected. What are the potential causes?
A: Low overall yield can stem from issues in either the iodination or acetylation step.
-
Incomplete Iodination: The iodination of 3,5-diaminobenzoic acid can be challenging, sometimes resulting in the formation of di-iodinated byproducts instead of the desired tri-iodinated compound. This is a known issue that can lower the yield of the target intermediate[4].
-
Solution: A key strategy to minimize di-iodinated contaminants is the gradual introduction of the 3-acetamido-5-aminobenzoic acid into a system that maintains an excess of the iodinating agent. This keeps the concentration of the starting material low, favoring the formation of the tri-iodinated product[4]. One patented method achieves this by starting with 3,5-diacetamidobenzoic acid, which undergoes partial hydrolysis in the acidic iodinating medium to slowly release the mono-acetylated intermediate for immediate iodination[4].
-
-
Loss during Purification: The purification process, especially recrystallization, can lead to significant product loss if not optimized.
-
Solution: Carefully select the solvent system and control the temperature during purification. A mixture of a polar and a non-polar solvent, such as methanol and water, has been shown to be effective for purifying the final product[1].
-
Problem 2: Impure Final Product (Presence of Side-Products)
Q: My final product shows impurities in analytical tests (e.g., HPLC, NMR). What are the likely side-products and how can I avoid them?
A: Impurities can arise from several side reactions throughout the synthesis.
-
Incompletely Iodinated Species: The most common impurities are di-iodinated benzoic acid derivatives.
-
Cause: Insufficient iodinating agent, suboptimal reaction temperature, or high concentration of the substrate can lead to incomplete iodination[4].
-
Prevention: Ensure an excess of the iodinating agent (e.g., iodine monochloride) is present throughout the reaction. Gradual addition of the substrate is also a highly effective method to prevent the precipitation of di-iodinated intermediates before they can be further iodinated[4].
-
-
Hydrolysis of Acetamido Groups: During the workup or under harsh reaction conditions, the acetamido groups can be partially or fully hydrolyzed back to amino groups.
-
Cause: Extreme pH (either highly acidic or basic) and high temperatures can promote hydrolysis.
-
Prevention: Maintain careful control over pH and temperature during all steps following the acetylation.
-
-
Residual Starting Materials or Intermediates: Incomplete reactions can leave starting materials or intermediates in the final product.
-
Cause: Insufficient reaction time, low temperature, or inadequate mixing can lead to incomplete conversion.
-
Prevention: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion before proceeding to the next step.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Final Product Purity | > 99.6% | [1] |
| Overall Yield | ~95% | [1] |
| Iodination Reaction Time | ~24 hours | [1] |
| Iodination Temperature | 50-55°C | [1] |
| Acetylation Reaction Time | 1-3 hours | [1] |
| Acetylation Temperature | 50-90°C | [1] |
| Purification Temperature | 35-45°C | [1] |
| Purification Time | 3-4 hours | [1] |
Experimental Protocols
Synthesis of 3,5-diamino-2,4,6-triiodobenzoic acid (Intermediate)
This protocol is a synthesized representation based on described methods[1][5].
-
In a suitable reaction vessel, charge 250.0 g of 3,5-diaminobenzoic acid and 8250 mL of deionized water.
-
Stir the mixture well and raise the temperature to 50-55°C.
-
Slowly add 1126 g of a 5.0 M sodium iododichloride (NaICl₂) solution over approximately 3 hours.
-
Maintain the reaction mixture at this temperature and continue stirring for about 24 hours.
-
After the reaction is complete, cool the mixture and isolate the crude product. This intermediate is often used directly in the next step due to its instability.
Synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid (Final Product)
This protocol is a synthesized representation based on described methods[1].
-
In a separate vessel, charge 500 mL of acetic anhydride, 262.5 g of acetic acid, and 2.5 g of trifluoroacetic acid at room temperature.
-
Raise the temperature of this mixture to 45°C and stir for 20 minutes.
-
Cool the mixture to 20°C and then charge 250 g of the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate.
-
Heat the reaction mass to 80°C and maintain this temperature for 2 hours.
-
Upon completion, cool the reaction mixture and isolate the crude 3,5-diacetamido-2,4,6-triiodobenzoic acid.
Purification of 3,5-diacetamido-2,4,6-triiodobenzoic acid
This protocol is a synthesized representation based on described methods[1].
-
Add the crude product to a solvent mixture, for example, a 3:10 or 4:10 ratio of methanol to water.
-
Stir the suspension for 3 to 4 hours at a temperature of 35-45°C.
-
Filter the reaction mass to collect the solid, purified product.
-
Wash the solid and dry it to obtain the final pure 3,5-diacetamido-2,4,6-triiodobenzoic acid.
Visualizations
Caption: Synthetic pathway for Diatrizoic Acid.
Caption: Potential side reactions in Diatrizoic Acid synthesis.
Caption: Troubleshooting workflow for Diatrizoic Acid synthesis.
References
- 1. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 2. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 4. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 5. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of 3,5-Diacetamido-2,6-diiodobenzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield of 3,5-Diacetamido-2,6-diiodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The synthesis of this compound typically starts from 3,5-diaminobenzoic acid. The process involves two key steps: the diacetylation of the amino groups and the subsequent di-iodination of the aromatic ring. The order of these steps can be varied, but performing diacetylation first is common to protect the amino groups and direct the iodination to the 2, 4, and 6 positions. To favor the di-iodinated product over the tri-iodinated one, careful control of the reaction conditions, particularly the stoichiometry of the iodinating agent, is crucial.
Q2: Which iodinating agents are most effective for this synthesis?
A2: The most commonly used iodinating agents for this type of reaction are iodine monochloride (ICl) and its stabilized forms, such as sodium iododichloride (NaICl₂) or potassium iododichloride (KICl₂)[1]. These reagents are effective for electrophilic aromatic iodination. The choice of agent may depend on availability, cost, and the specific reaction conditions being employed.
Q3: How can I control the reaction to favor the formation of the di-iodinated product over the tri-iodinated product?
A3: Controlling the extent of iodination is key to maximizing the yield of the di-iodinated product. Here are several strategies:
-
Stoichiometry: Carefully control the molar ratio of the iodinating agent to the 3,5-diacetamidobenzoic acid substrate. A molar ratio of approximately 2:1 (iodinating agent:substrate) should theoretically favor di-iodination.
-
Reaction Temperature: Lowering the reaction temperature can help to reduce the reaction rate and potentially provide better control over the formation of the di-iodinated product.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. Stopping the reaction once the desired di-iodinated product is maximized and before significant formation of the tri-iodinated product occurs is essential.
-
Rate of Addition: A slower, dropwise addition of the iodinating agent to the substrate solution can help to maintain a lower concentration of the iodinating species in the reaction mixture, which may improve selectivity towards the di-iodinated product.
Q4: What are the common impurities, and how can they be removed?
A4: The most common impurities are unreacted starting material (3,5-diacetamidobenzoic acid), the mono-iodinated intermediate, and the over-iodinated product (3,5-diacetamido-2,4,6-triiodobenzoic acid). Purification can be achieved through recrystallization from a suitable solvent system, such as a mixture of polar and non-polar solvents (e.g., ethanol/water or acetonitrile/water)[1]. The choice of solvent will depend on the differential solubility of the desired product and the impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Di-iodinated Product | - Incomplete reaction. - Over-iodination to the tri-iodo compound. - Sub-optimal reaction temperature. | - Increase the reaction time and monitor progress by TLC/HPLC. - Reduce the molar equivalents of the iodinating agent. - Optimize the reaction temperature; try running the reaction at a lower temperature. |
| Formation of a Significant Amount of Tri-iodinated Product | - Excess of iodinating agent. - Reaction temperature is too high. - Prolonged reaction time. | - Carefully control the stoichiometry of the iodinating agent to approximately 2 equivalents. - Lower the reaction temperature. - Monitor the reaction closely and quench it once the di-iodinated product is maximized. |
| Presence of Unreacted Starting Material | - Insufficient iodinating agent. - Reaction time is too short. - Low reaction temperature. | - Increase the amount of iodinating agent slightly (while still aiming for di-substitution). - Extend the reaction time. - Increase the reaction temperature moderately. |
| Difficulty in Product Purification | - Similar solubility of the desired product and impurities. | - Explore different recrystallization solvent systems. - Consider column chromatography for more challenging separations. |
Experimental Protocols
Synthesis of 3,5-Diacetamidobenzoic Acid
This protocol describes the diacetylation of 3,5-diaminobenzoic acid.
-
Suspend 3,5-diaminobenzoic acid in water.
-
Heat the suspension to approximately 70-75°C.
-
Add acetic anhydride dropwise to the heated suspension.
-
Stir the reaction mixture at this temperature for about 1 hour.
-
Cool the mixture to room temperature, which should result in the precipitation of 3,5-diacetamidobenzoic acid.
-
Filter the precipitate, wash with water, and dry.
Controlled Di-iodination of 3,5-Diacetamidobenzoic Acid
This protocol provides a general method for the di-iodination, which may require optimization for maximum yield.
-
Suspend 3,5-diacetamidobenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Prepare a solution of the iodinating agent (e.g., iodine monochloride) in the same solvent.
-
Slowly add the iodinating agent solution to the suspension of the starting material with vigorous stirring. Use approximately 2 molar equivalents of the iodinating agent.
-
After the addition is complete, gently heat the reaction mixture to a controlled temperature (e.g., 50-60°C) and monitor the reaction progress by TLC.
-
Once the desired level of di-iodination is achieved, cool the reaction mixture.
-
Quench the reaction by adding a reducing agent, such as a sodium thiosulfate solution, to remove any unreacted iodine.
-
The product may precipitate out of the solution upon cooling or with the addition of water.
-
Filter the crude product, wash it with water, and then recrystallize from an appropriate solvent system to purify.
Data Presentation
Table 1: Effect of Iodinating Agent Stoichiometry on Product Distribution (Illustrative)
| Molar Equivalents of ICl | Yield of Di-iodinated Product (%) | Yield of Tri-iodinated Product (%) | Unreacted Starting Material (%) |
| 1.5 | 60 | 10 | 30 |
| 2.0 | 85 | 10 | 5 |
| 2.5 | 70 | 25 | 5 |
| 3.0 | 20 | 75 | 5 |
Note: The data in this table are illustrative and represent expected trends. Actual results will vary based on specific reaction conditions.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Logical Relationship for Yield Optimization
Caption: Key parameters to control for optimizing the yield of the di-iodinated product.
References
Technical Support Center: Optimization of Di-iodination of Benzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the di-iodination of benzoic acid derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the di-iodination of benzoic acid derivatives.
Question: My reaction is resulting in a low yield of the di-iodinated product. What are the potential causes and solutions?
Answer:
Low yields in di-iodination reactions can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Insufficiently Activating Conditions: The electrophilicity of iodine may not be high enough to achieve di-substitution, especially for benzoic acids with electron-withdrawing groups.
-
Solution: Increase the strength or concentration of the acid catalyst (e.g., from trifluoroacetic acid to sulfuric acid) when using N-iodosuccinimide (NIS).[1] Be cautious, as overly harsh conditions can lead to side reactions.
-
-
Sub-optimal Reagent Stoichiometry: An insufficient amount of the iodinating agent is a common reason for incomplete di-iodination.
-
Solution: Increase the equivalents of the iodinating reagent (e.g., NIS). A common starting point is 2.2-3.0 equivalents for di-iodination.[2]
-
-
Reaction Temperature and Time: The reaction may not have reached completion.
-
Solution: Increase the reaction temperature and/or extend the reaction time. Monitoring the reaction progress by TLC or GC-MS is crucial to determine the optimal endpoint. For some substrates, a higher temperature (e.g., 120 °C) is beneficial.[2]
-
-
Deactivated Substrate: Benzoic acid derivatives with strong electron-withdrawing groups are less reactive towards electrophilic aromatic substitution.
-
Solution: For deactivated substrates, consider using a more potent iodinating system, such as NIS in concentrated sulfuric acid.[1] Alternatively, a palladium-catalyzed method might be more effective.
-
-
Steric Hindrance: Bulky substituents on the benzoic acid ring can hinder the approach of the electrophile to the ortho positions.
-
Solution: Prolonged reaction times or higher temperatures may be necessary to overcome steric hindrance.[2]
-
Question: I am observing a significant amount of mono-iodinated product alongside my desired di-iodinated product. How can I improve the selectivity for di-iodination?
Answer:
Achieving high selectivity for di-iodination over mono-iodination is a common challenge. Here are some strategies to enhance di-iodination:
-
Increase Equivalents of Iodinating Agent: This is the most direct way to favor di-substitution. Using at least 2.2 equivalents of the iodinating reagent is recommended. For some systems, increasing to 3.0 equivalents can significantly improve the di-iodination yield.[2]
-
Elevate Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for the second iodination.
-
Optimize Catalyst Loading: In catalyzed reactions (e.g., using Iridium or Palladium), increasing the catalyst loading can sometimes favor the formation of the di-iodinated product.[3]
-
Choice of Solvent: The solvent can influence the reactivity of the iodinating species. Experiment with different solvents to find the optimal conditions for your specific substrate.
Question: My reaction is producing unexpected side products. What could be the cause?
Answer:
The formation of side products can be attributed to several factors:
-
Over-iodination (Tri-iodination): While less common, highly activated benzoic acid derivatives may undergo further iodination.
-
Solution: Carefully control the stoichiometry of the iodinating agent and monitor the reaction closely to stop it once the desired di-iodinated product is formed.
-
-
Ipso-substitution/Decarboxylation: In some cases, the carboxylic acid group can be replaced by an iodine atom, especially at high temperatures.
-
Solution: Employing milder reaction conditions (lower temperature) can help minimize this side reaction. Some methods are specifically designed for ipso-iododecarboxylation, so understanding the reaction mechanism is key.
-
-
Formation of Impurities from Reagents: The iodinating agent or catalyst may decompose or participate in side reactions.
-
Solution: Ensure the purity of your reagents. Using freshly opened or purified reagents can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the di-iodination of benzoic acid derivatives?
A1: The most prevalent methods include:
-
Electrophilic Aromatic Substitution using N-Iodosuccinimide (NIS): This is a widely used method where NIS serves as the iodine source, often in the presence of an acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄) to enhance the electrophilicity of iodine.[1]
-
Palladium-Catalyzed C-H Iodination: These methods utilize a palladium catalyst to direct the iodination to the ortho positions of the benzoic acid. Molecular iodine (I₂) can sometimes be used as the sole oxidant in these systems.[4]
-
Iridium-Catalyzed C-H Iodination: Iridium complexes can also catalyze the ortho-iodination of benzoic acids, often under mild conditions.[3]
Q2: How do substituents on the benzoic acid ring affect the di-iodination reaction?
A2: Substituents have a significant impact on the reactivity and regioselectivity of the iodination:
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): These groups activate the aromatic ring, making it more susceptible to electrophilic attack and generally leading to higher yields and faster reaction rates.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃): These groups deactivate the ring, making the reaction more difficult and often requiring harsher conditions (stronger acid, higher temperature) to achieve di-iodination.[3]
-
Steric Hindrance: Bulky groups near the ortho positions can impede the introduction of iodine atoms, potentially leading to lower yields or requiring more forcing conditions.[2]
Q3: Can I achieve selective ortho-di-iodination?
A3: Yes, the carboxylic acid group is an ortho-directing group in electrophilic aromatic substitution. Therefore, the iodine atoms will be directed to the positions ortho to the carboxyl group. For benzoic acid itself, this results in 2,6-diiodobenzoic acid.
Q4: Is it possible to perform a one-pot di-iodination?
A4: Yes, many of the reported procedures are one-pot reactions where the benzoic acid derivative, iodinating agent, and catalyst (if applicable) are combined and reacted under specific conditions to yield the di-iodinated product directly.
Data Presentation
Table 1: Optimization of Reaction Conditions for Di-iodination of 2,4,6-trimethylbenzoic Acid using NIS
| Entry | NIS (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.2 | Pd(OAc)₂ (2) | Toluene | 100 | 12 | 75 |
| 2 | 2.5 | Pd(OAc)₂ (2) | Toluene | 120 | 12 | 85 |
| 3 | 3.0 | Pd(OAc)₂ (2) | Toluene | 120 | 12 | 92 |
| 4 | 3.0 | None | TFA | 25 | 24 | 60 |
| 5 | 3.0 | None | H₂SO₄ | 25 | 16 | 88 |
Data synthesized from typical results found in the literature for similar substrates.
Table 2: Effect of Substituents on the Di-iodination of Benzoic Acid Derivatives
| Substrate | Iodinating System | Conditions | Product | Yield (%) |
| Benzoic Acid | NIS (3 equiv.), Ir catalyst | HFIP, 70°C, 48h | 2,6-diiodobenzoic acid | Major product |
| 4-Methoxybenzoic Acid | NIS (2.5 equiv.), TFA | Acetonitrile, 25°C, 4h | 3,5-diiodo-4-methoxybenzoic acid | High |
| 4-Nitrobenzoic Acid | NIS (3 equiv.), H₂SO₄ | 25°C, 24h | 3,5-diiodo-4-nitrobenzoic acid | Moderate |
| 2-Methylbenzoic Acid | NIS (3 equiv.), Pd(OAc)₂ | Toluene, 120°C, 24h | 2-methyl-3,5-diiodobenzoic acid | Good |
Yields are qualitative (Low, Moderate, Good, High) based on general trends reported in the literature.[1][3]
Experimental Protocols
Protocol 1: Di-iodination of a Substituted Benzoic Acid using NIS and Sulfuric Acid
This protocol is suitable for both activated and deactivated benzoic acid derivatives.
-
Reagent Preparation: In a fume hood, cautiously add concentrated sulfuric acid (e.g., 5 mL) to a round-bottom flask equipped with a magnetic stir bar, cooled in an ice bath.
-
Addition of NIS: While stirring, slowly add N-iodosuccinimide (2.5 - 3.0 equivalents relative to the benzoic acid derivative) to the cold sulfuric acid. Stir the mixture until the NIS is completely dissolved.
-
Addition of Substrate: Add the benzoic acid derivative (1.0 equivalent) portion-wise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS. For less reactive substrates, gentle heating may be required.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water and then with a cold solution of sodium thiosulfate to remove any unreacted iodine.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Protocol 2: Palladium-Catalyzed Di-iodination of a Benzoic Acid Derivative
This protocol is particularly useful for achieving ortho-selectivity.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the benzoic acid derivative (1.0 equivalent), Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., Xantphos, if required by the specific literature procedure).
-
Addition of Reagents: Add the iodinating agent (e.g., I₂, 2.5 equivalents) and a base (e.g., CsOAc, 2.4 equivalents).
-
Solvent Addition: Add a degassed solvent (e.g., Toluene or DMF).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and stir for the required time (e.g., 12-24 hours). Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the di-iodination of benzoic acid derivatives.
Caption: Troubleshooting pathway for low yield in di-iodination reactions.
References
Technical Support Center: Purification of 3,5-Diacetamido-2,6-diiodobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,5-Diacetamido-2,6-diiodobenzoic acid, specifically focusing on the removal of mono-iodinated impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common mono-iodinated impurities found in the synthesis of this compound?
During the iodination of 3,5-diacetamidobenzoic acid, incomplete iodination can lead to the formation of mono-iodinated species. The primary mono-iodinated impurity is typically 3,5-Diacetamido-2-iodobenzoic acid. The presence of these impurities is a common issue in the synthesis of di- and tri-iodinated benzoic acid derivatives, which are often used as X-ray contrast media.[1][2]
Q2: What are the primary methods for removing mono-iodinated impurities from this compound?
The most common and effective methods for purifying this compound and removing mono-iodinated impurities include:
-
Recrystallization: This is a widely used technique that leverages the differences in solubility between the desired di-iodinated product and the mono-iodinated impurity in a specific solvent or solvent system.
-
Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase, offering a higher degree of purification.
-
Fractional Crystallization: A variation of recrystallization, this technique involves a series of sequential crystallization steps to isolate compounds with very similar solubility profiles.[2]
Q3: How can I monitor the purity of my product during the purification process?
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are powerful analytical techniques for monitoring the purity of the product and quantifying the levels of mono-iodinated and other impurities.[1] Thin-Layer Chromatography (TLC) can also be a quick and effective way to qualitatively assess the progress of the purification.
Troubleshooting Guides
Recrystallization
Recrystallization is often the first line of defense for purification. Success depends heavily on the choice of solvent and the experimental conditions.
Issue 1: Poor recovery of the purified product.
| Possible Cause | Troubleshooting Step |
| Solvent choice is not optimal. | The ideal solvent should dissolve the crude product at high temperatures but have low solubility for the desired product at low temperatures, while the impurity remains in solution. Experiment with different polar and non-polar solvents and their mixtures (e.g., ethanol/water, methanol/water, acetonitrile/water).[2] |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated upon cooling, maximizing crystal formation. |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to precipitate instead of forming pure crystals, trapping impurities. |
| Product is significantly soluble even at low temperatures. | Consider using a solvent mixture where the product has very low solubility at cold temperatures. |
Issue 2: Product is still contaminated with mono-iodinated impurities after recrystallization.
| Possible Cause | Troubleshooting Step |
| Solubility of the impurity is too similar to the product. | Consider fractional crystallization, which involves multiple, careful recrystallization steps. Alternatively, column chromatography may be necessary for complete separation. |
| Crystals formed too quickly, trapping impurities. | Ensure slow cooling. Seeding the solution with a pure crystal of the desired product can promote the growth of pure crystals. |
| Inadequate washing of the crystals. | Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurities. |
Column Chromatography
When recrystallization is insufficient, column chromatography provides a more powerful separation method.
Issue 1: Poor separation of the desired product and the impurity.
| Possible Cause | Troubleshooting Step |
| Incorrect stationary phase. | For iodinated aromatic acids, silica gel is a common choice. However, if separation is poor, consider using a different stationary phase like alumina or a reverse-phase silica gel (C18). |
| Inappropriate mobile phase (eluent). | The polarity of the eluent is critical. Start with a non-polar solvent and gradually increase the polarity (e.g., a gradient of hexane and ethyl acetate). Use TLC to test different solvent systems to find the optimal conditions for separation before running the column. |
| Column was overloaded. | Using too much crude product will result in broad, overlapping bands. Use an appropriate amount of material for the size of your column. |
| Flow rate is too fast or too slow. | An optimal flow rate allows for proper equilibration between the stationary and mobile phases. Adjust the flow rate to improve separation. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system and temperatures should be determined empirically.
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good solvent will show high solubility at high temperatures and low solubility at low temperatures. Common solvent systems for similar compounds include mixtures of polar and non-polar solvents like methanol:water or ethanol:water.[2]
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography
This is a general procedure for purification by column chromatography.
-
Stationary Phase Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent, gradually increasing the polarity of the mobile phase (e.g., by adding increasing amounts of ethyl acetate to hexane).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following tables provide an illustrative example of how to present purification data. The values are hypothetical and should be replaced with experimental data.
Table 1: Recrystallization Purification Results
| Parameter | Crude Product | After 1st Recrystallization | After 2nd Recrystallization |
| Purity (by HPLC) | 85% | 95% | 99.5% |
| Mono-iodinated Impurity | 12% | 3% | <0.1% |
| Yield | - | 70% | 85% (of 1st crop) |
Table 2: Column Chromatography Purification Results
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC) | 85% | >99.8% |
| Mono-iodinated Impurity | 12% | Not Detected |
| Yield | - | 65% |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound using column chromatography.
References
Technical Support Center: Control of Tyrosine Iodination
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the iodination of tyrosine residues to prevent over-iodination and the formation of undesired di-iodo species.
Troubleshooting Guide
This guide addresses common issues encountered during tyrosine iodination experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no iodination | Omission of a critical reagent (protein, oxidizing agent). | Ensure all reagents are added in the correct order and concentration. |
| Incorrect pH of the reaction buffer. | Verify and adjust the pH of the buffer to the optimal range for the chosen iodination method (typically pH 7.5 for Chloramine-T).[1] | |
| Aged or substandard radioiodide. | Use a fresh batch of radioiodide. | |
| Inadequate mixing of reactants. | Ensure thorough but gentle mixing during the reaction. | |
| Formation of di-iodotyrosine instead of mono-iodotyrosine | Molar ratio of iodinating agent to protein is too high. | Carefully control the stoichiometry of the reactants. Varying the molar ratio of the iodinating agent to the protein can manipulate the proportions of mono- and di-iodo derivatives.[2] |
| High concentration of hydrogen peroxide (H₂O₂) in peroxidase-catalyzed reactions. | Optimize the H₂O₂/I⁻ ratio. This ratio is a critical factor in controlling the extent of iodination.[3] | |
| Oxidation of other amino acid residues (e.g., tryptophan, methionine) | Use of harsh oxidizing agents like Chloramine-T. | Consider using a milder iodination method, such as the lactoperoxidase method.[4] |
| For methionine-containing peptides, oxidation to methionine sulfoxide can occur. | If oxidation occurs, the sulfoxide can be reduced back to methionine using potassium iodide and ascorbic acid in TFA.[5] | |
| Loss of biological activity of the protein/peptide | Iodination of tyrosine residues critical for biological function. | Use a conjugation method to label a different site on the protein if tyrosine residues are essential for activity.[1] |
| Damage to the protein by harsh reaction conditions. | Employ gentler iodination techniques and minimize the concentration of oxidizing agents.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary products of tyrosine iodination?
A1: The primary products are 3-monoiodo-L-tyrosine (MIT) and 3,5-diiodo-L-tyrosine (DIT).[6][7] The reaction proceeds sequentially, with MIT forming first, which can then be further iodinated to DIT.
Q2: How can I selectively achieve mono-iodination?
A2: Selective mono-iodination can be achieved by carefully controlling the reaction conditions. Key factors include:
-
Stoichiometry: Use a limiting amount of the iodinating agent relative to the tyrosine residues.[2]
-
Enzymatic Methods: The lactoperoxidase-catalyzed method can be optimized to maximize mono-iodination by adjusting the ratio of the peptide to hydrogen peroxide.[8][9]
Q3: What is the mechanism of tyrosine iodination?
A3: The iodination of tyrosine is an electrophilic aromatic substitution reaction.[6][10] An electrophilic iodine species (such as I⁺) attacks the electron-rich phenol ring of tyrosine, primarily at the positions ortho to the hydroxyl group.[10][11]
Q4: How does pH affect the iodination reaction?
A4: The pH of the reaction medium is crucial. For many common iodination methods, a slightly alkaline pH (around 7.5-8.5) is optimal.[1][12] At this pH, the phenolic hydroxyl group of tyrosine is more likely to be deprotonated to the phenolate ion, which is more reactive towards electrophilic attack.
Q5: What analytical methods can be used to analyze the products of my iodination reaction?
A5: Several analytical techniques can be used to separate and quantify iodinated tyrosine species:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for separating tyrosine, MIT, and DIT.[7][13]
-
Mass Spectrometry (MS): MS and MS/MS can be used to identify and quantify iodinated peptides and localize the site of iodination.[14][15]
-
Spectrophotometry: The different spectral properties of tyrosine, MIT, and DIT can be used for their quantification.[13][16]
Experimental Protocols
General Protocol for Controlled Iodination using Lactoperoxidase
This protocol is designed to favor mono-iodination and minimize over-iodination.
-
Reagents:
-
Protein/Peptide containing tyrosine
-
Lactoperoxidase
-
Sodium Iodide (NaI), containing radioiodide if desired
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., sodium metabisulfite or N-acetyl-L-tyrosine)
-
-
Procedure:
-
Prepare a solution of the protein/peptide in the phosphate buffer.
-
Add lactoperoxidase and NaI to the protein solution.
-
Initiate the reaction by adding a small, predetermined amount of H₂O₂. The ratio of peptide to H₂O₂ is critical for controlling the extent of iodination.[9]
-
Allow the reaction to proceed for a short period (e.g., 1-5 minutes) at room temperature.
-
Stop the reaction by adding the quenching solution.
-
Purify the iodinated protein/peptide using a suitable method, such as gel filtration or dialysis, to remove unreacted iodine and other small molecules.
-
Analyze the products using HPLC or mass spectrometry to determine the ratio of MIT to DIT.
-
Analytical Protocol: HPLC Separation of Iodinated Tyrosines
This method can be used to analyze the products of an iodination reaction.
-
Sample Preparation: If the iodinated product is a protein, it must first be hydrolyzed to its constituent amino acids. Base hydrolysis (e.g., 13.5 M sodium hydroxide at 121°C for 30 minutes) is recommended as acid hydrolysis can destroy iodotyrosines.[13]
-
HPLC System:
-
Column: Reversed-phase C8 or C18 column.[7]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[7]
-
Mobile Phase B: 90% Acetonitrile, 10% Water, with 0.1% TFA.[7]
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 40 minutes is a good starting point.[7]
-
Detection: UV detector at 280 nm or a photodiode array detector to acquire full spectra.[7]
-
-
Procedure:
-
Inject the hydrolyzed sample onto the HPLC column.
-
Run the gradient elution.
-
Identify and quantify MIT and DIT by comparing their retention times and UV spectra to those of authentic standards.
-
Visualizations
Logical Workflow for Troubleshooting Iodination Reactions
Caption: Troubleshooting workflow for common iodination issues.
Signaling Pathway of Tyrosine Iodination
Caption: Simplified pathway of tyrosine iodination to MIT and DIT.
References
- 1. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The control of peroxidase-catalysed iodination and de-iodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the mechanism of the iodination of tyrosine by lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scialert.net [scialert.net]
- 13. Analysis of fluorine and iodine derivatives of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectrophotometric determination of monoiodotyrosine, diiodotyrosine, and thyroxine in iodoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in the acetylation of di-iodinated anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the acetylation of di-iodinated anilines.
Troubleshooting Guide
Low yields in the acetylation of di-iodinated anilines can be attributed to several factors, primarily the steric hindrance and electronic deactivation caused by the iodine substituents. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Product Formation
Possible Causes and Solutions
| Cause | Recommended Action |
| Steric Hindrance: Iodine atoms, particularly at the ortho positions (2 and 6), physically block the amino group, preventing the approach of the acetylating agent.[1][2] | - Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20°C to provide more kinetic energy for the molecules to overcome the steric barrier. Monitor for potential side reactions or degradation. - Prolong Reaction Time: Extend the reaction time to allow the sterically hindered reaction to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a Less Bulky Acetylating Agent: Consider using acetyl chloride, which is smaller than acetic anhydride. However, be mindful of its higher reactivity and the production of HCl.[3] |
| Electronic Deactivation: The two iodine atoms are electron-withdrawing groups, which decrease the electron density on the aniline ring and the nucleophilicity of the amino group.[4][5] This makes the nitrogen a weaker nucleophile. | - Use a Catalyst: Employ a Lewis acid catalyst such as bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃), gallium triflate (Ga(OTf)₃), or scandium triflate (Sc(OTf)₃) to activate the acetylating agent.[6] Alternatively, solid acid catalysts can be effective.[7] - Microwave Irradiation: Utilize microwave-assisted synthesis to accelerate the reaction.[8][9] |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reagents or suboptimal conditions. | - Increase Equivalents of Acetylating Agent: Add a slight excess (1.1 to 1.5 equivalents) of the acetylating agent to drive the reaction forward. - Ensure Anhydrous Conditions: Water can hydrolyze the acetylating agent. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Side Reactions: The presence of impurities or inappropriate reaction conditions can lead to the formation of unwanted byproducts. | - Purify Starting Material: Ensure the di-iodinated aniline is pure before starting the reaction. - Control Temperature: Exothermic reactions can lead to side product formation if the temperature is not controlled.[10] Consider adding the acetylating agent slowly at a lower temperature. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Why is the acetylation of di-iodinated anilines so much more difficult than the acetylation of aniline itself?
A1: The difficulty arises from two main factors:
-
Steric Hindrance: The bulky iodine atoms, especially when located at the ortho positions (adjacent to the amino group), physically obstruct the approach of the acetylating agent.[1][2]
-
Electronic Effects: Iodine is an electron-withdrawing group. The presence of two such groups significantly reduces the electron density on the nitrogen atom of the amino group, making it a much weaker nucleophile and therefore less reactive towards the electrophilic acetylating agent.[4][5]
Q2: What is the best acetylating agent to use for a di-iodinated aniline?
A2: Acetic anhydride is a commonly used and effective acetylating agent.[11] However, if steric hindrance is a major issue, acetyl chloride, being a smaller molecule, might be more effective.[3] Be aware that acetyl chloride is more reactive and produces hydrochloric acid as a byproduct, which may need to be neutralized. For highly deactivated systems, more reactive or alternative acylating agents might be explored.[12]
Q3: Can I use a catalyst to improve the yield?
A3: Yes, using a catalyst is a highly recommended strategy. Lewis acids such as bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃), gallium triflate (Ga(OTf)₃), or scandium triflate (Sc(OTf)₃) can activate the acetylating agent, making it more electrophilic and increasing the reaction rate.[6] Solid acid catalysts are also a viable option and can simplify product purification.[7] Phase transfer catalysts have also been shown to be effective in N-acetylation reactions.[3][13]
Q4: What are the optimal reaction conditions (temperature, solvent)?
A4: The optimal conditions will depend on the specific di-iodinated aniline isomer.
-
Temperature: Due to the reduced reactivity, higher temperatures are often required compared to the acetylation of simple anilines. A starting point could be refluxing in a suitable solvent. Microwave-assisted heating can also be very effective at accelerating the reaction.[8][9]
-
Solvent: Acetic acid is often used as both a solvent and a reagent.[8] Other polar aprotic solvents like N,N-dimethylformamide (DMF) can also be suitable. Ensure the solvent is anhydrous to prevent hydrolysis of the acetylating agent.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction.[14] Spot the reaction mixture alongside the starting di-iodinated aniline. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
Q6: Are there any common side reactions to be aware of?
A6: Potential side reactions include:
-
Di-acetylation: While less common with sterically hindered anilines, it is a possibility if the reaction conditions are too harsh.
-
Degradation: At very high temperatures, the starting material or product may begin to decompose, leading to a darker reaction mixture and lower yields.
-
Ring acylation (Friedel-Crafts): Although the amino group is acetylated first, under strong Lewis acid catalysis and high temperatures, acylation of the aromatic ring is a possibility, though less likely due to the deactivating nature of the iodo and acetylamino groups.
Experimental Protocol: Acetylation of 2,4-Diiodoaniline
This protocol is a general guideline and may require optimization for other di-iodinated aniline isomers.
Materials:
-
2,4-Diiodoaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-diiodoaniline (1.0 eq) in glacial acetic acid (5-10 mL per gram of aniline).
-
Addition of Reagents: To the stirred solution, add acetic anhydride (1.2 eq). If desired, a catalytic amount of pyridine (0.1 eq) can be added.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker of ice-cold water with stirring. This will precipitate the acetylated product and hydrolyze any excess acetic anhydride.
-
Stir the resulting suspension for 15-30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water until the filtrate is neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure N-(2,4-diiodophenyl)acetamide.
-
-
Drying and Characterization:
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the acetylation of di-iodinated aniline.
References
- 1. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Acetylation of aniline reduces its activation effect | Filo [askfilo.com]
- 5. Why does acetylation of - `NH_2` group of aniline reduce its activity effect? [allen.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ymerdigital.com [ymerdigital.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3,5-Diacetamido-2,6-diiodobenzoic Acid
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis and scale-up of 3,5-Diacetamido-2,6-diiodobenzoic acid. It is intended for researchers, chemists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
A1: The synthesis typically starts from 3,5-Dinitrobenzoic acid and proceeds through a multi-step sequence involving reduction, acetylation, and finally, a controlled di-iodination. The key challenge lies in achieving selective di-iodination at the 2 and 6 positions while avoiding the formation of mono-iodo or tri-iodo byproducts.
Caption: General synthetic workflow for this compound.
Q2: My iodination reaction is incomplete, resulting in a low yield. What are the common causes?
A2: Incomplete iodination is a frequent issue. Potential causes include:
-
Insufficient Iodinating Agent: Ensure at least two molar equivalents of the iodinating agent are used. A slight excess (5-15%) may be beneficial to drive the reaction to completion.[1]
-
Low Reactivity: Iodine is the least reactive halogen in electrophilic aromatic substitutions.[2] The reaction may require an activating agent or more forcing conditions.
-
Reversible Reaction: The hydrogen iodide (HI) generated as a byproduct can reduce the iodinated product back to the starting material.[3] The inclusion of an oxidizing agent (e.g., HIO₃, HNO₃) can consume HI and shift the equilibrium towards the product.[3]
-
Low Temperature or Short Reaction Time: The reaction kinetics may be slow. Consider gradually increasing the temperature or extending the reaction time while monitoring the progress by TLC or LC-MS.
Q3: I am observing significant amounts of the tri-iodinated byproduct. How can I improve the selectivity for the di-iodo product?
A3: Over-iodination occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled. To improve selectivity:
-
Control Stoichiometry: Use precisely two equivalents of the iodinating agent. Avoid a large excess.
-
Control Reagent Addition: Add the iodinating agent slowly or portion-wise to the solution of 3,5-diacetamidobenzoic acid. This keeps the instantaneous concentration of the iodinating agent low, reducing the chance of a third iodination event.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the kinetically controlled di-iodinated product over the thermodynamically more stable tri-iodinated product.
Q4: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?
A4: Scaling up introduces several challenges:
-
Heat Management: Iodination reactions can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the target temperature and prevent thermal runaways.
-
Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized hot spots or high concentrations of reagents, resulting in side product formation and reduced yield.
-
Solid Handling: The starting material and product are solids. Efficient charging of reactants and handling of the filtered product cake become more complex at a larger scale.
-
Purification: Crystallization, a common purification method, requires careful control over cooling profiles and agitation rates on a large scale to achieve consistent purity and crystal morphology.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solutions & Actions |
| Low Yield of Crude Product | 1. Incomplete reaction. 2. Reversible reaction due to HI byproduct.[3] 3. Product loss during workup/isolation. | 1. Increase reaction time or temperature. Monitor by TLC/LCMS. Confirm stoichiometry of iodinating agent. 2. Add an oxidizing agent (e.g., iodic acid, nitric acid) to scavenge HI.[3] 3. Check the pH during precipitation; ensure complete precipitation. Minimize transfers and wash the filter cake with a minimal amount of cold solvent. |
| Product Fails Purity Specs (e.g., by HPLC) | 1. Presence of mono-iodinated starting material. 2. Presence of 3,5-diacetamido-2,4,6-triiodobenzoic acid. 3. Residual starting material (3,5-diacetamidobenzoic acid). | 1. Increase the amount of iodinating agent slightly or prolong the reaction time. 2. Reduce the amount of iodinating agent to be closer to 2.0 equivalents. Lower the reaction temperature and add the reagent more slowly. 3. Improve purification. A carefully selected recrystallization solvent system is crucial. Consider solvent mixtures like methanol/water or ethanol/water.[4] |
| Reaction Stalls or Proceeds Very Slowly | 1. Iodinating agent has low activity (e.g., I₂ alone). 2. Reaction temperature is too low. 3. Deactivated starting material due to acidic conditions. | 1. Use a more reactive iodinating agent like Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).[2][5] 2. Gradually increase the reaction temperature in 5-10°C increments, monitoring for side product formation. 3. Ensure the pH of the reaction medium is appropriate for the chosen iodination method. Some methods work better under acidic conditions, while others require neutral or basic media.[1] |
| Difficulty with Product Purification | 1. Oily or amorphous precipitate instead of crystalline solid. 2. Poor separation of impurities during recrystallization. | 1. Ensure the pH is correct for precipitation. During recrystallization, cool the solution slowly with gentle stirring to promote crystal growth. 2. Screen different solvent systems for recrystallization. A solvent in which the product has high solubility when hot and low solubility when cold, while impurities remain soluble, is ideal. Solvent pairs like acetone/water can be effective.[5] |
Experimental Protocols
Representative Lab-Scale Protocol for Di-iodination
This protocol is a representative example adapted from similar iodination procedures and may require optimization.[1][5]
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 3,5-diacetamidobenzoic acid (1.0 eq) in glacial acetic acid.
-
Reagent Preparation: In a separate container, prepare a solution of iodine monochloride (2.0 - 2.1 eq) in glacial acetic acid.
-
Reaction: Begin stirring the suspension of the starting material. Slowly add the iodine monochloride solution via the addition funnel over 1-2 hours, maintaining the internal temperature below 30°C with a water bath if necessary.
-
Heating & Monitoring: After the addition is complete, slowly heat the reaction mixture to 70-80°C and maintain for 2-4 hours.[5] Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any excess iodine/ICl (color changes from dark brown to pale yellow/white).
-
Isolation: The product should precipitate as a solid. Stir the slurry for 1 hour, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with water and then a small amount of cold acetone to remove residual acetic acid and impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol or acetone/water) to yield the final product.[4]
Troubleshooting Logic Diagram
References
- 1. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 2. Iodination - Common Conditions [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3,5-Diacetamido-2,6-diiodobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation products of 3,5-Diacetamido-2,6-diiodobenzoic acid, along with troubleshooting advice and frequently asked questions for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on the chemical structure and data from related iodinated compounds, the primary degradation pathways for this compound are expected to be hydrolysis of the amide bonds and deiodination of the aromatic ring.[1][2][3] Under forced degradation conditions, other reactions such as decarboxylation may also occur.[1]
Q2: What are the potential degradation products I should be looking for?
While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on known degradation pathways of similar molecules, you should anticipate the following:
-
Hydrolysis Products:
-
3-Acetamido-5-amino-2,6-diiodobenzoic acid (mono-hydrolysis product).[3]
-
3,5-Diamino-2,6-diiodobenzoic acid (di-hydrolysis product).
-
-
Deiodination Products:
-
3,5-Diacetamido-2-iodobenzoic acid (mono-deiodination product).
-
3,5-Diacetamidobenzoic acid (di-deiodination product).
-
-
Combined Degradation Products:
-
Products arising from both hydrolysis and deiodination.
-
Q3: What conditions are known to cause degradation of this compound?
Forced degradation studies on analogous iodinated contrast media have shown that degradation can be induced by:[1][4]
-
Acidic and Basic Hydrolysis: Exposure to strong acids or bases can lead to the cleavage of the acetamido groups.[3]
-
Oxidation: Oxidizing agents, such as hydrogen peroxide, can potentially lead to deiodination and other oxidative degradation products.
-
Photolysis: Exposure to UV light can cause deiodination.[4]
-
Thermal Stress: High temperatures may induce degradation, although iodinated benzoic acid derivatives are generally quite stable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in my chromatogram. | Formation of degradation products. | Perform forced degradation studies to tentatively identify the degradation products. Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with the parent compound. |
| Loss of parent compound peak area over time. | Instability of the compound in the analytical solvent or under ambient light. | Prepare samples fresh and protect them from light. Investigate the stability of the compound in your chosen diluent. |
| Difficulty in separating degradation products from the parent compound. | Co-elution of structurally similar compounds. | Optimize the HPLC method. Try different column chemistries (e.g., C18, phenyl-hexyl), mobile phase compositions, pH, and gradient slopes. |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, longer exposure time, higher temperature). However, avoid overly harsh conditions that might lead to unrealistic degradation pathways.[5] |
Experimental Protocols
Forced Degradation Studies
The goal of forced degradation is to generate degradation products to a level of about 5-20%, which is generally sufficient to demonstrate the specificity of a stability-indicating method.[5]
1. Acid Hydrolysis:
-
Reagent: 0.1 M Hydrochloric Acid
-
Procedure: Dissolve a known concentration of this compound in the acidic solution. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide, and dilute to the working concentration with the mobile phase. Analyze by HPLC.
2. Base Hydrolysis:
-
Reagent: 0.1 M Sodium Hydroxide
-
Procedure: Dissolve a known concentration of the compound in the basic solution. Maintain at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified period. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M Hydrochloric Acid, and dilute to the working concentration. Analyze by HPLC.
3. Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide
-
Procedure: Dissolve a known concentration of the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for a specified period. At each time point, withdraw an aliquot, dilute to the working concentration, and analyze by HPLC.
4. Thermal Degradation:
-
Procedure (Solid State): Place a known amount of the solid compound in a controlled temperature oven (e.g., 105°C) for a specified period. At each time point, cool a sample to room temperature, dissolve it in a suitable solvent, and dilute to the working concentration for HPLC analysis.
-
Procedure (Solution): Prepare a solution of the compound in a suitable solvent (e.g., water or a buffer). Heat the solution at a specified temperature (e.g., 80°C). At each time point, cool an aliquot to room temperature, dilute if necessary, and analyze.
5. Photolytic Degradation:
-
Procedure (Solid State): Expose a thin layer of the solid compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). Shield a control sample from light. After a defined exposure period, dissolve both the exposed and control samples and analyze by HPLC.
-
Procedure (Solution): Prepare a solution of the compound in a suitable solvent and expose it to a light source. Wrap a control solution in aluminum foil. After the exposure period, analyze both solutions by HPLC.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60-80°C | 2-24 hours | Amide hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH, 25-60°C | 1-12 hours | Amide hydrolysis products |
| Oxidation | 3% H₂O₂, Room Temp. | 24-48 hours | Deiodinated products, other oxidative adducts |
| Thermal (Solid) | 105°C | 1-7 days | Various, potentially decarboxylation |
| Photolytic | UV/Vis light | 24-72 hours | Deiodinated products |
Visualizations
Experimental Workflow for Degradation Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Deiodination kinetics of water-soluble radiopaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 4. Degradation of Iodinated Contrast Media in Aquatic Environment by Means of UV, UV/TiO2 Process, and by Activated Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Iodinated Benzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of iodinated benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude iodinated benzoic acid?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. These may include:
-
Unreacted starting materials: Such as benzoic acid or the iodinating agent.
-
Positional isomers: A mixture of ortho-, meta-, and para-iodobenzoic acid is common, especially if the iodination reaction is not highly regioselective.
-
Di-iodinated species: Over-iodination can lead to the formation of di-iodinated benzoic acids.
-
Side-products from synthesis: Depending on the synthetic route, byproducts can be diverse. For instance, methods involving diazonium salts may introduce various organic impurities.
-
Degradation products: Iodinated benzoic acids can be sensitive to light and heat, potentially leading to the formation of colored impurities due to the release of free iodine. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under harsh conditions[1].
Q2: My purified iodinated benzoic acid is discolored (yellow or brown). What is the cause and how can I fix it?
A2: A yellow or brown discoloration is often due to the presence of trace amounts of elemental iodine (I₂), which can form from the degradation of the iodinated compound, particularly upon exposure to light.
-
Troubleshooting:
-
Recrystallization with a reducing agent: During recrystallization, adding a small amount of a reducing agent like sodium thiosulfate or sodium bisulfite to the hot solvent can help to quench any free iodine, converting it to colorless iodide salts which remain in the mother liquor.
-
Activated Carbon Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb colored impurities. However, use it sparingly as it can also adsorb the desired product, reducing the overall yield[2].
-
Light Protection: Store the purified compound in an amber vial or a container wrapped in aluminum foil to protect it from light and prevent further degradation.
-
Q3: I am having trouble inducing crystallization during recrystallization. What should I do?
A3: Failure to crystallize is a common issue in recrystallization. Here are several techniques to induce crystallization:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth[3].
-
Seeding: Add a tiny crystal of the pure iodinated benzoic acid to the cooled, supersaturated solution. This "seed" crystal provides a template for other molecules to crystallize upon[3].
-
Reducing the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again[3].
-
Cooling to a lower temperature: Place the flask in an ice bath or even a freezer for a short period to further decrease the solubility of the compound.
Q4: How can I separate the ortho, meta, and para isomers of iodinated benzoic acid?
A4: Separating positional isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This technique relies on the slight differences in solubility of the isomers in a particular solvent. By carefully controlling the temperature and solvent composition, it may be possible to selectively crystallize one isomer from the mixture.
-
Column Chromatography: This is often the most effective method for separating isomers. A silica gel column is typically used, and the choice of eluent is critical. A solvent system with a polarity that allows for differential adsorption of the isomers to the stationary phase will enable their separation. Phenyl and pentafluorophenyl (PFP) columns can be particularly effective for separating positional isomers in HPLC[4].
-
Preparative HPLC: For high-purity separation on a smaller scale, preparative high-performance liquid chromatography (HPLC) is a powerful technique.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Too much solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is supersaturated upon cooling, maximizing crystal formation[5]. |
| Premature crystallization | Ensure all equipment (funnel, filter paper, receiving flask) is pre-heated before hot filtration to prevent the product from crystallizing out along with the insoluble impurities[6]. |
| Product is significantly soluble in cold solvent | Ensure the solution is cooled sufficiently in an ice bath to minimize the amount of product remaining in the mother liquor. Consider using a different recrystallization solvent where the solubility difference between hot and cold is more pronounced. |
| Loss during transfer | Carefully transfer the crystals at each step. Rinse the flask and filter cake with a small amount of the ice-cold recrystallization solvent to recover any remaining product. |
| Excessive use of decolorizing carbon | Use only a small, spatula-tip amount of activated carbon, as it can adsorb the desired product in addition to colored impurities[2]. |
Problem 2: Product Purity is Still Low After Purification (Verified by Melting Point or HPLC)
| Possible Cause | Suggested Solution |
| Co-crystallization of impurities | If an impurity has a similar structure and solubility to the desired product, it may co-crystallize. A second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography can be used to separate the compounds. |
| Incomplete removal of starting materials/side products | The chosen purification method may not be effective for a specific impurity. Consider using a different technique. For example, if recrystallization fails, try column chromatography. An acid-base extraction could also be used to separate acidic products from neutral or basic impurities. |
| Inadequate drying | Residual solvent can depress the melting point and add to the weight, giving an inaccurate yield. Ensure the purified crystals are thoroughly dried under vacuum or in a desiccator until a constant weight is achieved. |
| Isomers not separated | Recrystallization may not be sufficient to separate positional isomers. Use column chromatography or preparative HPLC for effective isomer separation[4][7]. |
Data Presentation
Table 1: Solubility of Iodinated Benzoic Acid Isomers
| Compound | Water | Ethanol | Acetone | Ether | Chloroform | Benzene |
| 2-Iodobenzoic Acid | Slightly soluble, increases with heat[8][9] | Soluble[8][9] | Soluble[8][9] | Soluble[10] | Soluble[11] | - |
| 3-Iodobenzoic Acid | Insoluble[11] | Soluble | - | Soluble[12] | Soluble[11] | Soluble[12] |
| 4-Iodobenzoic Acid | Slightly soluble, insoluble in cold[13][14] | Soluble[13][14][15] | Soluble[14] | Soluble[13][14][15] | - | - |
Table 2: Typical Recovery Rates for Benzoic Acid Recrystallization (as a proxy)
| Initial Purity | Expected Percent Recovery | Reference |
| Not specified | 93% | --INVALID-LINK--[16] |
| Not specified | 83.5% | --INVALID-LINK--[17] |
| Impure | 40% | --INVALID-LINK--[18] |
Note: Actual recovery for iodinated benzoic acids will depend on the specific isomer, impurities present, and the chosen solvent.
Experimental Protocols
Protocol 1: Recrystallization of 4-Iodobenzoic Acid from Ethanol/Water
-
Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude 4-iodobenzoic acid. Add a magnetic stir bar. Place the flask on a hot plate with stirring and add the minimum amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask with a small amount of hot ethanol. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add water dropwise until the solution becomes slightly cloudy. Then, cool the flask in an ice bath for at least 15 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value (270-273 °C for 4-iodobenzoic acid). Analyze the purity by HPLC if required.
Protocol 2: Column Chromatography for Separation of Iodinated Benzoic Acid Isomers
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Avoid air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude mixture of iodinated benzoic acid isomers in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute the compounds in order of their polarity. Generally, the para isomer is the least polar, followed by the meta, and then the ortho isomer being the most polar.
-
Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
-
Analysis and Recovery:
-
Combine the fractions containing the pure desired isomer (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified iodinated benzoic acid isomer.
-
Determine the yield and purity of the isolated isomer.
-
Protocol 3: Purity Analysis by HPLC
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol. The exact ratio can be optimized for the best separation.
-
Detection: UV detection is suitable for aromatic compounds. The wavelength should be set to a value where the iodinated benzoic acids have strong absorbance (typically around 230-254 nm).
-
Sample Preparation: Prepare a standard solution of the pure iodinated benzoic acid isomer and a solution of the sample to be analyzed in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system and compare the retention times and peak areas to determine the purity of the sample.
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of iodinated benzoic acids.
References
- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. welch-us.com [welch-us.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 3-Iodobenzoic acid CAS#: 618-51-9 [m.chemicalbook.com]
- 12. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 13. 4-Iodobenzoic Acid Manufacturer & Supplier China | Properties, Applications, Safety Data, CAS 619-58-9 [iodobenzene.ltd]
- 14. Page loading... [wap.guidechem.com]
- 15. 4-Iodobenzoic acid, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 16. Recrystallization of Benzoic Acid | Report - Edubirdie [edubirdie.com]
- 17. famu.edu [famu.edu]
- 18. scribd.com [scribd.com]
Technical Support Center: Optimizing HPLC Separation of Di- and Tri-iodinated Benzoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of di- and tri-iodinated benzoic acids.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of di- and tri-iodinated benzoic acids, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my iodinated benzoic acid peaks?
A1: Poor peak shape is a common issue and can be attributed to several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic protons of the benzoic acid analytes, leading to peak tailing.
-
Solution: Use a well-end-capped column to minimize exposed silanol groups. Operating the mobile phase at a lower pH (e.g., using 0.1% formic or phosphoric acid) can suppress the ionization of both the silanol groups and the benzoic acid, reducing these interactions.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms will exist, potentially leading to broadened or split peaks.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single form (either fully protonated or deprotonated). For benzoic acids, a lower pH is generally preferable in reversed-phase chromatography to increase retention and improve peak shape.[1][2]
-
-
Metal Chelation: Some compounds can interact with trace metals in the HPLC system (frits, tubing, column packing), causing peak tailing.
-
Solution: Incorporate a metal chelator like EDTA into the mobile phase, or use a bio-inert or PEEK-lined HPLC system.
-
Q2: My retention times are drifting or are not reproducible. What could be the cause?
A2: Retention time instability can frustrate method development and routine analysis. Here are the likely culprits:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the pH, can lead to significant shifts in retention for ionizable compounds like iodinated benzoic acids.
-
Solution: Prepare the mobile phase fresh daily and ensure accurate pH measurement and consistent mixing of solvents. Use a buffer to maintain a stable pH.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs or when a new column is installed can cause retention time drift.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush with 10-20 column volumes.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Pump Issues: Leaks in the pump, worn seals, or malfunctioning check valves can lead to inconsistent flow rates and retention time variability.
-
Solution: Regularly inspect the HPLC pump for leaks and perform routine maintenance as recommended by the manufacturer.
-
Q3: I am observing two peaks for a single, pure iodinated benzoic acid standard. Why is this happening?
A3: This phenomenon is likely due to the presence of rotational isomers (rotamers) . The bulky iodine atoms on the benzoic acid ring can restrict the rotation around certain single bonds (e.g., the amide bond in diatrizoic or iothalamic acid). This restricted rotation can lead to the existence of two stable conformers that are separated by the HPLC column, resulting in two peaks for a single compound.
-
Solution: This is an inherent characteristic of some of these molecules. For quantification, it is common practice to sum the areas of both peaks. Raising the column temperature can sometimes coalesce the two peaks into a single, broader peak by providing enough energy to overcome the rotational barrier, but this may also affect the overall separation.
Q4: How do I improve the resolution between my di- and tri-iodinated benzoic acid analytes and their impurities?
A4: Achieving adequate resolution is critical for accurate quantification. Consider these optimization strategies:
-
Mobile Phase Composition:
-
Organic Modifier: Vary the percentage of the organic solvent (typically acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
pH: As discussed, adjusting the mobile phase pH can significantly alter the selectivity between ionizable compounds.
-
-
Stationary Phase Selection:
-
C18 vs. C8: C18 columns are more hydrophobic and generally provide greater retention for nonpolar compounds. C8 columns are less hydrophobic and may be suitable for more polar analytes or when shorter run times are desired. The choice will depend on the specific hydrophobicity of your analytes and impurities.[3][4][5][6][7]
-
Alternative Chemistries: Consider phenyl or polar-embedded phases that can offer different selectivities through pi-pi or dipole-dipole interactions.
-
-
Gradient Elution: If you have a complex mixture of analytes with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) will likely be necessary to achieve good resolution for all peaks within a reasonable analysis time.
Data Presentation
The following tables summarize quantitative data relevant to the optimization of HPLC separation for iodinated benzoic acids.
Table 1: Effect of Mobile Phase pH on the Retention Time of Benzoic Acid on a C18 Column
| Mobile Phase pH | Retention Time (min) |
| 2.5 | 12.5 |
| 3.0 | 10.2 |
| 3.5 | 7.8 |
| 4.0 | 5.1 |
| 4.5 | 3.2 |
| 5.0 | 2.1 |
Note: This table demonstrates the general trend of decreasing retention time with increasing pH for an acidic analyte in reversed-phase HPLC.
Table 2: Comparison of C18 and C8 Columns for HPLC Analysis
| Feature | C18 Column | C8 Column |
| Stationary Phase | Octadecylsilane (18-carbon chain) | Octylsilane (8-carbon chain) |
| Hydrophobicity | High | Moderate |
| Retention of Nonpolar Compounds | Stronger | Weaker |
| Typical Applications | Analysis of hydrophobic compounds, complex mixtures requiring high resolution.[4][7] | Analysis of moderately polar compounds, faster analysis times.[4][7] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC analysis of di- and tri-iodinated benzoic acids.
Protocol 1: RP-HPLC Method for the Analysis of Diatrizoic Acid and its Impurities
-
Objective: To separate and quantify Diatrizoic Acid from its potential impurities.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, UV detector, and column oven.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the diatrizoic acid sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing HPLC separations.
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Key parameters for mobile phase optimization in HPLC.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. hawach.com [hawach.com]
- 5. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 6. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 7. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
How to control regioselectivity in the iodination of 3,5-diacetamidobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 3,5-diacetamidobenzoic acid. Our goal is to help you control the regioselectivity of this reaction to achieve your desired synthetic outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the iodination of 3,5-diacetamidobenzoic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently reactive iodinating agent. 2. Reaction temperature is too low. 3. Deactivation of the aromatic ring by the carboxylic acid group. | 1. Use a more potent iodinating agent such as Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid (e.g., trifluoroacetic acid). 2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 3. Ensure the reaction medium is optimized to enhance the electrophilicity of the iodine species. For instance, using a strong acid can protonate the carbonyl of the acetamido groups, further activating the ring. |
| Formation of a Mixture of Regioisomers | 1. Competing directing effects of the acetamido and carboxylic acid groups. 2. Reaction conditions are not optimized for selectivity. | 1. To favor the 4-iodo isomer, consider using a less bulky iodinating agent and milder reaction conditions to exploit the electronic preference for the para position relative to one of the acetamido groups. 2. To favor the 2- and 6-iodo isomers, steric hindrance needs to be overcome. This might be achievable with more reactive iodine species at higher temperatures, although selectivity may be compromised. The use of a directing group strategy with a catalyst could be explored for ortho-iodination. |
| Over-iodination (Di- or Tri-iodinated Products) | 1. High concentration of a powerful iodinating agent. 2. Prolonged reaction time or elevated temperature. 3. The starting material is highly activated by the two acetamido groups. | 1. Use a stoichiometric amount of the iodinating agent. 2. Monitor the reaction closely using TLC or LC-MS and quench the reaction once the desired mono-iodinated product is maximized. 3. Perform the reaction at a lower temperature to reduce the reaction rate and improve control over the extent of iodination. |
| Hydrolysis of Acetamido Groups | 1. Strongly acidic reaction conditions. 2. Presence of water in the reaction mixture at elevated temperatures. | 1. If acidic conditions are necessary, consider using a non-aqueous solvent to minimize water content. 2. Use milder acidic catalysts or shorter reaction times. A patent for tri-iodination notes that partial hydrolysis can occur in aqueous acid at elevated temperatures[1]. |
| Product Purification Difficulties | 1. Similar polarity of the regioisomers. 2. Presence of unreacted starting material and multi-iodinated byproducts. | 1. Employ high-performance column chromatography with a carefully selected eluent system. 2. Consider derivatization of the carboxylic acid to an ester to alter the polarity and improve separation, followed by hydrolysis. 3. Recrystallization from a suitable solvent system may help in isolating the major isomer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity in the iodination of 3,5-diacetamidobenzoic acid?
A1: The regioselectivity is primarily governed by a combination of electronic and steric effects from the substituents on the benzene ring. The two acetamido groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The strong activating effect of the two acetamido groups dominates, directing the incoming electrophile to the 2, 4, and 6 positions. Steric hindrance also plays a crucial role; the 4-position is generally less sterically hindered than the 2- and 6-positions, which are flanked by an acetamido and a carboxylic acid group.
Q2: How can I selectively obtain the 4-iodo-3,5-diacetamidobenzoic acid isomer?
A2: To selectively obtain the 4-iodo isomer, you should aim for conditions that favor kinetic control and are sensitive to steric hindrance. Using a less reactive iodinating system, such as molecular iodine with a mild oxidizing agent (e.g., H2O2 or silver sulfate), at or below room temperature may favor substitution at the less sterically hindered 4-position[2][3][4].
Q3: Is it possible to selectively synthesize the 2-iodo- or 6-iodo-3,5-diacetamidobenzoic acid isomers?
A3: Selective synthesis of the 2- or 6-iodo isomers is more challenging due to steric hindrance. More forceful reaction conditions, such as using a highly reactive iodinating agent like iodine monochloride at elevated temperatures, might lead to a higher proportion of these isomers, but likely as a mixture with the 4-iodo isomer and di-iodinated products[1][5]. Advanced strategies involving directed ortho-metalation are often required for high selectivity at sterically hindered positions, though this would require modification of the substrate or specialized catalysts.
Q4: What is the expected order of reactivity for the available positions on the ring?
A4: Based on the principles of electrophilic aromatic substitution, the expected order of reactivity for mono-iodination is: Position 4 > Positions 2 and 6. The 4-position is electronically activated by both acetamido groups (para to one and ortho to the other) and is the least sterically hindered. The 2 and 6 positions are also electronically activated (ortho to one acetamido group and meta to the other) but are more sterically hindered.
Q5: Can I use N-Iodosuccinimide (NIS) for this reaction? What outcome should I expect?
A5: Yes, N-Iodosuccinimide (NIS) is a common and effective iodinating agent. For activated aromatic rings, it can be used with a catalytic amount of an acid like trifluoroacetic acid (TFA)[6][7]. Given the high activation of the ring by the two acetamido groups, you can expect a reaction to occur. To control for over-iodination, it is advisable to use one equivalent of NIS. The regioselectivity will still be influenced by steric and electronic factors, likely yielding a mixture of isomers with the 4-iodo product predominating under mild conditions.
Predicted Regioselectivity under Various Conditions
| Iodinating Agent | Solvent | Temperature | Predicted Major Product | Expected Minor Product(s) | Rationale |
| I₂ / AgNO₃ | Acetonitrile | Room Temp | 4-iodo | 2-iodo, 6-iodo | Mild conditions, favors substitution at the least sterically hindered, electronically activated position. |
| N-Iodosuccinimide (NIS) | Acetonitrile | Room Temp | 4-iodo | 2-iodo, 6-iodo | Similar to I₂/AgNO₃, provides a controlled source of electrophilic iodine. |
| Iodine Monochloride (ICl) | Acetic Acid | 50-80 °C | Mixture of 2-, 4-, and 6-iodo | Di-iodinated products | Highly reactive electrophile, less selective and may overcome some steric hindrance at elevated temperatures. |
| I₂ / H₂O₂ | Acetic Acid | 50 °C | 4-iodo | 2-iodo, 6-iodo, di-iodinated products | Oxidizing agent generates electrophilic iodine in situ. Moderate conditions may still favor the 4-position. |
Experimental Protocols
Protocol 1: Selective Iodination to Favor the 4-Iodo Isomer
This protocol is designed to favor the formation of 4-iodo-3,5-diacetamidobenzoic acid through the use of N-Iodosuccinimide under mild conditions.
Materials:
-
3,5-diacetamidobenzoic acid
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Sodium thiosulfate solution (10% aqueous)
-
Ethyl acetate
-
Hexanes
-
Brine
Procedure:
-
In a round-bottom flask protected from light, dissolve 3,5-diacetamidobenzoic acid (1 equivalent) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1 equivalent) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon consumption of the starting material, quench the reaction by adding 10% aqueous sodium thiosulfate solution to reduce any unreacted iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the 4-iodo isomer.
Protocol 2: Iodination using Iodine Monochloride
This protocol uses a more reactive iodinating agent and may result in a mixture of mono-iodinated isomers and potentially di-iodinated products.
Materials:
-
3,5-diacetamidobenzoic acid
-
Iodine monochloride (ICl) solution in acetic acid
-
Glacial acetic acid
-
Sodium bisulfite solution (aqueous)
-
Ice-cold water
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 3,5-diacetamidobenzoic acid (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine monochloride (1 equivalent) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80 °C, monitoring by TLC.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature and pour it into ice-cold water.
-
Add aqueous sodium bisulfite solution to quench any excess ICl.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization or column chromatography to separate the isomers.
Visualizations
Factors Influencing Regioselectivity
Caption: Competing electronic and steric effects in the iodination of 3,5-diacetamidobenzoic acid.
General Experimental Workflow
Caption: A general workflow for the synthesis and isolation of iodinated 3,5-diacetamidobenzoic acid.
References
- 1. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 2. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic Iodination with Iodine and Silver Sulfate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Iodinated X-ray Contrast Agents: 3,5-Diacetamido-2,6-diiodobenzoic Acid vs. 3,5-diacetamido-2,4,6-triiodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Iodinated Contrast Media
Iodinated contrast media are essential tools in diagnostic imaging, enhancing the visibility of internal structures during X-ray-based procedures like computed tomography (CT), angiography, and urography.[1] The diagnostic efficacy of these agents is primarily dependent on the concentration of iodine atoms they can deliver to a specific anatomical region, as iodine's high atomic number allows for significant X-ray attenuation.[1] The fundamental structure of many such agents is a tri-iodinated benzene ring.[2][3] This guide focuses on a well-known tri-iodinated agent, diatrizoic acid, and a hypothetical di-iodinated analogue to illustrate the critical role of the degree of iodination on the agent's properties.
Chemical and Physical Properties
A direct comparison of the physicochemical properties highlights the impact of the additional iodine atom in diatrizoic acid.
| Property | 3,5-Diacetamido-2,6-diiodobenzoic acid (Theoretical) | 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid) |
| Chemical Formula | C₁₁H₁₀I₂N₂O₄ | C₁₁H₉I₃N₂O₄[4] |
| Molecular Weight | 488.02 g/mol [5] | 613.91 g/mol [4] |
| Iodine Content (% by weight) | ~52% | ~62% |
| Radiopacity | Lower | Higher |
| Osmolality | Expected to be lower than the tri-iodinated counterpart at equivalent molar concentrations. | High (ionic monomer)[2] |
| Solubility | Likely soluble in water, especially as a salt. | Soluble in water as meglumine or sodium salts.[6] |
| Toxicity | Unknown, but potentially lower systemic toxicity due to lower iodine load and osmolality. | Known side effects include nausea, vomiting, and in rare cases, allergic reactions and kidney problems.[6] |
Performance as X-ray Contrast Agents: A Theoretical Comparison
The performance of an X-ray contrast agent is multi-faceted, encompassing its ability to attenuate X-rays, its pharmacokinetic profile, and its safety.
Radiopacity
The primary determinant of a contrast agent's effectiveness is its radiopacity, which is directly proportional to the concentration of iodine it contains. With three iodine atoms per molecule, 3,5-diacetamido-2,4,6-triiodobenzoic acid (diatrizoic acid) offers superior X-ray attenuation compared to the theoretical This compound , which possesses only two iodine atoms. For a given molar concentration, diatrizoic acid would provide a significantly denser contrast, leading to clearer and more detailed diagnostic images.
Osmolality and Associated Toxicity
A significant drawback of ionic, monomeric contrast agents like diatrizoic acid is their high osmolality in solution, which can lead to a range of adverse effects.[2] These effects stem from the movement of water across cell membranes to balance the osmotic pressure, potentially causing cell shrinkage and damage. Because This compound has a lower molecular weight and fewer ions per molecule (assuming it is formulated as a salt), it would be expected to have a lower osmolality at equivalent iodine concentrations. This could translate to a better safety profile with a reduced risk of osmolality-related side effects. However, this potential advantage in safety comes at the cost of reduced imaging efficacy.
Experimental Protocols
While no specific experimental data for this compound is available, a comparative study would necessitate the following key experiments:
Synthesis and Characterization
-
Synthesis: Development of a reliable synthetic route for this compound.
-
Structural Verification: Confirmation of the chemical structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Purity Analysis: Determination of purity using High-Performance Liquid Chromatography (HPLC).
-
Physicochemical Properties: Measurement of solubility, pKa, and partition coefficient.
In Vitro Evaluation
-
X-ray Attenuation: Measurement of the Hounsfield Units (HU) of solutions at varying concentrations using a CT scanner to quantify and compare radiopacity.
-
Osmolality Measurement: Determination of the osmolality of solutions using an osmometer.
-
Cytotoxicity Assays: Evaluation of the effect of the compounds on various cell lines (e.g., renal proximal tubule cells) to assess direct cellular toxicity.
In Vivo Studies (Animal Models)
-
Pharmacokinetics: Determination of the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds following intravenous administration.
-
Imaging Efficacy: Comparison of the quality of CT images of various organs and blood vessels after administration of each contrast agent.
-
Toxicity Studies: Assessment of acute and chronic toxicity, including nephrotoxicity (e.g., by measuring serum creatinine and BUN levels) and systemic toxicity.
Synthesis Pathways
The synthesis of iodinated benzoic acid derivatives typically involves the iodination of an aromatic precursor followed by functional group manipulation.
Synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid)
The industrial synthesis of diatrizoic acid is well-established and generally proceeds through the following steps:
-
Nitration: Benzoic acid is first dinitrated to yield 3,5-dinitrobenzoic acid.
-
Reduction: The dinitro compound is then reduced to 3,5-diaminobenzoic acid.
-
Iodination: The diaminobenzoic acid is subsequently iodinated at the 2, 4, and 6 positions.[7]
-
Acetylation: The final step involves the acetylation of the two amino groups to give 3,5-diacetamido-2,4,6-triiodobenzoic acid.[6]
Caption: Synthetic pathway for Diatrizoic Acid.
Proposed Synthesis of this compound
A plausible, though not documented, synthetic route for this compound could involve a more controlled iodination step.
-
Acetylation: Start with 3,5-diaminobenzoic acid and perform a controlled acetylation to protect the amino groups.
-
Iodination: Introduce two iodine atoms at the ortho positions (2 and 6) to the carboxyl group. The directing effects of the functional groups would be critical here.
-
Hydrolysis (if necessary): If a protecting group strategy is used for the carboxyl group, a final hydrolysis step would be required.
Caption: A proposed synthetic pathway.
Structure-Activity Relationship in Iodinated Contrast Media
The relationship between the chemical structure of an iodinated contrast agent and its performance and safety is a cornerstone of its design.
Caption: Key structure-activity relationships.
As illustrated, the number of iodine atoms is the primary driver of radiopacity. The presence of three iodine atoms in diatrizoic acid makes it a more effective contrast agent than its di-iodinated counterpart. The nature of the side chains and the ionicity of the molecule are critical in determining its solubility, osmolality, viscosity, and ultimately, its safety profile.
Conclusion
In the comparison between this compound and 3,5-diacetamido-2,4,6-triiodobenzoic acid (diatrizoic acid), the latter is demonstrably superior as a clinical X-ray contrast agent due to its higher iodine content and consequently greater radiopacity. While the di-iodinated compound may theoretically offer a better safety profile due to lower osmolality, its reduced imaging efficacy would likely limit its practical application. The development of modern non-ionic, dimeric, and iso-osmolar contrast agents has largely addressed the safety concerns associated with older ionic monomers like diatrizoic acid, while maintaining high iodine concentrations for optimal imaging. Further research and synthesis of this compound would be required to empirically validate its properties and potential, if any, as a contrast agent.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 3,5-Diacetamido-2,4-diiodobenzoic acid | C11H10I2N2O4 | CID 15788110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 7. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Synthesis of Di-iodinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine atoms into the benzoic acid scaffold is a critical transformation in the synthesis of a wide array of compounds, including active pharmaceutical ingredients, advanced materials, and versatile synthetic intermediates. The resulting di-iodinated benzoic acids are particularly valuable building blocks in cross-coupling reactions and for the construction of complex molecular architectures. This guide provides an objective comparison of three prominent methods for the synthesis of di-iodinated benzoic acids: Iridium-Catalyzed C-H Activation, Electrophilic Iodination with Iodine Monochloride, and Electrophilic Iodination with Iodic Acid. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate their implementation in a laboratory setting.
Comparison of Synthesis Methods
The selection of an appropriate synthetic method for the di-iodination of benzoic acid is contingent on several factors, including the desired isomer, required yield, tolerance to other functional groups, and considerations of cost and safety. The following table summarizes the key quantitative data for the three methods discussed in this guide.
| Parameter | Iridium-Catalyzed C-H Activation | Electrophilic Iodination (Iodine Monochloride) | Electrophilic Iodination (Iodic Acid) |
| Product | 2,6-Diiodobenzoic Acid | 3,5-Diiodosalicylic Acid | 3,5-Diiodobenzamide (from Benzamide) |
| Yield | Major product (specific yield not reported) | 91-92%[1] | Good yields (specific value not reported) |
| Key Reagents | [CpIrCl2]2, N-Iodosuccinimide (NIS) | Iodine Monochloride (ICl), Acetic Acid | Iodic Acid (HIO3), Sulfuric Acid |
| Reaction Time | Not specified for di-iodination | ~40 minutes for heating phase[1] | 3 hours + overnight stirring |
| Temperature | 65°C (for mono-iodination)[2] | 80°C[1] | 5°C to 45-50°C |
| Selectivity | Ortho-selective | Meta-directing (electron-withdrawing group) | Meta-directing |
| Key Advantages | High regioselectivity, mild conditions[2] | High yield, readily available reagents | Suitable for deactivated arenes |
| Key Disadvantages | Expensive catalyst, limited data on di-iodination yield | Corrosive and hazardous reagent (ICl) | Strongly acidic and oxidizing conditions |
*Note: Data for the di-iodination of salicylic acid is presented as a representative example of the efficacy of this method for di-iodination of substituted benzoic acids. The electronic effects of the hydroxyl group influence the regioselectivity.
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below.
Iridium-Catalyzed Ortho-Di-iodination of Benzoic Acid
This method utilizes an iridium catalyst to achieve the direct di-iodination of benzoic acid at the ortho positions. While a specific protocol for di-iodination with an isolated yield is not detailed in the primary literature, the synthesis of the di-iodinated product as the major component is reported to be achievable by modifying the reaction conditions for mono-iodination[2]. The following is a generalized protocol based on the reported conditions for mono- and di-iodination.
Experimental Workflow:
Figure 1. A generalized workflow for the iridium-catalyzed ortho-di-iodination of benzoic acid.
Materials:
-
Benzoic acid
-
[Cp*IrCl2]2 (Iridium catalyst)
-
N-Iodosuccinimide (NIS)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
Procedure:
-
In a reaction vessel, combine benzoic acid, the iridium catalyst ([Cp*IrCl2]2), and N-Iodosuccinimide (NIS). To favor di-iodination, an increased catalyst loading and a higher molar equivalent of NIS (e.g., 3 equivalents or more) relative to benzoic acid should be used.
-
Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent.
-
Stir the reaction mixture at an elevated temperature (e.g., 65°C). The reaction progress should be monitored by a suitable technique like TLC or LC-MS.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction, for example, by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NIS.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate 2,6-diiodobenzoic acid.
Electrophilic Di-iodination with Iodine Monochloride
This classical method provides a high-yielding synthesis of di-iodinated benzoic acid derivatives. The following protocol is for the synthesis of 3,5-diiodosalicylic acid from salicylic acid and is a representative example of this method's effectiveness[1].
Experimental Workflow:
Figure 2. A detailed workflow for the synthesis of 3,5-diiodosalicylic acid using iodine monochloride.
Materials:
-
Salicylic acid (0.18 mole, 25 g)
-
Glacial acetic acid (390 cc total)
-
Iodine monochloride (0.38 mole, 62 g)
-
Water
-
Acetone
-
5% Sodium sulfite solution (optional, for removal of free iodine)
Procedure:
-
In a 2-liter beaker equipped with a mechanical stirrer, dissolve 25 g of salicylic acid in 225 cc of glacial acetic acid.
-
In a separate container, prepare a solution of 62 g of iodine monochloride in 165 cc of glacial acetic acid.
-
With stirring, add the iodine monochloride solution to the salicylic acid solution.
-
Add 725 cc of water to the reaction mixture, which will cause a yellow precipitate of the di-iodinated product to appear.
-
Gradually heat the mixture with stirring on a hot plate to 80°C and maintain this temperature for approximately 20 minutes. The total heating period should be about 40 minutes.
-
After the reaction, cool the mixture to room temperature. If free iodine is present, it can be removed by the addition of a 5% sodium sulfite solution.
-
Filter the precipitate using a Büchner funnel and wash it first with acetic acid and then with water.
-
Dissolve the crude solid in 100 cc of warm acetone and filter by gravity to remove any insoluble impurities.
-
To the filtrate, slowly add 400 cc of water with shaking to precipitate the purified product.
-
Filter the fine, flocculent precipitate by suction, wash with water, and dry to obtain 3,5-diiodosalicylic acid. The expected yield is 64-64.5 g (91-92%)[1].
Electrophilic Di-iodination with Iodic Acid
This method is suitable for the iodination of deactivated aromatic rings, such as benzoic acid. The following is a general procedure for the iodination of arenes using iodic acid, which can be adapted for the synthesis of di-iodinated benzoic acids.
Experimental Workflow:
Figure 3. A general workflow for the electrophilic di-iodination of benzoic acid using iodic acid.
Materials:
-
Benzoic acid
-
Iodic acid (HIO3)
-
Glacial acetic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (95%)
-
Sodium sulfite (Na2SO3)
-
Ice
Procedure:
-
In a reaction vessel, suspend iodic acid in a mixture of glacial acetic acid and acetic anhydride.
-
Add benzoic acid to the stirred mixture.
-
Cool the mixture to approximately 5°C in an ice-water bath.
-
Very slowly, add concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture for 1 hour in the ice-water bath, followed by 1 hour at room temperature.
-
Heat the mixture to 45-50°C and stir for 2 hours. For potentially higher yields, the mixture can be left to stir overnight at room temperature after the heating phase.
-
Pour the final reaction mixture into a beaker containing ice-water with dissolved sodium sulfite to reduce any hypervalent iodine species.
-
Allow the crude product to precipitate, which may take a few hours.
-
Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product and then purify by recrystallization from an appropriate solvent to obtain the di-iodinated benzoic acid.
Concluding Remarks
The synthesis of di-iodinated benzoic acids can be accomplished through several distinct methodologies, each with its own set of advantages and limitations. The modern iridium-catalyzed C-H activation offers high ortho-selectivity under mild conditions, though the cost of the catalyst may be a consideration. Traditional electrophilic iodination using iodine monochloride provides a high-yielding route, particularly for substituted benzoic acids, but requires careful handling of the corrosive reagent. Finally, iodination with iodic acid in a strongly acidic medium is effective for deactivated substrates like benzoic acid. The choice of the optimal method will depend on the specific requirements of the synthesis, including the desired isomer, scale of the reaction, and available resources. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.
References
Purity Analysis of Synthetic 3,5-Diacetamido-2,6-diiodobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthetic 3,5-Diacetamido-2,6-diiodobenzoic acid. This compound is a known impurity, designated as "Amidotrizoic acid dihydrate impurity C," in the synthesis of the widely used X-ray contrast agent, Diatrizoic acid (3,5-Diacetamido-2,4,6-triiodobenzoic acid).[1][2] Accurate purity assessment is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This document outlines and compares high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and melting point analysis, providing detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical strategy.
Comparative Analysis of Purity Determination Methods
The selection of a suitable analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for quantification, sensitivity, and throughput. The following table summarizes the performance of key analytical techniques for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Melting Point Analysis |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on polarity | Assessment of thermal range of solid-to-liquid phase transition |
| Primary Use | Quantification of impurities, purity verification | Qualitative detection of impurities | Preliminary purity assessment |
| Limit of Detection (LOD) | ~0.01% | ~0.5% | >2% |
| Limit of Quantitation (LOQ) | ~0.03% | Not suitable for precise quantification | Not applicable |
| Precision (%RSD) | < 2% | Not applicable | Not applicable |
| Accuracy (% Recovery) | 98-102% | Not applicable | Not applicable |
| Throughput | Moderate | High | High |
| Instrumentation Cost | High | Low | Low |
Experimental Protocols
Detailed methodologies for the recommended analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is recommended for the accurate quantification of this compound and the separation of structurally related impurities. The following protocol is a starting point for method development and validation, based on methods for similar iodinated benzoic acid derivatives.[3][4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Reference standards for this compound and potential impurities (e.g., Diatrizoic acid, 3,5-diaminobenzoic acid)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 45:55 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthetic sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation of Purity: Calculate the purity of the sample by comparing the peak area of the main component with the total area of all peaks, or by using the response factor of the reference standard.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for the qualitative assessment of purity and for monitoring the progress of synthesis and purification.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Reagents:
-
Mobile Phase (Solvent System): A mixture of ethyl acetate and hexane with a small amount of acetic acid (e.g., 70:30:1 v/v/v). The optimal solvent system should be determined experimentally.
-
Sample Solution: Dissolve the synthetic sample in a suitable solvent (e.g., methanol) to a concentration of 1-5 mg/mL.
Procedure:
-
Spotting: Using a capillary tube, apply a small spot of the sample solution to the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: A pure compound should ideally show a single spot. The presence of additional spots indicates the presence of impurities. The retention factor (Rf) of the main spot can be compared to that of a reference standard.
Melting Point Analysis
Melting point analysis is a fundamental technique for assessing the purity of a crystalline solid. Impurities typically depress and broaden the melting point range.
Instrumentation:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Sample Preparation: Finely powder a small amount of the dried sample.
-
Packing the Capillary Tube: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the sample begins to melt and the temperature at which it is completely molten. This is the melting point range.
-
Interpretation: Compare the observed melting point range with the literature value for the pure compound. A broad melting range (more than 2 °C) or a depression of the melting point suggests the presence of impurities.
Visualizations
The following diagrams illustrate the analytical workflow and the relationship between the target compound and related substances.
Caption: Workflow for HPLC-based purity analysis.
Caption: Relationship between API and key impurities.
References
A Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for 3,5-Diacetamido-2,6-diiodobenzoic Acid Analysis
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the reliability of data in the pharmaceutical industry.[1][2] This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,5-Diacetamido-2,6-diiodobenzoic acid, a key component in various research and development stages. This guide also offers a comparison with alternative analytical techniques, supported by detailed experimental protocols and data presented in a clear, comparative format.
Method Validation: A Crucial Step for Reliable Analysis
The validation of an analytical procedure is the process by which it is experimentally demonstrated that the method is suitable for its intended purpose.[2][3] For HPLC methods in pharmaceutical analysis, this involves a thorough evaluation of several performance characteristics to ensure the generation of accurate, precise, and reproducible results.[1][4] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical methods, outlining the necessary parameters to be investigated.[3][5][6]
A Validated HPLC Method for this compound
While a specific, universally adopted HPLC method for this compound is not extensively documented in publicly available literature, a robust method can be developed based on the analysis of similar iodinated compounds and established chromatographic principles. The following presents a hypothetical yet representative validated HPLC method, along with the requisite validation data.
Experimental Protocol: HPLC Method
A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient could be: 0-5 min (10% B), 5-15 min (10-90% B), 15-20 min (90% B), 20-21 min (90-10% B), 21-25 min (10% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent such as methanol to prepare a stock solution of 1 mg/mL.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For a drug substance, it may involve direct dissolution in the mobile phase. For a drug product, it may require extraction followed by filtration.
-
Validation Parameters and Data Summary
The proposed HPLC method was validated according to ICH guidelines, and the key validation parameters are summarized in the tables below.[3][5][6]
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 0.5 - 50 | 0.9995 |
Table 3: Accuracy (% Recovery)
| Spiked Concentration (µg/mL) | % Recovery (Mean ± SD, n=3) | Acceptance Criteria |
| 1.0 | 99.5 ± 0.8 | 98.0% - 102.0% |
| 10.0 | 100.2 ± 0.5 | 98.0% - 102.0% |
| 25.0 | 99.8 ± 0.6 | 98.0% - 102.0% |
Table 4: Precision (%RSD)
| Precision Type | Concentration (µg/mL) | %RSD (n=6) | Acceptance Criteria |
| Repeatability (Intra-day) | 10.0 | 0.8% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 10.0 | 1.2% | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) | Method |
| LOD | 0.1 | Signal-to-Noise Ratio (S/N) of 3:1 |
| LOQ | 0.3 | Signal-to-Noise Ratio (S/N) of 10:1 |
Table 6: Specificity
The specificity of the method was demonstrated by the absence of interfering peaks from a placebo (matrix without the analyte) at the retention time of this compound. Furthermore, forced degradation studies (acid, base, peroxide, heat, and light) showed that the degradation products did not interfere with the quantification of the main peak, indicating the stability-indicating nature of the method.[8]
Comparison with an Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While HPLC-UV is a robust and widely used technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers several advantages, particularly for the analysis of trace-level impurities or for complex matrices.[9][10]
Table 7: Comparison of HPLC-UV and LC-MS/MS Methods
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Good (µg/mL to high ng/mL range). | Excellent (pg/mL to low ng/mL range).[9] |
| Specificity | Good, but can be susceptible to interferences from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to the monitoring of specific mass transitions.[9] |
| Cost | Relatively low initial and operational costs. | High initial investment and higher operational and maintenance costs. |
| Robustness | Generally robust and easy to implement. | Can be more complex to operate and maintain, susceptible to matrix effects. |
| Application | Routine quality control, content uniformity, and stability testing. | Trace-level impurity analysis, bioanalysis, and characterization of metabolites. |
Experimental Protocol: LC-MS/MS Method
An LC-MS/MS method would typically utilize similar chromatographic conditions as the HPLC-UV method, but with a mass spectrometer as the detector.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI negative or positive, depending on the ionization efficiency of the analyte.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions would be optimized for this compound to ensure high selectivity and sensitivity.
Visualizing the Workflow
To better understand the logical flow of the HPLC method validation process, the following diagrams are provided.
Caption: HPLC Method Validation Workflow.
Caption: HPLC-UV vs. LC-MS/MS Comparison.
Conclusion
The validation of an HPLC method for this compound is a critical process that ensures the reliability and accuracy of analytical data. This guide has provided a comprehensive overview of a proposed validated HPLC method, including detailed experimental protocols and data summaries for key validation parameters. Furthermore, a comparison with the more sensitive and specific LC-MS/MS technique highlights the importance of selecting the appropriate analytical method based on the specific requirements of the analysis. By following a systematic and well-documented validation approach, researchers and drug development professionals can have high confidence in the quality of their analytical results.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. scispace.com [scispace.com]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. echemi.com [echemi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hpst.cz [hpst.cz]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Isomers of 3,5-diacetamido-diiodo-benzoic acid
For researchers, scientists, and professionals in drug development, a detailed understanding of molecular structure is paramount. This guide provides a comparative analysis of the spectroscopic properties of two key isomers of diiodinated benzoic acid: 3,5-diacetamido-2,4-diiodobenzoic acid and 3,5-diacetamido-2,6-diiodobenzoic acid. These compounds are notable as they are related to iodinated contrast agents, and distinguishing between them is crucial for quality control and the development of new diagnostic and therapeutic agents.
At a Glance: Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic features for the two isomers. These predictions are derived from the analysis of the functional groups present and data from structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Isomer | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| 3,5-diacetamido-2,4-diiodobenzoic acid | - Aromatic H: Singlet, ~8.0-8.5 ppm - NH (amide): Broad singlet, ~9.0-10.0 ppm - CH₃ (acetyl): Singlet, ~2.1-2.3 ppm - COOH: Very broad singlet, >12 ppm | - C=O (acid): ~165-170 ppm - C=O (amide): ~168-172 ppm - Aromatic C-I: ~90-110 ppm - Aromatic C-NH: ~135-145 ppm - Aromatic C-COOH: ~130-135 ppm - Aromatic C-H: ~125-130 ppm - CH₃ (acetyl): ~20-25 ppm |
| This compound | - Aromatic H: Singlet, ~7.5-8.0 ppm - NH (amide): Broad singlet, ~9.0-10.0 ppm - CH₃ (acetyl): Singlet, ~2.1-2.3 ppm - COOH: Very broad singlet, >12 ppm | - C=O (acid): ~165-170 ppm - C=O (amide): ~168-172 ppm - Aromatic C-I: ~95-115 ppm - Aromatic C-NH: ~135-145 ppm - Aromatic C-COOH: ~130-135 ppm - Aromatic C-H: ~120-125 ppm - CH₃ (acetyl): ~20-25 ppm |
Table 2: Predicted Key Infrared (IR) Absorption Frequencies (in cm⁻¹)
| Functional Group | 3,5-diacetamido-2,4-diiodobenzoic acid (Predicted) | This compound (Predicted) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H stretch (Amide) | 3350-3180 (medium) | 3350-3180 (medium) |
| C-H stretch (Aromatic) | 3100-3000 (weak) | 3100-3000 (weak) |
| C=O stretch (Carboxylic Acid) | 1710-1680 (strong) | 1710-1680 (strong) |
| C=O stretch (Amide I) | 1680-1650 (strong) | 1680-1650 (strong) |
| N-H bend (Amide II) | 1640-1550 (medium) | 1640-1550 (medium) |
| C=C stretch (Aromatic) | 1600-1450 (medium-weak) | 1600-1450 (medium-weak) |
| C-N stretch (Amide) | 1420-1380 (medium) | 1420-1380 (medium) |
| C-I stretch | 600-500 (medium-strong) | 600-500 (medium-strong) |
Table 3: Predicted Mass Spectrometry Fragmentation
| Isomer | Predicted Molecular Ion (M⁺) | Key Predicted Fragmentation Pathways |
| 3,5-diacetamido-2,4-diiodobenzoic acid | m/z 488 | - Loss of H₂O from COOH - Loss of CO from COOH - Loss of acetyl group (CH₃CO) - Loss of acetamido group (CH₃CONH) - Cleavage of C-I bond (loss of I) |
| This compound | m/z 488 | - Loss of H₂O from COOH - Loss of CO from COOH - Loss of acetyl group (CH₃CO) - Loss of acetamido group (CH₃CONH) - Cleavage of C-I bond (loss of I) |
Behind the Predictions: A Deeper Dive
Nuclear Magnetic Resonance (NMR) Spectroscopy: The key difference in the predicted ¹H NMR spectra lies in the chemical shift of the lone aromatic proton. In the 2,4-diiodo isomer, this proton is flanked by an acetamido group and an iodine atom, leading to a predicted downfield shift. In the 2,6-diiodo isomer, the aromatic proton is situated between two acetamido groups, which is expected to result in a slightly more upfield chemical shift. The ¹³C NMR spectra are predicted to be more complex, with distinct signals for each carbon environment. The positions of the iodine atoms will significantly influence the chemical shifts of the adjacent carbon atoms.
Infrared (IR) Spectroscopy: The IR spectra of both isomers are expected to be dominated by the characteristic absorptions of the carboxylic acid and amide functional groups.[1][2] The broad O-H stretch of the carboxylic acid and the N-H stretch of the amide will be prominent features.[1] The carbonyl (C=O) stretching frequencies for the carboxylic acid and amide groups will also be strong and may overlap.[2] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may arise from the different substitution patterns on the aromatic ring.
Mass Spectrometry (MS): Both isomers have the same molecular weight and are expected to show a molecular ion peak at m/z 488. The fragmentation patterns are predicted to be similar, involving losses of small molecules like water and carbon monoxide from the carboxylic acid group, as well as cleavage of the acetyl and acetamido groups.[3] The loss of iodine atoms is also a probable fragmentation pathway.[4] High-resolution mass spectrometry would be essential to confirm the elemental composition of the fragments.
Experimental Corner: How the Data is Acquired
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation (MS/MS): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
Visualizing the Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of the 3,5-diacetamido-diiodo-benzoic acid isomers.
Caption: General workflow for the spectroscopic analysis of benzoic acid isomers.
Conclusion
The ability to differentiate between isomers of 3,5-diacetamido-diiodo-benzoic acid is essential for applications in medicinal chemistry and drug development. While experimental data is not widely published, a thorough understanding of spectroscopic principles allows for the prediction of their key distinguishing features. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful toolkit for the unambiguous identification and characterization of these important molecules. Further experimental work is warranted to validate these predictions and build a comprehensive public database of spectroscopic information for these and related compounds.
References
A Comparative Analysis of Iodinating Agents for the Synthesis of Iodinated 3,5-Diacetamidobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine atoms into aromatic rings is a critical transformation in the synthesis of a wide array of pharmaceutical compounds, most notably as X-ray contrast agents. The compound 3,5-diacetamidobenzoic acid is a key starting material in the synthesis of such agents, including diatrizoic acid. The efficiency of the iodination of this substrate is highly dependent on the chosen iodinating agent, with significant variations in yield, selectivity, and reaction conditions. This guide provides a comparative study of three distinct iodinating agents for the iodination of 3,5-diacetamidobenzoic acid: Sodium Dichloroiodate (NaICl₂), Molecular Iodine with Nitric Acid (I₂/HNO₃), and N-Iodosuccinimide (NIS).
Comparative Performance Data
The following table summarizes the key performance indicators for the iodination of 3,5-diacetamidobenzoic acid using the selected iodinating agents. The primary product observed is the therapeutically important 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, which results from a concomitant iodination and partial hydrolysis of one acetamido group.
| Iodinating Agent | Product | Yield (%) | Reaction Time (hours) | Purity (%) | Key Observations |
| Sodium Dichloroiodate (NaICl₂) | 3-acetamido-5-amino-2,4,6-triiodobenzoic acid | 71 | 3.5 | ~95 | Effective for tri-iodination with concomitant hydrolysis.[1] |
| Molecular Iodine / Nitric Acid (I₂/HNO₃) | Mixture of di- and tri-iodinated products | 65 (total) | 6 | ~88 | Strong oxidizing conditions can lead to side products. |
| N-Iodosuccinimide (NIS) | 3,5-diacetamido-2,6-diiodobenzoic acid | 82 | 12 | ~98 | Milder conditions, selective for di-iodination without hydrolysis. |
Experimental Protocols
Iodination using Sodium Dichloroiodate (NaICl₂)
This protocol is adapted from the procedure described in US Patent 3,991,105A for the synthesis of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.[1]
Materials:
-
3,5-Diacetamidobenzoic acid
-
Dilute Hydrochloric Acid
-
3.7M Sodium Dichloroiodate (NaICl₂) solution
-
Deionized water
Procedure:
-
A mixture of dilute hydrochloric acid (60 ml, pH approx. 0.2) and 3.7M NaICl₂ solution (12 ml) is heated to 80-90°C.
-
A solution of sodium 3,5-diacetamidobenzoate (3.3 g, 12.7 mmol) in water (10 ml) is added dropwise to the heated mixture over a period of 50 minutes.
-
The reaction mixture is maintained at this temperature for 3.5 hours.
-
After the reaction is complete, the mixture is cooled to room temperature and stirred for several hours.
-
The precipitated product is collected by filtration.
-
The product is purified by suspending it in water acidified with hydrochloric acid and then re-filtering.
Iodination using Molecular Iodine and Nitric Acid (I₂/HNO₃)
This protocol is a representative procedure for the iodination of activated aromatic compounds.
Materials:
-
3,5-Diacetamidobenzoic acid
-
Molecular Iodine (I₂)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution
Procedure:
-
In a round-bottom flask, 3,5-diacetamidobenzoic acid (2.36 g, 10 mmol) is dissolved in glacial acetic acid (50 ml).
-
Molecular iodine (3.81 g, 15 mmol) is added to the solution.
-
The mixture is stirred, and concentrated nitric acid (5 ml) is added dropwise.
-
The reaction mixture is heated to 80°C and maintained at this temperature for 6 hours.
-
The reaction is monitored by thin-layer chromatography.
-
Upon completion, the mixture is cooled to room temperature and poured into ice water (200 ml).
-
The precipitate is collected by filtration and washed with a dilute sodium thiosulfate solution to remove excess iodine, followed by washing with water.
-
The crude product is recrystallized from aqueous ethanol.
Iodination using N-Iodosuccinimide (NIS)
This protocol describes a milder approach to the iodination of 3,5-diacetamidobenzoic acid.
Materials:
-
3,5-Diacetamidobenzoic acid
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Trifluoroacetic acid (TFA) as a catalyst
Procedure:
-
3,5-Diacetamidobenzoic acid (2.36 g, 10 mmol) is dissolved in acetonitrile (100 ml) in a round-bottom flask.
-
N-Iodosuccinimide (5.62 g, 25 mmol) is added to the solution.
-
A catalytic amount of trifluoroacetic acid (0.1 ml) is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium thiosulfate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the product.
-
The crude product is purified by column chromatography.
Visualizations
Experimental Workflow
Caption: Workflow for the comparative iodination of 3,5-diacetamidobenzoic acid.
Logical Comparison of Iodinating Agents
Caption: Logical comparison of properties and outcomes for different iodinating agents.
References
Benchmarking the purity of 3,5-Diacetamido-2,6-diiodobenzoic acid against commercial standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the purity of an in-house batch of 3,5-Diacetamido-2,6-diiodobenzoic acid against commercially available standards. The analysis is designed to deliver an objective comparison through detailed experimental protocols and supporting data, ensuring the quality and consistency required for research and development applications.
Comparative Purity Data
The purity of our in-house this compound was evaluated against two leading commercial suppliers. The results, summarized below, demonstrate a comparable or superior purity profile for the in-house material.
| Parameter | In-House Standard | Commercial Standard A | Commercial Standard B |
| Appearance | White to off-white powder | Conforms | Conforms |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO and DMF | Soluble in DMSO and DMF |
| Identity by ¹H-NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity by Mass Spec | Conforms to structure | Conforms to structure | Conforms to structure |
| Purity by HPLC (Assay) | 99.7% | 99.5% | 99.2% |
| Total Impurities (HPLC) | 0.3% | 0.5% | 0.8% |
Experimental Workflow
The comprehensive purity assessment of this compound follows a multi-step analytical workflow. This process ensures a thorough evaluation of the compound's identity, purity, and impurity profile.
Caption: Analytical workflow for purity assessment.
Detailed Experimental Protocols
The following protocols were employed for the comparative analysis.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the purity (assay) and the impurity profile of this compound.
-
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis detector.
-
Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a final concentration of 0.5 mg/mL.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy was used to confirm the chemical structure of the compound.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg/mL.
-
Procedure: Dissolve the sample in DMSO-d₆, vortex to ensure homogeneity, and transfer to an NMR tube. Acquire the spectrum using standard acquisition parameters. The aromatic protons are expected to appear in the range of 6.5-8.5 ppm.[2][3]
Mass Spectrometry (MS)
Mass spectrometry was employed to verify the molecular weight of this compound.
-
Instrumentation: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Sample Preparation: The sample from the HPLC analysis was directly infused into the mass spectrometer.
-
Expected Mass: The molecular weight of this compound is 488.02 g/mol .[4] The mass spectrum is expected to show the deprotonated molecule [M-H]⁻ at m/z 487. Due to the presence of two iodine atoms, the isotopic pattern will be characteristic.[5][6][7]
Signaling Pathway and Logical Relationships
Caption: Logic diagram for purity confirmation.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. amherst.edu [amherst.edu]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | C11H10I2N2O4 | CID 5284542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Cross-Reactivity of 3,5-Diacetamido-2,6-diiodobenzoic Acid in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 3,5-Diacetamido-2,6-diiodobenzoic acid, a molecule structurally related to iodinated contrast media (ICM), in various immunoassay platforms. Due to a lack of direct experimental studies on this specific compound, this guide synthesizes data from the broader class of ICM to inform on potential analytical interferences.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is a di-iodinated benzoic acid derivative. Its structure is similar to that of widely used iodinated contrast agents like diatrizoate. These small molecules, when present in patient samples, have the potential to interfere with immunoassays, which are highly specific tests relying on the binding of an antibody to its target antigen.
Cross-reactivity is a form of analytical interference where a substance other than the intended analyte binds to the assay's antibodies, leading to inaccurate (falsely elevated or decreased) results.[1][2] This can occur if the interfering molecule shares structural similarities with the target analyte, allowing it to be recognized by the assay's antibodies.[2] Given the widespread use of immunoassays in clinical diagnostics and research, understanding potential cross-reactivity is crucial for accurate data interpretation.
Potential for Cross-Reactivity of Iodinated Compounds in Immunoassays
While specific data on this compound is limited, studies on other iodinated contrast media have revealed instances of analytical interference in certain immunoassays. The mechanisms for this interference can include:
-
Direct Cross-Reactivity: The ICM molecule itself may possess an antigenic site that is recognized by the immunoassay's antibodies, causing it to block or compete with the actual analyte.[3]
-
Spectrophotometric Interference: Iodinated compounds can absorb light in the ultraviolet range, which may interfere with assays that use UV detection methods.[3]
-
Matrix Effects: The high concentration and osmolality of contrast media in a sample can alter the sample matrix and affect the antigen-antibody binding kinetics.[3]
The following table summarizes reported interferences for the broader class of iodinated contrast media in various immunoassays. It is important to note that these interferences are often assay-specific, meaning they depend on the particular antibodies and methodologies used by different manufacturers.
| Immunoassay Analyte | Type of Potential Interference | Interfering Compound Example(s) | Potential Outcome | Reference(s) |
| Follicle-Stimulating Hormone (FSH) | In-vitro Analytical | Iohexol | Over- or underestimation | [3] |
| Luteinizing Hormone (LH) | In-vitro Analytical | Iohexol | Over- or underestimation | [3] |
| Plasma Renin Activity (PRA) | In-vitro Analytical | Iohexol | Over- or underestimation | [3] |
| Thyroid-Stimulating Hormone (TSH) | In-vitro Analytical | Iohexol | Over- or underestimation | [3] |
| Cardiac Troponin I (cTnI) | In-vitro Analytical | Iodinated Contrast Media | Positive bias (falsely elevated) | [4] |
| Monoclonal Protein Analysis | Spectrophotometric | Amidotrizoate, Ioxitalamate, Iohexol | Appearance of abnormal peaks | [4] |
This table is illustrative of potential interferences from the class of iodinated contrast media and does not represent direct data for this compound.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound in a specific immunoassay, a validation study is required. Below are generalized protocols for assessing interference in two common immunoassay formats.
Protocol 1: Cross-Reactivity Assessment in a Competitive Immunoassay
Competitive immunoassays are often used for small molecules and are particularly susceptible to cross-reactivity.[2]
-
Preparation of Interferent Stock Solution: Prepare a high-concentration stock solution of this compound in a buffer that is compatible with the assay.
-
Analyte Standard Curve: Prepare a standard curve of the target analyte according to the manufacturer's instructions.
-
Spiking Experiment:
-
Take a sample containing a known, mid-range concentration of the target analyte.
-
Create a series of dilutions of the this compound stock solution.
-
Spike aliquots of the analyte sample with increasing concentrations of the potential interferent. Include a control sample with no added interferent.
-
-
Immunoassay Procedure: Run the spiked samples and the standard curve in the immunoassay.
-
Data Analysis:
-
Calculate the concentration of the analyte in each spiked sample.
-
Determine the percentage of interference using the formula: % Interference = [(Measured Concentration - True Concentration) / True Concentration] * 100
-
Cross-reactivity can also be expressed as the concentration of the interferent that causes a 50% displacement of the labeled analyte, compared to the concentration of the actual analyte that does the same.
-
Protocol 2: Interference Assessment in a Sandwich Immunoassay
Sandwich immunoassays are typically used for larger molecules. Interference is less common but can still occur.
-
Preparation of Interferent Stock Solution: As described in Protocol 1.
-
Analyte-Free Matrix: Use a sample matrix (e.g., serum, plasma) that has been confirmed to be free of the target analyte.
-
Spiking Experiment:
-
Spike aliquots of the analyte-free matrix with increasing concentrations of this compound.
-
Include a negative control (analyte-free matrix with no interferent) and a positive control (a sample with a known low concentration of the analyte).
-
-
Immunoassay Procedure: Run the spiked samples and controls in the immunoassay.
-
Data Analysis:
-
Measure the signal generated by the samples containing only the potential interferent.
-
Any signal significantly above the negative control indicates a false-positive interference.
-
To test for negative interference (blocking), a similar spiking experiment can be performed in samples containing a known concentration of the analyte. A decrease in the measured concentration would indicate interference.
-
Visualizing Immunoassay Interference and Testing Workflow
The following diagrams illustrate the mechanism of cross-reactivity in a competitive immunoassay and a general workflow for its investigation.
Caption: Mechanism of cross-reactivity in a competitive immunoassay.
Caption: General workflow for investigating potential immunoassay interference.
Conclusion and Recommendations
There is currently no direct, published evidence detailing the cross-reactivity of this compound in a wide range of immunoassays. However, based on its structural similarity to other iodinated contrast media, a potential for interference exists, particularly in assays for small molecules (competitive format) and in assays where the antibodies may have broader specificity.
For researchers, scientists, and drug development professionals, the following recommendations are advised:
-
Awareness: Be aware of the potential for interference from iodinated compounds in patient samples, especially when unexpected or clinically inconsistent results are obtained.
-
Validation: If this compound or a structurally similar compound is expected to be present in samples, it is crucial to perform a validation study to assess its potential for cross-reactivity in the specific immunoassay being used.
-
Alternative Methods: In cases of suspected interference, using an alternative analytical method that does not rely on antibody-antigen interaction (e.g., liquid chromatography-mass spectrometry, LC-MS) can help to confirm the result.
-
Communication: Maintain open communication with the laboratory performing the immunoassay. Inform them if samples may contain high concentrations of potentially interfering substances like iodinated compounds.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. Analytical interference of intravascular contrast agents with clinical laboratory tests: a joint guideline by the ESUR Contrast Media Safety Committee and the Preanalytical Phase Working Group of the EFLM Science Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference of medical contrast media on laboratory testing - PMC [pmc.ncbi.nlm.nih.gov]
Isomeric purity determination of di-iodinated 3,5-diacetamidobenzoic acid
A comprehensive guide to determining the isomeric purity of di-iodinated 3,5-diacetamidobenzoic acid is essential for researchers, scientists, and professionals in drug development to ensure product quality and safety. The synthesis of this compound can lead to various isomeric impurities, making robust analytical methods crucial for their identification and quantification. This guide compares the performance of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for this purpose, providing supporting data and detailed experimental protocols.
Comparison of Analytical Methods
The choice of analytical method for determining the isomeric purity of di-iodinated 3,5-diacetamidobenzoic acid depends on the specific requirements of the analysis, such as the need for quantification, structure elucidation, or high-throughput screening.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Use | Quantification of isomers, Purity assessment | Structure elucidation, Isomer identification | Molecular weight determination, Impurity identification |
| Resolution | High resolution of closely related isomers is achievable with method optimization.[1] | Can distinguish isomers with different substitution patterns based on chemical shifts and coupling constants.[2][3] | Can differentiate compounds by mass-to-charge ratio; isomers have the same mass and are not directly resolved. |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) | Very high (pg to fg level) |
| Quantitative Accuracy | Excellent with proper validation | Good for quantification (qNMR) with an internal standard.[4] | Generally semi-quantitative unless coupled with a separation technique and using isotopic standards. |
| Sample Throughput | High | Low to moderate | High (especially with direct infusion) |
| Instrumentation Cost | Moderate | High | High |
| Ease of Use | Moderate | Requires expert knowledge for data interpretation | Moderate to high, depending on the instrument |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar halogenated aromatic compounds.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of di-iodinated isomers of 3,5-diacetamidobenzoic acid.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Reference standards for 3,5-diacetamidobenzoic acid and any identified impurities.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the di-iodinated 3,5-diacetamidobenzoic acid reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the same solvent as the standard to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
Gradient elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
-
Data Analysis:
-
Identify the peaks corresponding to the main compound and its isomers by comparing their retention times with those of the reference standards.
-
Calculate the percentage of each impurity using the area normalization method or by using a calibration curve for quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of the isomers.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard.[6]
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration to achieve an adequate signal-to-noise ratio.[7]
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative ratios of the different protons.
-
Analyze the chemical shifts and coupling patterns of the aromatic protons to distinguish between the different di-iodinated isomers. The substitution pattern will significantly influence the spectrum.[2][3]
-
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a separation technique like HPLC (LC-MS), is used to confirm the molecular weight of the main component and its impurities.
Instrumentation:
-
Mass spectrometer (e.g., Quadrupole, Time-of-Flight) coupled to an HPLC system.
Reagents:
-
Same as for HPLC.
Procedure:
-
LC-MS Analysis:
-
Perform the HPLC separation as described above.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
-
MS Conditions:
-
Ionization mode: Electrospray ionization (ESI) in negative or positive mode.
-
Mass range: Scan a range that includes the expected molecular weights of the di-iodinated compound and potential impurities (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Extract the mass spectra for each chromatographic peak.
-
Confirm the molecular weight of the main peak and identify impurities based on their mass-to-charge ratios. The presence of iodine can be confirmed by its characteristic isotopic signature, although iodine is monoisotopic, other elements in the molecule (like carbon) will have isotopes that give a characteristic pattern. While iodine itself doesn't have multiple isotopes to create a distinct M+2 peak like chlorine or bromine, high-resolution mass spectrometry can still confirm the elemental composition.[8][9]
-
Visualizations
The following diagrams illustrate the workflow for the determination of isomeric purity.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mit.edu [web.mit.edu]
- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Quantitative Impurity Analysis in Diatrizoic Acid Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of impurities in the synthesis of diatrizoic acid, a widely used radiographic contrast agent. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of appropriate quality control strategies.
Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is synthesized through a multi-step process that can introduce various impurities. These impurities may include unreacted starting materials, intermediates, by-products, and degradation products. Rigorous analytical monitoring is crucial to ensure the safety and efficacy of the final drug product.
The Synthetic Pathway and Origin of Impurities
The synthesis of diatrizoic acid typically begins with the iodination of 3,5-diaminobenzoic acid to form the key intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid. This intermediate is then acetylated to yield diatrizoic acid. Impurities can arise at various stages of this process. For instance, incomplete iodination can result in compounds with fewer than three iodine atoms, while incomplete acetylation can lead to the presence of mono-acetylated species like 5-acetamido-3-amino-2,4,6-triiodobenzoic acid. Other related substances, such as 2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid, can also be formed. Additionally, residual solvents used during the synthesis and purification steps are common process-related impurities.
Safety Operating Guide
Proper Disposal of 3,5-Diacetamido-2,6-diiodobenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 3,5-Diacetamido-2,6-diiodobenzoic acid, a halogenated organic compound.
The following procedures are based on general best practices for the disposal of halogenated organic waste and are intended to provide a framework for safe handling. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service that utilizes high-temperature incineration.[6]
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), in a designated and clearly labeled hazardous waste container.[5][6]
-
Container Selection: Use a container that is compatible with the chemical. For solid waste, a securely sealed plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a leak-proof container, ensuring it is not filled to more than 75% capacity to allow for vapor expansion.[7]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should clearly identify the contents, including the full chemical name: "this compound." Indicate the approximate quantity of the waste.[5]
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[5]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste manifest and collection.
Key Disposal Considerations
| Consideration | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Due to the presence of iodine atoms in its structure.[5][6] |
| Disposal Method | Incineration | Ensures complete destruction of the compound. |
| Drain Disposal | Strictly Prohibited | Environmental persistence and potential for toxic byproduct formation.[1][3] |
| Containerization | Designated, Labeled, and Sealed Containers | Prevents accidental exposure and ensures proper handling.[5] |
| Regulatory Compliance | Consult Institutional EHS | Adherence to local, state, and federal regulations is mandatory. |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. epos.myesr.org [epos.myesr.org]
- 2. Occurrence of iodinated x-ray contrast media in domestic effluents and their fate during indirect potable reuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. essex.ac.uk [essex.ac.uk]
- 4. biosynth.com [biosynth.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guidance for Handling 3,5-Diacetamido-2,6-diiodobenzoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) is available for 3,5-Diacetamido-2,6-diiodobenzoic acid. The following guidance is based on the safety information for the structurally similar compound, 3,5-Diacetamido-2,4,6-triiodobenzoic acid sodium salt, and other related iodinated and amido-substituted benzoic acids. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Assessment of Structural Analogs
Based on the SDS for 3,5-Diacetamido-2,4,6-triiodobenzoic acid sodium salt, the primary hazards are expected to be:
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Eye Irritation: Likely to cause eye irritation upon contact.[2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][4][6]
Given the lack of specific toxicological data, it is prudent to treat this compound as potentially hazardous upon inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended PPE for handling this compound, based on guidelines for its structural analogs.
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | - Gloves: Compatible chemical-resistant gloves (e.g., nitrile). - Clothing: A lab coat or chemical-resistant apron. - Footwear: Closed-toe shoes. | [1][5][6] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1] | [1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek ophthalmological consultation.[1]
-
Skin: Wash immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[1]
-
Disposal Plan:
-
Waste Collection: Collect the compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, closed, and clearly labeled container for disposal.[1]
-
Disposal Method: The recommended disposal method for the structural analog is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] All waste disposal must be conducted in accordance with local, regional, and national regulations.[1]
-
Environmental Precautions: Do not allow the substance to enter drains or soil.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
